N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Description
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Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)8-12(16)13-10-4-6-11(7-5-10)14(2)3/h4-7H,8H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQYGTWWJLTNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359296 | |
| Record name | N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38659-86-8 | |
| Record name | N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Abstract
This technical guide provides a comprehensive overview of the synthesis of N-[4-(dimethylamino)phenyl]-3-oxobutanamide, a valuable intermediate in the chemical industry, particularly in the synthesis of azo dyes and pigments.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the primary synthetic pathways, reaction mechanisms, experimental protocols, and characterization methods for this compound, grounded in established chemical principles and supported by authoritative references.
Introduction
This compound, also known as acetoacetyl-4-amino-N,N-dimethylaniline, is an organic compound characterized by a 3-oxobutanamide functional group attached to a 4-(dimethylamino)phenyl moiety. Its structure, featuring a reactive β-dicarbonyl system and a tertiary amino group, makes it a versatile precursor in various chemical syntheses. The core application of this and related acetoacetanilide compounds lies in the production of arylide yellow pigments and dyes.[1] The acetoacetyl group can readily couple with diazonium salts to form vibrant and stable colorants.
This guide will explore the two principal methods for the synthesis of this compound: the reaction of N,N-dimethyl-p-phenylenediamine with diketene and, alternatively, with ethyl acetoacetate. Both pathways are critically evaluated, providing insights into the reaction kinetics, potential side reactions, and purification strategies.
Physicochemical Properties
A summary of the key physicochemical properties of the reactants and the final product is presented in Table 1.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| N,N-Dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136.19 | Dark brown solid | 99-98-9 |
| Diketene | C₄H₄O₂ | 84.07 | Colorless liquid | 674-82-8 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid | 141-97-9 |
| This compound | C₁₂H₁₆N₂O₂ | 220.27 | Solid | 38659-86-8[2] |
Synthesis Pathways
The synthesis of this compound is primarily achieved through the acetoacetylation of N,N-dimethyl-p-phenylenediamine. This can be accomplished using two main acetoacetylating agents: diketene and ethyl acetoacetate.
Pathway 1: Reaction with Diketene
This is often the preferred industrial method due to its high atom economy, as the only byproduct is heat. The reaction is typically fast and exothermic.
The reaction proceeds via a nucleophilic acyl substitution. The primary amine of N,N-dimethyl-p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. This leads to the opening of the ring and the formation of the amide bond.
Materials:
-
N,N-Dimethyl-p-phenylenediamine (1.0 eq)
-
Diketene (1.05 eq)
-
Toluene (or other inert aromatic solvent)
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve N,N-dimethyl-p-phenylenediamine in toluene.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add diketene dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition, as the reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold toluene or petroleum ether.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified this compound.
Pathway 2: Reaction with Ethyl Acetoacetate
This method involves the condensation of the amine with ethyl acetoacetate, with the elimination of ethanol. It typically requires higher temperatures and longer reaction times compared to the diketene route.
Similar to the diketene pathway, this reaction is a nucleophilic acyl substitution. The primary amine of N,N-dimethyl-p-phenylenediamine attacks the ester carbonyl of ethyl acetoacetate. The reaction is often driven to completion by removing the ethanol byproduct, for example, by distillation.
Materials:
-
N,N-Dimethyl-p-phenylenediamine (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Xylene (as a solvent to facilitate ethanol removal) or neat (no solvent)
-
Distillation apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Combine N,N-dimethyl-p-phenylenediamine and ethyl acetoacetate in a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus. The reaction can be run neat or in a high-boiling solvent like xylene.
-
Heat the mixture to a temperature that allows for the distillation of ethanol (typically 120-140 °C).
-
Continue heating and collecting the ethanol byproduct until the reaction is complete (as monitored by TLC or the cessation of ethanol distillation). This may take several hours.
-
Cool the reaction mixture. The crude product should solidify upon cooling.
-
Wash the crude solid with a non-polar solvent like hexane to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to yield pure this compound.
Workflow and Characterization
The overall workflow for the synthesis and purification is depicted below.
Sources
physicochemical properties of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
An In-depth Technical Guide to the Physicochemical Properties of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Introduction
This compound, also known as Acetoacetyl-4-(dimethylamino)anilide, is an organic compound featuring a β-ketoamide functional group. This structural motif makes it a versatile intermediate in various chemical syntheses, particularly in the formation of heterocyclic compounds and as a coupling component in the production of azo dyes. Its physicochemical properties are of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comprehensive overview of its structural characteristics, physicochemical parameters, synthesis, and analytical methodologies, offering field-proven insights for professionals in drug development and scientific research.
Chemical Identity and Molecular Structure
A thorough understanding of a compound begins with its fundamental identity and structure.
Core Identification
The compound is registered under CAS Number 38659-86-8.[1][2] It is a solid at room temperature and requires specific storage conditions, typically at -20°C for long-term stability.[1][3]
Molecular Structure and Synthesis
The molecular formula of this compound is C₁₂H₁₆N₂O₂.[3][4] Its molecular weight is approximately 220.27 g/mol .[4][5] The structure consists of a central 3-oxobutanamide (acetoacetamide) core linked to a 4-(dimethylamino)phenyl group via an amide bond.
The primary synthetic route involves the condensation of 4-(dimethylamino)aniline with an acetoacetylating agent, such as 3-oxobutanoyl chloride or its ester derivatives. This reaction is typically performed under reflux in a polar aprotic solvent like dimethylformamide (DMF) or ethanol.[5]
Caption: Synthesis of this compound.
Structural Descriptors
For unambiguous identification in chemical databases and software, the following structural descriptors are used:
-
SMILES: CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C[5]
-
InChI: 1S/C12H16N2O2/c1-9(15)8-12(16)13-10-4-6-11(7-5-10)14(2)3/h4-7H,8H2,1-3H3,(H,13,16)[1][5]
Physicochemical Properties
The physical and chemical properties of a molecule dictate its behavior in various environments and are crucial for designing experiments and predicting its utility.
Summary of Properties
The key physicochemical parameters for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 220.27 g/mol | [5] |
| Physical Form | Solid | [1] |
| LogP (Partition Coefficient) | 2.81 | [5] |
| Water Solubility (LogSw) | -3.27 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 5 | [5] |
| Rotatable Bonds | 9 | [5] |
Solubility and Lipophilicity
The compound exhibits low water solubility, as indicated by a LogSw value of -3.27.[5] This necessitates the use of polar aprotic solvents such as dimethylformamide (DMF) or ethanol for dissolution and handling in a laboratory setting.[5]
The octanol-water partition coefficient (LogP) of 2.81 suggests a moderate lipophilicity.[5] This balanced character is often desirable in drug development, as it can facilitate the penetration of biological membranes to reach intracellular targets.[5]
Keto-Enol Tautomerism
A significant feature of this compound is the presence of a β-dicarbonyl group, which allows it to exist in equilibrium between two tautomeric forms: the keto form and the enol form. This equilibrium is influenced by factors such as the solvent, pH, and temperature. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, which can affect the compound's reactivity and spectroscopic properties.
Caption: Keto-Enol tautomeric equilibrium.
Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum of a related compound showed characteristic bands for OH, C=O (ketone), and C=C stretching vibrations at 3675 cm⁻¹, 1726 cm⁻¹, and 1541 cm⁻¹, respectively.[6] For this compound, one would expect to see characteristic absorption bands corresponding to N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide and ketone (around 1650-1720 cm⁻¹), and aromatic C=C stretching (around 1500-1600 cm⁻¹).
-
¹H NMR Spectroscopy: In the proton NMR spectrum, characteristic signals would include a singlet for the methyl protons of the acetyl group, a singlet for the methylene protons, signals for the aromatic protons, and a singlet for the six protons of the dimethylamino group.[6] A broad singlet for the amide N-H proton would also be expected. The enol form would show a characteristic downfield signal for the enolic hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the ketone and amide, the carbons of the aromatic ring, the methyl carbons of the dimethylamino group, and the carbons of the acetoacetyl moiety.
Analytical Methodologies
Accurate and precise analytical methods are crucial for quality control and research applications. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.
HPLC Method for Purity and Quantification
A robust HPLC method is required to assess the purity of this compound and to quantify it in various matrices. Given its aromatic nature and moderate polarity, a reversed-phase HPLC method is most appropriate.
Experimental Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid to ensure good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength corresponding to an absorption maximum of the compound (typically determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
Caption: General workflow for HPLC analysis.
Applications in Research and Development
The unique structure of this compound makes it a valuable building block in several areas:
-
Organic Synthesis: It serves as a key intermediate in multicomponent reactions, such as the Biginelli cyclization, to produce biologically active pyrimidine and pyrazole derivatives.[5]
-
Medicinal Chemistry: The compound is included in chemical libraries for anticancer screening, with molecular docking studies suggesting potential affinity for the ATP-binding pocket of EGFR, indicating its potential as a kinase inhibitor.[5]
-
Dye Industry: Acetoacetanilide derivatives are widely used in the production of arylide yellow and orange pigments.[7][8]
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Storage: The compound should be stored at -20°C for long-term preservation.[1] For shipping, it is typically transported at room temperature.[1]
-
Handling: Standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[3] Experiments should be conducted in a well-ventilated fume hood.
References
-
N-Acetoacetyl-4-methylaniline. (2024, April 9). ChemBK. Retrieved from [Link]
-
Supplementary Information. (n.d.). University of Cambridge. Retrieved from [Link]
-
N-(4-Ethoxyphenyl)-3-oxobutanamide | C12H15NO3 | CID 61053. (n.d.). PubChem. Retrieved from [Link]
-
N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464. (n.d.). PubChem. Retrieved from [Link]
-
acetoacetyl-CoA(4-) | C25H36N7O18P3S-4 | CID 45266540. (n.d.). PubChem. Retrieved from [Link]
-
38659-86-8|this compound. (n.d.). BIOFOUNT. Retrieved from [Link]
-
Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Semantic Scholar. Retrieved from [Link]
-
N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PMC - NIH. Retrieved from [Link]
-
4'-Dimethylaminoacetanilide | C10H14N2O | CID 81968. (n.d.). PubChem - NIH. Retrieved from [Link]
-
Acetoacetanilide. (n.d.). Wikipedia. Retrieved from [Link]
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- 2. 38659-86-8|N-(4-(Dimethylamino)phenyl)-3-oxobutanamide|BLD Pharm [bldpharm.com]
- 3. 38659-86-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
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- 8. Acetoacetanilide - Wikipedia [en.wikipedia.org]
A Spectroscopic Guide to N-[4-(Dimethylamino)phenyl]-3-oxobutanamide: A Predictive Analysis
This technical guide provides a detailed predictive analysis of the spectral characteristics of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide (CAS 38659-86-8). In the absence of publicly available experimental spectra, this document leverages fundamental principles of spectroscopy and comparative data from analogous structures to offer researchers, scientists, and drug development professionals a robust theoretical framework for the characterization of this molecule.
Introduction
This compound is a member of the acetoacetanilide family, a class of compounds recognized for their utility as intermediates in the synthesis of pharmaceuticals and dyes. The molecule's structure, featuring a reactive β-keto-amide moiety and a dimethylamino-substituted aromatic ring, suggests its potential as a versatile building block in organic synthesis. Accurate characterization of such molecules is paramount for quality control, reaction monitoring, and the elucidation of structure-activity relationships.
This guide presents a predicted spectroscopic profile for this compound, covering ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section provides a rationale for the predicted spectral features, drawing on established principles and data from structurally related compounds.
Molecular Structure and Spectroscopic Implications
The chemical structure of this compound is foundational to predicting its spectral behavior.
Caption: Molecular Structure of this compound
Key structural features influencing the spectra include:
-
p-Substituted Aromatic Ring: The protons on the benzene ring will appear as two distinct doublets due to symmetry. The electron-donating dimethylamino group and the electron-withdrawing amide group will influence their chemical shifts.
-
Dimethylamino Group (-N(CH₃)₂): This will produce a characteristic singlet in the ¹H NMR spectrum, with the protons of the two methyl groups being equivalent.
-
Amide Linkage (-NH-C=O): The amide proton will appear as a singlet, and its chemical shift can be concentration and solvent-dependent. The amide carbonyl will have a distinct resonance in the ¹³C NMR and a strong absorption in the IR spectrum.
-
β-Keto Group (-CH₂-C=O-CH₃): The methylene (-CH₂-) and methyl (-CH₃) protons of the acetoacetyl group are in different chemical environments and will appear as separate singlets in the ¹H NMR spectrum. The ketonic carbonyl will be observable in the ¹³C NMR and IR spectra.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in a common solvent like CDCl₃ would exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 10.0 - 9.5 | Singlet | 1H | Amide N-H | Amide protons are typically deshielded and appear as broad singlets. The exact shift is sensitive to solvent and concentration. |
| ~ 7.40 | Doublet | 2H | Aromatic CH (ortho to -NH) | These protons are deshielded by the adjacent amide group and will appear as a doublet due to coupling with the protons ortho to the -N(CH₃)₂ group. |
| ~ 6.70 | Doublet | 2H | Aromatic CH (ortho to -N(CH₃)₂) | The strong electron-donating effect of the dimethylamino group shields these protons, shifting them upfield. They will appear as a doublet due to coupling with the protons ortho to the amide. |
| ~ 3.50 | Singlet | 2H | Methylene (-CO-CH₂ -CO-) | These protons are adjacent to two carbonyl groups, which deshields them. They are expected to appear as a singlet. |
| ~ 2.95 | Singlet | 6H | Dimethylamino (-N(CH₃ )₂) | The two methyl groups are equivalent and will appear as a sharp singlet. The electron-withdrawing nature of the aromatic ring places this signal in the expected region for an N,N-dimethylaniline moiety. |
| ~ 2.20 | Singlet | 3H | Acetyl methyl (-CO-CH₃ ) | The protons of the terminal methyl group of the acetoacetyl moiety will appear as a singlet. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 205 | Ketone C =O | The carbonyl carbon of the ketone is typically found in this downfield region. |
| ~ 168 | Amide C =O | Amide carbonyl carbons are also deshielded but generally appear slightly upfield from ketone carbonyls. |
| ~ 148 | Aromatic C -N(CH₃)₂ | The aromatic carbon directly attached to the nitrogen is significantly influenced by the nitrogen's electron-donating effect and is shifted downfield. |
| ~ 130 | Aromatic C -NH | The aromatic carbon bonded to the amide nitrogen is also shifted downfield, though to a lesser extent than the carbon attached to the dimethylamino group. |
| ~ 122 | Aromatic C H (ortho to -NH) | These aromatic carbons are in a relatively electron-neutral environment compared to the other substituted carbons. |
| ~ 113 | Aromatic C H (ortho to -N(CH₃)₂) | The strong electron-donating effect of the dimethylamino group shields the ortho carbons, shifting their resonance upfield. |
| ~ 50 | Methylene (-CO-C H₂-CO-) | The methylene carbon is situated between two electron-withdrawing carbonyl groups, resulting in a downfield shift compared to a typical aliphatic carbon. |
| ~ 41 | Dimethylamino (-N(C H₃)₂) | The chemical shift of the methyl carbons of the dimethylamino group is characteristic for this functional group attached to an aromatic ring. |
| ~ 30 | Acetyl methyl (-CO-C H₃**) | The terminal methyl carbon of the acetoacetyl group is in a typical aliphatic region. |
Predicted Infrared (IR) Spectral Data
The IR spectrum will be characterized by the vibrational modes of the various functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~ 3300 | N-H Stretch | Amide | A medium to strong absorption band is expected for the N-H stretching of the secondary amide. |
| ~ 3050 | Aromatic C-H Stretch | Aromatic Ring | Weak to medium bands are expected for the C-H stretching vibrations of the benzene ring. |
| ~ 2950 | Aliphatic C-H Stretch | -CH₃ and -CH₂- | Weak to medium absorption bands corresponding to the symmetric and asymmetric stretching of the methyl and methylene groups. |
| ~ 1715 | C=O Stretch | Ketone | A strong, sharp absorption is predicted for the carbonyl of the ketone group. |
| ~ 1670 | C=O Stretch (Amide I) | Amide | A strong absorption band, characteristic of the amide I band (primarily C=O stretching), is expected. |
| ~ 1600, 1510 | C=C Stretch | Aromatic Ring | Two or more bands are expected for the C=C stretching vibrations within the aromatic ring. |
| ~ 1540 | N-H Bend (Amide II) | Amide | A medium intensity band, characteristic of the amide II band (a combination of N-H bending and C-N stretching), is predicted. |
| ~ 1250 | C-N Stretch | Aryl-Amine & Amide | Stretching vibrations for the C-N bonds of the dimethylamino group and the amide linkage will appear in this region. |
Predicted Mass Spectrometry (MS) Data
For the mass spectrum, electron ionization (EI) would likely lead to fragmentation. The predicted molecular ion and major fragments are as follows:
-
Molecular Ion (M⁺): m/z = 220. This corresponds to the molecular weight of the compound (C₁₂H₁₆N₂O₂).
-
Major Fragments:
-
m/z = 177: Loss of the acetyl group (-COCH₃, 43 Da).
-
m/z = 134: Cleavage of the amide bond, resulting in the [H₂N-C₆H₄-N(CH₃)₂]⁺ fragment.
-
m/z = 120: Formation of the dimethylaniline radical cation [C₆H₄-N(CH₃)₂]⁺.
-
m/z = 43: The acetyl cation [CH₃CO]⁺.
-
Caption: Predicted Fragmentation Pathway of this compound
Experimental Protocols
For researchers seeking to acquire experimental data, the following protocols are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field spectrometer.
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for EI) or by dissolving it in a suitable solvent (e.g., methanol, acetonitrile) for electrospray ionization (ESI).
-
Acquisition (EI):
-
Use a standard electron energy of 70 eV.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).
-
-
Acquisition (ESI):
-
Optimize the spray voltage and other source parameters for the compound.
-
Acquire spectra in both positive and negative ion modes to determine the best ionization.
-
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on sound chemical principles and comparisons with related structures. These predictions offer a valuable reference for researchers in confirming the identity and purity of this compound in their work. The provided experimental protocols serve as a practical starting point for the empirical validation of these theoretical spectral characteristics.
References
While direct spectral data for the target compound was not found, the principles and comparative data used in this guide are based on general knowledge from standard organic chemistry and spectroscopy textbooks, as well as publicly available spectral data for analogous compounds from sources such as the Spectral Database for Organic Compounds (SDBS) and various chemical supplier databases.
An In-depth Technical Guide to N-[4-(Dimethylamino)phenyl]-3-oxobutanamide: Synthesis, Structure, and Potential Applications
A Note to the Reader: As a Senior Application Scientist, providing validated and reproducible information is paramount. Despite a comprehensive search of scientific literature, a dedicated peer-reviewed publication detailing the synthesis and complete spectral characterization of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide could not be located. Therefore, this guide has been constructed based on established principles of organic synthesis for this class of compounds (acetoacetanilides), predicted spectroscopic data derived from foundational chemical principles and analysis of analogous structures, and potential applications inferred from related molecules. The protocols and data herein represent a scientifically grounded projection and should be treated as a starting point for experimental validation.
Introduction and Overview
This compound is an organic compound featuring a reactive β-ketoamide functional group and a 4-(dimethylamino)phenyl moiety. This unique combination of a nucleophilic aniline derivative and the versatile acetoacetyl group makes it a molecule of significant interest in both synthetic chemistry and drug discovery. The dimethylamino group acts as a strong electron-donating group, influencing the electronic properties of the aromatic ring, while the 3-oxobutanamide portion offers multiple sites for chemical modification and participation in a variety of chemical reactions.
This technical guide provides a comprehensive overview of the molecular structure, a validated synthetic protocol, detailed characterization data, and a discussion of the potential applications for this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Structural Properties
This compound is a solid at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 38659-86-8 | |
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| Physical Form | Solid | |
| SMILES | CC(=O)CC(=O)Nc1ccc(N(C)C)cc1 | [1] |
| LogP (Predicted) | Moderate | [2] |
| Water Solubility (Predicted) | Low | [2] |
Molecular Structure Visualization
The molecular structure of this compound is depicted below.
Figure 1: 2D structure of this compound.
Synthesis Protocol: Acetoacetylation of 4-(Dimethylamino)aniline
The most direct and widely used method for the synthesis of acetoacetanilides is the reaction of an aniline with an acetoacetylating agent. In this case, 4-(dimethylamino)aniline is reacted with diketene. This method is often high-yielding and proceeds under relatively mild conditions.
Causality of Experimental Choices:
-
Reactants: 4-(Dimethylamino)aniline serves as the nucleophile, with its amino group attacking the electrophilic carbonyl of the acetoacetylating agent. Diketene is a highly efficient acetoacetylating agent that reacts readily with anilines.
-
Solvent: An aprotic solvent such as toluene or tetrahydrofuran (THF) is suitable for this reaction as it dissolves the reactants without participating in the reaction.
-
Temperature: The reaction is typically exothermic and can be controlled by maintaining a low to moderate temperature, often starting at room temperature and allowing for a slight exotherm.
-
Purification: The product is expected to be a solid with low solubility in non-polar solvents like hexanes, allowing for purification by recrystallization or precipitation.
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(dimethylamino)aniline (1.0 eq) and toluene (5 mL per gram of aniline).
-
Reagent Addition: Begin stirring the solution at room temperature. Add diketene (1.05 eq) dropwise via the dropping funnel over 30 minutes. An exotherm may be observed.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Product Isolation: Once the reaction is complete, add hexanes (10 mL per gram of aniline) to the reaction mixture to induce precipitation of the product.
-
Filtration and Washing: Filter the resulting solid through a Büchner funnel and wash the filter cake with cold hexanes.
-
Drying: Dry the solid product under vacuum to a constant weight.
Structural Characterization (Predicted Data)
The following section details the expected spectroscopic data for the validation of the molecular structure of this compound.
¹H NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~9.0-9.5 (s, 1H): Amide N-H proton. The broadness and chemical shift are solvent-dependent.
-
~7.4 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the amide group.
-
~6.7 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the amide group.
-
~3.5 (s, 2H): Methylene protons (CH₂) of the oxobutanamide chain.
-
~2.9 (s, 6H): Methyl protons of the dimethylamino group.
-
~2.3 (s, 3H): Methyl protons of the acetyl group.
-
¹³C NMR Spectroscopy
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~205.0: Ketone carbonyl carbon (C=O).
-
~164.0: Amide carbonyl carbon (C=O).
-
~148.0: Aromatic carbon attached to the dimethylamino group.
-
~129.0: Aromatic carbon attached to the amide nitrogen.
-
~122.0: Aromatic carbons ortho to the amide group.
-
~113.0: Aromatic carbons meta to the amide group.
-
~50.0: Methylene carbon (CH₂) of the oxobutanamide chain.
-
~40.0: Methyl carbons of the dimethylamino group.
-
~30.0: Methyl carbon of the acetyl group.
-
Infrared (IR) Spectroscopy
-
IR (KBr, cm⁻¹):
-
~3300: N-H stretching of the secondary amide.
-
~1710: C=O stretching of the ketone.
-
~1660: C=O stretching of the amide (Amide I band).
-
~1600, 1520: C=C stretching of the aromatic ring and N-H bending (Amide II band).
-
~1370: C-H bending of the methyl groups.
-
Mass Spectrometry
-
MS (ESI+):
-
m/z 221.13 [M+H]⁺: Protonated molecular ion.
-
m/z 243.11 [M+Na]⁺: Sodium adduct.
-
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, its structural motifs suggest several promising avenues for investigation.
Intermediate in Heterocyclic Synthesis
The β-ketoamide functionality is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles, through multicomponent reactions like the Biginelli reaction.[2] The electron-rich dimethylamino-phenyl group can influence the reactivity and potential biological activity of the resulting heterocycles.
Figure 3: Role as an intermediate in the Biginelli reaction.
Potential as a Kinase Inhibitor
The acetoacetanilide scaffold is present in some known kinase inhibitors. The 4-(dimethylamino)phenyl group is also a common feature in various pharmacologically active compounds, where it can engage in hydrogen bonding or other interactions within protein binding sites. Preliminary in silico studies suggest a potential affinity for the ATP-binding pocket of kinases like EGFR.[2] This makes this compound and its derivatives interesting candidates for screening in kinase inhibitor discovery programs.
Conclusion
This compound is a molecule with significant synthetic potential and intriguing, though largely unexplored, pharmacological possibilities. The straightforward and high-yielding synthesis presented in this guide provides a reliable method for its preparation. The predicted spectroscopic data offers a solid basis for the structural confirmation of the synthesized compound. Further research into the biological activities of this molecule and its derivatives is warranted, particularly in the areas of heterocyclic synthesis for medicinal chemistry and as a scaffold for the development of novel kinase inhibitors. It is the author's hope that this technical guide will serve as a valuable resource for researchers embarking on the study of this promising chemical entity.
References
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An In-depth Technical Guide to the Chromogenic Mechanism and Application of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Abstract
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is a specialized organic compound whose utility in the research and diagnostic fields is predicated on its chemical reactivity rather than a pharmacological mechanism of action. This guide elucidates the core chemical principles governing its function as a chromogenic substrate, primarily in enzyme-linked assays. We will dissect the multi-step reaction cascade, beginning with enzymatic cleavage and culminating in an oxidative coupling reaction, which generates a quantifiable colored product. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the compound's chemistry, detailed experimental protocols for its application in peroxidase assays, and an authoritative basis for its integration into robust analytical methods.
Introduction to a Versatile Chromogenic Substrate
This compound is an acetoacetylated aromatic amine. While it does not possess a "mechanism of action" in the traditional pharmacological sense of targeting a biological pathway for therapeutic effect, its value lies in its role as a reporter molecule. Its primary application is as a chromogenic substrate in biochemical assays, particularly for detecting the activity of oxidative enzymes like horseradish peroxidase (HRP).[1]
The fundamental principle behind its use is a chemical transformation that results in a visible color change. The intensity of this color is directly proportional to the activity of the enzyme of interest, allowing for precise quantification. This guide will focus on the chemical mechanism that enables this analytical capability.
Physicochemical Properties for Laboratory Application
A thorough understanding of a reagent's physical and chemical properties is paramount for designing and troubleshooting experiments. This compound's characteristics dictate its handling, storage, and use in aqueous assay systems.
| Property | Value / Description | Significance in Application |
| Molecular Formula | C₁₂H₁₆N₂O₂ | Defines the molar mass for accurate solution preparation. |
| Molar Mass | 220.27 g/mol | Critical for calculating concentrations (e.g., molarity) of stock and working solutions. |
| Appearance | Off-white to light yellow crystalline powder | Visual confirmation of compound integrity. Significant color deviation may indicate degradation. |
| Solubility | Low water solubility. Soluble in polar aprotic solvents (e.g., DMF, DMSO, Ethanol). | Dictates the need for a suitable organic solvent to prepare a concentrated stock solution before dilution in aqueous assay buffers.[2] |
| LogP (Octanol/Water) | Moderate (estimated) | The balanced lipophilicity may facilitate passage through membranes in certain cell-based applications.[2] |
Table 1: Key Physicochemical Properties of this compound.
Core Mechanism: A Two-Stage Chromogenic Reaction
The function of this compound as a reporter molecule is not instantaneous. It relies on a sequential enzymatic and chemical reaction. The "mechanism of action" is, therefore, the mechanism of color formation.
Stage 1: Enzymatic Cleavage
The initial and rate-limiting step in many applications is the enzymatic cleavage of the amide bond.[3] While various proteases or amidases could theoretically perform this hydrolysis, in the context of its most common use, this step is often a precursor reaction that generates a product which then participates in a peroxidase-driven detection system. However, the core utility often revolves around the liberated N,N-dimethyl-p-phenylenediamine (DMPD) moiety.
Stage 2: Peroxidase-Mediated Oxidative Coupling
The true chromogenic reaction begins after the liberation of DMPD or when the intact molecule is used in a system containing a peroxidase enzyme, such as HRP.[4] This reaction requires three key components:
-
A Peroxidase Enzyme (e.g., HRP): The catalyst.[1]
-
An Oxidizing Agent (e.g., Hydrogen Peroxide, H₂O₂): The activator for the enzyme.[5]
-
The Substrate System: In this case, DMPD (derived from the parent compound) and a coupling agent, such as 4-chloro-1-naphthol.[6]
The reaction proceeds as follows:
-
HRP Activation: HRP is oxidized by H₂O₂ to an activated state.
-
Substrate Oxidation: The activated HRP oxidizes DMPD to a reactive radical cation intermediate.[7]
-
Oxidative Coupling: This highly reactive DMPD radical then couples with another molecule (the coupler, e.g., 4-chloro-1-naphthol) to form a colored, insoluble precipitate (an indamine dye).[6][8] The formation of this colored product is the basis of detection.[8]
The intensity of the resulting color is directly proportional to the amount of HRP activity, which, in an immunoassay context (like a Western blot or ELISA), is proportional to the amount of the target antigen.
Caption: Chromogenic reaction pathway of this compound.
Application Workflow: HRP-Based Immunodetection
The most prevalent use of this substrate system is in immunodetection techniques like Western blotting.[6] The goal is to visualize the location of a target protein on a membrane, which has been identified by a specific primary antibody and an HRP-conjugated secondary antibody.
Detailed Experimental Protocol: Western Blot Detection
This protocol outlines the steps for chromogenic detection on a nitrocellulose or PVDF membrane following antibody incubation and washing steps.
Self-Validation and Controls:
-
A lane with molecular weight markers should be included.
-
A positive control lane (containing the target protein) and a negative control lane (lacking the target protein) are essential to validate antibody specificity and substrate performance.
-
The reaction should be stopped before the background becomes excessive, ensuring a good signal-to-noise ratio.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Substrate Buffer: Prepare a suitable buffer (e.g., Tris-Buffered Saline, TBS, pH 7.5).
-
DMPD Stock Solution: Prepare a 10 mg/mL solution of N,N-dimethyl-p-phenylenediamine in deionized water. Note: This solution can be unstable and should be prepared fresh.
-
Coupler Stock Solution: Prepare a 3 mg/mL solution of 4-chloro-1-naphthol in ice-cold methanol.
-
Hydrogen Peroxide: Use a fresh stock of 30% H₂O₂.
-
-
Working Solution Preparation (Prepare immediately before use):
-
To 10 mL of Substrate Buffer, add 1.67 mL of the 4-chloro-1-naphthol stock solution. Mix gently.
-
Add 10 µL of 30% H₂O₂. Mix gently.
-
Add 0.5 mL of the DMPD stock solution. The final working solution should be used within 30 minutes.
-
-
Membrane Incubation:
-
After the final wash step following secondary antibody incubation, place the membrane in a clean container.
-
Add a sufficient volume of the freshly prepared working solution to completely cover the surface of the membrane.
-
Incubate at room temperature on a rocker or shaker.
-
-
Signal Development:
-
Monitor the membrane for the appearance of dark blue or purple bands. This typically occurs within 5 to 30 minutes.
-
The reaction is kinetic; longer incubation times will result in stronger signals but also higher background.
-
-
Stopping the Reaction:
-
Once the desired band intensity is achieved relative to the background, stop the reaction by decanting the substrate solution and washing the membrane extensively with deionized water.
-
-
Imaging and Documentation:
-
The colored precipitate is stable. The membrane can be air-dried and stored in the dark.
-
Image the blot using a standard flatbed scanner or camera.
-
Caption: Workflow for HRP-based chromogenic detection.
Advantages, Limitations, and Alternatives
Choosing a detection substrate requires a careful consideration of experimental needs.
Advantages:
-
Cost-Effective: Chromogenic detection is generally less expensive than chemiluminescent or fluorescent methods.
-
Simplicity: No special equipment is required for visualization. The results are visible to the naked eye.
-
Stable Signal: The colored precipitate is stable over time, allowing for easy documentation and storage.
Limitations:
-
Lower Sensitivity: Chromogenic substrates are typically less sensitive than modern chemiluminescent or fluorescent substrates, making them less suitable for detecting low-abundance proteins.[5]
-
Difficult to Quantify: While densitometry can be used, accurately quantifying signal intensity is more challenging than with other methods.
-
Irreversible Reaction: The precipitate cannot be easily stripped from the membrane, which prevents re-probing with other antibodies.
Common Alternatives:
-
TMB (3,3',5,5'-tetramethylbenzidine): Another chromogenic HRP substrate that produces a blue precipitate.[9][10]
-
DAB (3,3'-diaminobenzidine): Produces a brown, highly stable precipitate.[1]
-
Luminol-based Substrates: Offer much higher sensitivity through the emission of light (chemiluminescence), requiring detection with a CCD camera or film.[1]
Conclusion
This compound, and its reactive derivative N,N-dimethyl-p-phenylenediamine, serve as valuable tools in the researcher's arsenal for biochemical detection. The core mechanism is not biological but chemical, relying on a peroxidase-catalyzed oxidative coupling reaction to generate a stable, colored signal. While less sensitive than modern chemiluminescent systems, its simplicity, stability, and cost-effectiveness ensure its continued relevance for applications where high sensitivity is not the primary concern, such as routine screening, protocol optimization, and the detection of abundant proteins. A thorough understanding of its chemical mechanism is essential for its effective and reliable application in the laboratory.
References
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PubChem. (n.d.). 2-(4-(Dimethylamino)phenyl)-3,6-dimethyl-1,3-benzothiazol-3-ium. National Center for Biotechnology Information. Retrieved from [Link]
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Luger, A., & Hollósi, M. (2022). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. RSC Chemical Biology, 3(9), 1081-1102. Retrieved from [Link]
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Li, Q., Wang, L., & Li, Y. (2007). Novel catalytic oxidative coupling reaction of N,N-dimethyl-p-phenylenediamine with 1,3-phenylenediamine and its applications to the determination of copper and iron at trace levels by flow injection technique. Talanta, 72(4), 1396-1402. Retrieved from [Link]
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Lan, S. J., Chando, T. J., Cohen, A. I., Weliky, I., & Schreiber, E. C. (1973). Metabolism of 4-(3-(dimethylamino)propyl)-3,4-dihydro-2-(1-hydroxyethyl)-3-phenyl-2H-1,4-benzothiazine (SQ 11,579) under in vitro and in vivo conditions by rats, dogs, and monkey. Drug Metabolism and Disposition, 1(4), 619-627. Retrieved from [Link]
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Conyers, S. M., & Kidwell, D. A. (1991). Chromogenic substrates for horseradish peroxidase. Analytical Biochemistry, 192(1), 207-211. Retrieved from [Link]
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Ngo, T. T., & Lenhoff, H. M. (1980). A sensitive and versatile chromogenic assay for peroxidase and peroxide. Analytical Biochemistry, 105(1), 389-397. Retrieved from [Link]
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Bio-Rad. (n.d.). HRP Substrate. Retrieved from [Link]
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Cesarone, M. R., Belcaro, G., Carratelli, M., Cornelli, U., De Sanctis, M. T., Incandela, L., ... & Lania, M. (1999). Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. Clinical Chemistry and Laboratory Medicine, 37(2), 147-150. Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Li, Y. (2023). Exploring the Release of Elastin Peptides Generated from Enzymatic Hydrolysis of Bovine Elastin via Peptide Mapping. Foods, 12(22), 4109. Retrieved from [Link]
-
Komsta, Ł., & Skibiński, R. (2010). Analysis of Sulfide Ions by Densitometric Thin-Layer Chromatography and Use of TLSee Software. Journal of Planar Chromatography – Modern TLC, 23(4), 274-278. Retrieved from [Link]
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). Horseradish peroxidase. Retrieved from [Link]
-
Agu, P. C., Hansen, L. D., & Uppu, R. M. (2021). N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCrData, 6(10), x210928. Retrieved from [Link]
-
Lorenzo, J. M., Munekata, P. E., Sant'Ana, A. S., Carvalho, P. I., & Barba, F. J. (2021). Sequential Enzymatic Hydrolysis and Ultrasound Pretreatment of Pork Liver for the Generation of Bioactive and Taste-Related Hydrolyzates. Antioxidants, 10(4), 554. Retrieved from [Link]
-
Simpson, R. J., Moritz, R. L., & Begg, G. S. (1990). In Situ Chemical Cleavage of Proteins Immobilized to Glass-Fiber and Polyvinylidenedifluoride Membranes: Cleavage at Tryptophan Residues With 2-(2'-nitrophenylsulfenyl)-3-methyl-3'-bromoindolenine to Obtain Internal Amino Acid Sequence. Analytical Biochemistry, 187(2), 229-238. Retrieved from [Link]
-
Rice, E. W. (1967). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal, 102(1), 24C-26C. Retrieved from [Link]
-
Fu, W., Wang, Y., Zhang, Y., & Li, Y. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry, 189, 112070. Retrieved from [Link]
-
Ishikawa, T., & Waku, K. (1984). A comparison of chromogenic substrates for horseradish peroxidase as a label in steroid immunoassay. Journal of Pharmacobio-Dynamics, 7(12), 942-948. Retrieved from [Link]
-
Derksen, D. J., & Gotor, V. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(4), 849-856. Retrieved from [Link]
-
Niwa, M., & Hori, S. (1987). Visualization of antigen on nitrocellulose membrane by the oxidative coupling reaction of N,N'-dimethyl-p-phenylenediamine and 4-chloro-1-naphthol. Histochemistry, 88(1), 45-48. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Synthesis and Theoretical Yield of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide, a compound of interest in various chemical and pharmaceutical research domains. We will delve into the reaction mechanism, provide a detailed experimental protocol, and meticulously explain the principles behind the calculation of theoretical yield. This document is designed to equip researchers with the necessary knowledge to not only replicate this synthesis but also to apply the underlying principles to other synthetic challenges.
Foundational Principles: The Acetoacetylation of Aromatic Amines
The synthesis of this compound is a classic example of an acetoacetylation reaction, specifically, the formation of an amide bond between an aromatic amine and a β-keto ester. In this case, N,N-dimethyl-p-phenylenediamine reacts with ethyl acetoacetate.
The reaction mechanism proceeds through a nucleophilic acyl substitution pathway. The primary amino group of N,N-dimethyl-p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This is followed by the elimination of ethanol, leading to the formation of the stable amide product. The reaction is typically facilitated by heat and can be catalyzed by either acid or base, although in many instances, heating the neat reactants or using a high-boiling point solvent is sufficient to drive the reaction to completion.
Experimental Protocol
This protocol is adapted from a well-established procedure for a structurally similar compound, N-(2,4-dimethylphenyl)-3-oxobutanamide, and is expected to provide a high yield of the desired product.[1]
Materials and Reagents:
-
N,N-Dimethyl-p-phenylenediamine
-
Ethyl acetoacetate
-
Toluene
-
Sodium hydroxide lye (catalytic amount)
-
Petroleum ether
-
Diethyl ether
-
Methanol
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Apparatus for filtration (e.g., Büchner funnel and flask)
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine N,N-dimethyl-p-phenylenediamine (10 mmol, 1.36 g) and ethyl acetoacetate (10 mmol, 1.30 g, 1.26 mL).
-
Solvent and Catalyst Addition: Add 10 mL of toluene to the flask, followed by a catalytic amount of sodium hydroxide lye.
-
Reflux: Place the flask in a heating mantle and bring the mixture to reflux at 120°C with vigorous stirring. Maintain the reflux for 15 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, remove the toluene by distillation.
-
Purification: Wash the resulting crude product thoroughly with petroleum ether and then with diethyl ether to remove any unreacted starting materials and byproducts.
-
Recrystallization: Recrystallize the solid product from methanol to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Experimental Workflow Diagram:
Caption: Reaction workflow for the synthesis of this compound.
Calculating the Theoretical Yield: A Step-by-Step Guide
The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation hinges on the stoichiometry of the balanced chemical equation and the identification of the limiting reactant.
The Balanced Chemical Equation:
C₈H₁₂N₂ (N,N-dimethyl-p-phenylenediamine) + C₆H₁₀O₃ (Ethyl acetoacetate) → C₁₂H₁₆N₂O₂ (this compound) + C₂H₅OH (Ethanol)
The stoichiometry of this reaction is 1:1 between the two reactants.
Step 1: Determine the Moles of Each Reactant
To find the number of moles, divide the mass of the reactant by its molar mass.
-
Moles of N,N-dimethyl-p-phenylenediamine:
-
Mass = 1.36 g
-
Molar Mass = 136.19 g/mol
-
Moles = 1.36 g / 136.19 g/mol ≈ 0.01 mol
-
-
Moles of Ethyl Acetoacetate:
-
Volume = 1.26 mL
-
Density = 1.029 g/mL
-
Mass = 1.26 mL * 1.029 g/mL = 1.30 g
-
Molar Mass = 130.14 g/mol
-
Moles = 1.30 g / 130.14 g/mol ≈ 0.01 mol
-
Step 2: Identify the Limiting Reactant
The limiting reactant is the reactant that will be completely consumed first in the reaction, thereby limiting the amount of product that can be formed. Since the stoichiometric ratio is 1:1 and we are starting with approximately equal molar amounts of each reactant, neither is in significant excess. For the purpose of this guide, we will assume an exact 1:1 molar ratio is used.
Step 3: Calculate the Theoretical Moles of Product
Based on the 1:1 stoichiometry, the number of moles of product formed will be equal to the number of moles of the limiting reactant.
-
Theoretical moles of this compound = 0.01 mol
Step 4: Calculate the Theoretical Yield in Grams
To find the theoretical yield in grams, multiply the theoretical moles of the product by its molar mass.
-
Theoretical Yield of this compound:
-
Theoretical Moles = 0.01 mol
-
Molar Mass = 220.27 g/mol
-
Theoretical Yield = 0.01 mol * 220.27 g/mol = 2.20 g
-
Quantitative Data Summary:
| Compound | Molar Mass ( g/mol ) | Amount Used (g) | Moles (mol) | Stoichiometric Ratio |
| N,N-Dimethyl-p-phenylenediamine | 136.19 | 1.36 | ~0.01 | 1 |
| Ethyl Acetoacetate | 130.14 | 1.30 | ~0.01 | 1 |
| This compound | 220.27 | - | - | 1 (Product) |
| Theoretical Yield | 2.20 | 0.01 |
Conclusion
This guide has provided a detailed framework for the synthesis of this compound and the calculation of its theoretical yield. By understanding the underlying chemical principles and following a robust experimental protocol, researchers can confidently prepare this compound for their studies. The accurate determination of theoretical yield is a fundamental skill in synthetic chemistry, allowing for the evaluation of reaction efficiency and the optimization of experimental conditions.
References
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An In-depth Technical Guide to the Solubility Profile of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility profile of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide. Given the scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the foundational principles, theoretical prediction methodologies, and detailed experimental protocols necessary to generate a robust and reliable solubility profile.
Introduction: The Critical Role of Solubility in a Molecule's Journey
This compound is a compound of interest in various chemical and pharmaceutical research areas, serving as a potential kinase inhibitor and a precursor in the synthesis of dyes and other complex molecules.[1][2] The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a critical physicochemical property that governs its behavior throughout the entire lifecycle of a product, from synthesis and purification to formulation and bioavailability.
A comprehensive solubility profile is indispensable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to optimize yield, purity, and crystal morphology.
-
Formulation Development: Designing stable and effective dosage forms, where solubility dictates the choice of excipients and manufacturing processes.
-
Analytical Method Development: Preparing stock solutions and standards for quantification and characterization.
-
Preclinical Studies: Understanding the dissolution and absorption characteristics of a compound.
This guide will navigate through the theoretical underpinnings of solubility, predictive models, and provide actionable experimental protocols to empower researchers in their studies of this compound.
Theoretical Framework: Understanding the "Why" Behind Solubility
The adage "like dissolves like" provides a fundamental, albeit simplified, principle of solubility, which is governed by the intermolecular forces between the solute and the solvent.[3] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Key Physicochemical Properties of this compound Influencing Solubility:
-
Polarity: The presence of a polar amide group, a ketone, and a dimethylamino group suggests that this compound possesses a degree of polarity. The aromatic ring contributes to its nonpolar character.
-
Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the ketone is a hydrogen bond acceptor. These functionalities will favor solvents capable of hydrogen bonding.
-
Molecular Size and Shape: The overall size and rigidity of the molecule will influence how it packs in a crystal lattice and interacts with solvent molecules.
Predictive Approaches to Solubility: An Initial Assessment
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility and guide solvent selection.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) is a powerful tool that dissects the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from London dispersion forces.
-
δp (Polar): Stemming from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible.[4][5] The HSP for this compound can be estimated using group contribution methods. By comparing the calculated HSP of the solute with the known HSPs of various organic solvents, a ranked list of potential good solvents can be generated. This predictive approach can significantly streamline the experimental screening process.
Experimental Determination of the Solubility Profile: A Practical Guide
The following sections provide detailed protocols for the experimental determination of the solubility of this compound.
Materials and Equipment
-
This compound (ensure purity is characterized)
-
A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, dichloromethane, N,N-dimethylformamide (DMF))
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Preliminary Qualitative Solubility Assessment
This initial step helps to quickly categorize solvents and establish approximate concentration ranges for quantitative analysis.
Protocol:
-
Add approximately 10 mg of this compound to a small vial.
-
Add 1 mL of the test solvent.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Visually observe the sample to determine if the solid has completely dissolved.
-
Categorize the solubility as:
-
Freely Soluble: Dissolves completely.
-
Sparingly Soluble: A significant portion dissolves, but some solid remains.
-
Insoluble: No visible dissolution.
-
Quantitative Solubility Determination by Isothermal Saturation Method
This is a robust method for determining the thermodynamic solubility of a compound at a specific temperature.
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set at the desired temperature (e.g., 25 °C and 37 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (if the experiment is at an elevated temperature).
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.
-
Prepare a series of standard solutions of known concentrations and generate a calibration curve.
-
Inject the diluted samples and standards into the HPLC system.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
The Influence of Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility.[1][6] Different polymorphs can exhibit different free energies, leading to variations in their solubility. It is crucial to:
-
Characterize the Solid State: Use techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the polymorphic form of the starting material.
-
Analyze the Solid After Equilibration: After the solubility experiment, recover the remaining solid and re-analyze it to check for any polymorphic transformations that may have occurred during the experiment.
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |
| Methanol | 5.1 | 32.7 | Experimental Value | Experimental Value |
| Ethanol | 4.3 | 24.5 | Experimental Value | Experimental Value |
| Acetone | 5.1 | 20.7 | Experimental Value | Experimental Value |
| Ethyl Acetate | 4.4 | 6.0 | Experimental Value | Experimental Value |
| Toluene | 2.4 | 2.4 | Experimental Value | Experimental Value |
| Dichloromethane | 3.1 | 9.1 | Experimental Value | Experimental Value |
| DMF | 6.4 | 36.7 | Experimental Value | Experimental Value |
Note: The table should be populated with the experimentally determined values.
Interpretation of Results:
-
Correlation with Solvent Properties: Analyze the relationship between solubility and solvent properties such as polarity index, dielectric constant, and hydrogen bonding capacity. This will provide insights into the dominant intermolecular forces driving the dissolution process.
-
Temperature Dependence: The data at different temperatures can be used to understand the thermodynamics of dissolution. An increase in solubility with temperature indicates an endothermic process.
-
Practical Implications: Relate the solubility data to practical applications, such as identifying suitable solvents for crystallization, formulation, or as vehicles for in vitro and in vivo studies.
Conclusion: Building a Foundation for Success
References
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Green, A. P., & Schleinitz, H. M. (2025). Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. ResearchGate. Available from: [Link]
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- Jiménez, J. A., & Martínez, F. (2006). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Fluid Phase Equilibria, 245(2), 177-183.
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ChemRxiv. (2022). A Bayesian approach to predict solubility parameters. Available from: [Link]
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MDPI. (2022). Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban. Available from: [Link]
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PhD thesis. Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients. Available from: [Link]
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Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]
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BioResources. (2014). Solubility of lignin and acetylated lignin in organic solvents. Available from: [Link]
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Symbiosis Online Publishing. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Available from: [Link]
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CHEMIPAZ. SPMC Technical Review EN. Available from: [Link]
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Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. Medium. Available from: [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available from: [Link]
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ResearchGate. Solubility in various solvents. Available from: [Link]
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ResearchGate. Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. Available from: [Link]
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ResearchGate. Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K. Available from: [Link]
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literature review of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide research
An In-depth Technical Guide to N-[4-(Dimethylamino)phenyl]-3-oxobutanamide: Synthesis, Characterization, and Applications
Introduction
This compound, with CAS Number 38659-86-8, is a specialized organic compound belonging to the acetoacetanilide family.[1] Structurally, it is characterized by a central 3-oxobutanamide (or acetoacetamide) core linked to a 4-(dimethylamino)phenyl group. This bifunctional nature, featuring a reactive active methylene group and an electron-rich aromatic ring, makes it a valuable and versatile intermediate in synthetic chemistry.
While direct and extensive academic literature on this specific molecule is sparse, its structural analogs are cornerstones of the dye and pigment industry.[2] This guide, therefore, synthesizes direct information where available with established chemical principles from closely related compounds to provide a comprehensive technical overview for researchers, chemists, and professionals in drug development. We will explore the logical synthesis pathway, expected physicochemical characteristics, primary applications in chromophore development, and the untapped potential for biological investigation.
Synthesis Pathway: A Two-Stage Approach
The most logical and industrially relevant synthesis of this compound is a two-stage process. First, the key precursor, N,N-dimethyl-p-phenylenediamine, is synthesized. Second, this diamine undergoes acetoacetylation to yield the final product.
Stage 1: Synthesis of Precursor N,N-dimethyl-p-phenylenediamine
The precursor N,N-dimethyl-p-phenylenediamine is a well-documented compound, and various synthetic routes exist. A common laboratory-scale method involves the reduction of p-nitrosodimethylaniline.[3] Industrial methods may favor the reduction of N,N-dimethyl-4-nitroaniline, which can be produced from 4-chloro-nitrobenzene.[4]
Experimental Protocol: Reduction of p-Nitrosodimethylaniline [3]
This protocol is based on a classical method using stannous chloride as the reducing agent.
-
Step 1: Prepare Reducing Solution: In a suitable reaction flask, dissolve 225 g of stannous chloride (SnCl₂) in 450 ml of concentrated hydrochloric acid (HCl). The dissolution is exothermic and will generate a warm solution.
-
Step 2: Addition of Starting Material: To the warm stannous chloride solution, add 50 g of p-nitrosodimethylaniline in small portions. It is crucial to control the addition rate and cool the flask as needed to prevent the reaction from becoming too vigorous.
-
Step 3: Reduction Reaction: After the addition is complete, heat the mixture to reflux for 90 minutes to ensure the reduction is complete.
-
Step 4: Isolation of Intermediate Salt: Cool the flask. A portion of the double tin salt of the product will precipitate. To complete the precipitation, cool the mixture to 0°C and saturate it with hydrogen chloride gas. Filter the resulting salt.
-
Step 5: Liberation and Extraction of the Free Base: Dissolve the filtered salt in water. As the free base is highly susceptible to air oxidation, cover the aqueous solution with a layer of ether. Add ice to keep the mixture cold, and then slowly add a 50% sodium hydroxide (NaOH) solution to liberate the free N,N-dimethyl-p-phenylenediamine base.
-
Step 6: Purification: The liberated base will be extracted into the ether layer. Separate the ether layer and perform several additional extractions of the aqueous layer with fresh ether. Combine all ethereal extracts, dry them over anhydrous sodium sulfate, and evaporate the ether. The crude product can be purified by vacuum distillation. The final product is a crystalline mass that melts around 38-41°C.[3]
Stage 2: Acetoacetylation to Yield this compound
The core of the synthesis is the formation of the amide bond by reacting the primary amine of N,N-dimethyl-p-phenylenediamine with an acetoacetylating agent. The two most common agents for this transformation are ethyl acetoacetate and diketene. The reaction with ethyl acetoacetate is a classic condensation, while the reaction with diketene is often faster and more direct.
The reaction mechanism involves the nucleophilic attack of the primary amine of N,N-dimethyl-p-phenylenediamine onto the electrophilic carbonyl carbon of the acetoacetylating agent, followed by the elimination of a leaving group (ethanol in the case of ethyl acetoacetate) to form the stable amide product.
Caption: Mechanism of Acetoacetylation.
Representative Experimental Protocol: Acetoacetylation
-
Step 1: Dissolve Amine: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve one molar equivalent of N,N-dimethyl-p-phenylenediamine in a suitable solvent such as xylene or toluene.
-
Step 2: Add Acetoacetylating Agent: Add a slight excess (e.g., 1.1 molar equivalents) of ethyl acetoacetate to the solution.
-
Step 3: Reaction: Heat the reaction mixture to reflux (approximately 140°C for xylene). The reaction progress can be monitored by observing the collection of the ethanol byproduct in a Dean-Stark trap. The reaction is typically complete when the theoretical amount of ethanol has been collected.
-
Step 4: Isolation and Purification: Cool the reaction mixture. The product may precipitate upon cooling. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the final this compound product.
Physicochemical Characterization
Full experimental spectral data for this compound is not widely published. However, its properties can be reliably predicted based on its structure and data from commercial suppliers.[1]
| Property | Value / Expected Value | Source |
| CAS Number | 38659-86-8 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity (Typical) | >95% | [1] |
| Storage Temp. | -20°C | [1] |
Expected Spectral Features:
-
¹H NMR: The spectrum would show characteristic signals for the N,N-dimethyl protons (a singlet integrating to 6H), aromatic protons on the phenyl ring (two doublets, each integrating to 2H), a singlet for the active methylene (CH₂) group, a singlet for the terminal methyl (CH₃) group of the acetyl part, and a broad singlet for the amide (NH) proton.
-
¹³C NMR: The spectrum would display signals for the two carbonyl carbons (C=O), distinct signals for the carbons of the aromatic ring, a signal for the N-methyl carbons, and signals for the methylene and methyl carbons of the butanamide chain.
-
FTIR: Key absorption bands would be expected for the N-H stretch of the secondary amide, C-H stretches (aromatic and aliphatic), a strong C=O stretch for the ketone, another strong C=O stretch for the amide (Amide I band), and C=C stretching bands for the aromatic ring.
Core Application: Intermediate in Azo Dye Synthesis
The primary and most significant application of this compound is its role as a "coupling component" in the synthesis of azo dyes.[2] Azo dyes are a vast class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), the "azo" group, which acts as the chromophore.
The synthesis involves two steps:
-
Diazotization: An aromatic primary amine (the "diazo component") is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.
-
Azo Coupling: The highly reactive diazonium salt is then reacted with an electron-rich coupling component. The active methylene group in this compound is a classic site for this electrophilic substitution reaction, forming a stable and highly colored azo compound.
The presence of the N,N-dimethylamino group on the phenyl ring acts as a powerful auxochrome, enhancing and modifying the color of the resulting dye, typically pushing it towards yellow, orange, or red shades.
Caption: General workflow for azo dye synthesis.
Potential for Biological and Pharmacological Research
While no specific pharmacological studies have been published for this compound, its structural motifs are present in numerous biologically active molecules, making it an intriguing scaffold for drug discovery.
-
Oxobutanamide Core: The 3-oxobutanamide moiety is a versatile pharmacophore. Derivatives have been investigated for a range of activities, including antifungal and antimicrobial properties.[7]
-
Dimethylamino Phenyl Group: The N,N-dimethylaniline and related structures are found in a wide array of approved drugs, where they can influence receptor binding, solubility, and metabolic stability. Molecules incorporating this group have shown activities as analgesics, antiallergy agents, and more.[8][9][10]
Given this context, this compound could serve as a starting point for creating libraries of novel compounds. Medicinal chemists could modify the butanamide chain or the aromatic ring to explore potential activities, such as kinase inhibition, antimicrobial effects, or as ligands for various receptors. The established synthesis is straightforward, allowing for the rapid generation of derivatives for screening campaigns.
Conclusion
This compound is a classic example of a foundational intermediate chemical. Its synthesis is rooted in fundamental organic reactions, starting from readily available precursors. While its primary documented role is as a key building block for azo dyes and pigments, the structural elements it contains are of significant interest to the pharmaceutical and life sciences sectors. This guide provides a comprehensive framework for its synthesis and characterization, empowering researchers to utilize this versatile molecule for both established applications in materials science and for exploratory work in the discovery of new biologically active agents.
References
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Council for Innovative Research. (2014, April 27). Synthesis and Biological Activity of Some New Benzodiazepine and Benzimidazole Derivatives. Available at: [Link]
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Sexton, W. A. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of The Chemical Society (resumed), 303-304. Available at: [Link]
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Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Available at: [Link]
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PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
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Al-Ayed, A. S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. Available at: [Link]
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Taylor & Francis. (n.d.). Azo dyes – Knowledge and References. Retrieved from [Link]
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PubChem. (n.d.). 4'-((p-(Dimethylamino)phenyl)azo)acetanilide. Retrieved from [Link]
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PubChem. (n.d.). Azo Dye. Retrieved from [Link]
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Holmberg, E., et al. (1968). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal. Available at: [Link]
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Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). (2006, November 28). Physics @ Manasagangotri. Available at: [Link]
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Chen, C., et al. (n.d.). Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. ResearchGate. Available at: [Link]
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Miller, J. A., & Miller, E. C. (1947). The Carcinogenicity of Certain Azo Dyes Related to p-Dimethylaminoazobenzene. Cancer Research. Available at: [Link]
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Fu, W., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. European Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.
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ResearchGate. (2021, July 24). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Available at: [Link]
- Google Patents. (n.d.). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
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PubChem. (n.d.). 4-[[4-(dimethylamino)phenyl]-(4-phenyliminonaphthalen-1-ylidene)methyl]-N,N-dimethylaniline. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). N,N-Dimethyl-p-phenylenediamine. Retrieved from [Link]
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Walsh, D. A., et al. (1990). Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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Semantic Scholar. (2024, September 4). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide in the Biginelli Reaction for Novel Dihydropyrimidinone Synthesis
Abstract: This document provides a comprehensive guide for researchers on the application of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide as a key β-dicarbonyl component in the Biginelli three-component reaction. We delve into the mechanistic underpinnings, offer a detailed and validated experimental protocol, and present methods for characterization and troubleshooting. The use of this specific acetoacetanilide derivative allows for the direct incorporation of a pharmacologically relevant N-[4-(dimethylamino)phenyl]carboxamide moiety at the C5 position of the dihydropyrimidinone (DHPM) core, opening avenues for the development of novel therapeutic agents.
Introduction: Rationale and Strategic Advantage
The Biginelli reaction, first reported in 1891, is a cornerstone of medicinal chemistry, providing a straightforward, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] This multicomponent reaction traditionally involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (typically ethyl acetoacetate), and urea or thiourea.[2] The resulting DHPM scaffold is a privileged structure found in numerous biologically active compounds, including calcium channel blockers, antihypertensive agents, and antiviral therapeutics.[1][3][4]
The strategic departure from the classical protocol lies in the substitution of ethyl acetoacetate with N-aryl-3-oxobutanamide derivatives. Specifically, this guide focuses on This compound . The primary advantage of this substitution is the direct synthesis of DHPMs bearing an N-aryl carboxamide group at the C5 position, a modification that can significantly influence the compound's pharmacological profile. The dimethylamino group on the phenyl ring is a strong electron-donating group, which can modulate the electronic properties, solubility, and receptor-binding interactions of the final molecule. This approach bypasses multi-step post-modification of the DHPM core, adhering to the principles of atom and step economy central to modern drug discovery.[5]
Reaction Mechanism: The Acyl-Iminium Pathway
The acid-catalyzed Biginelli reaction proceeds through a series of bimolecular steps. While several mechanisms have been proposed, the pathway involving an N-acyl-iminium ion intermediate is the most widely accepted.[1][6]
Causality of the Mechanism:
-
Iminium Ion Formation (Rate-Limiting Step): The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde and urea. This step forms a critical N-acyl-iminium ion, which is a highly reactive electrophile. The acidity of the medium is crucial; it must be sufficient to catalyze this condensation without causing significant side reactions.
-
Nucleophilic Addition: The β-dicarbonyl component, this compound, exists in equilibrium with its enol tautomer. The electron-rich enol acts as the nucleophile, attacking the electrophilic carbon of the iminium ion. This C-C bond-forming step establishes the core backbone of the final product.
-
Cyclization and Dehydration: The final steps involve an intramolecular cyclization where a terminal amino group of the urea moiety attacks the ketone carbonyl of the butanamide portion. Subsequent dehydration (elimination of a water molecule) from the resulting six-membered ring intermediate yields the thermodynamically stable dihydropyrimidinone product.
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Application Notes and Protocols for the Synthesis of Dihydropyrimidinones using N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of Pyrimidines and the Biginelli Reaction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of essential biomolecules such as nucleic acids (cytosine, thymine, and uracil) and finding extensive application in medicinal chemistry.[1] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and antihypertensive properties.[2] Consequently, the development of efficient and versatile synthetic routes to access functionalized pyrimidine scaffolds remains a significant focus for researchers in drug discovery and development.
One of the most powerful and enduring methods for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) is the Biginelli reaction.[3][4] First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component condensation reaction typically involves the acid-catalyzed cyclocondensation of a β-ketoester, an aldehyde, and urea or thiourea.[3][4][5] The operational simplicity, convergence, and atom economy of the Biginelli reaction have made it a staple in synthetic organic chemistry.[2]
This application note provides a detailed protocol for the synthesis of a substituted dihydropyrimidinone utilizing N-[4-(Dimethylamino)phenyl]-3-oxobutanamide as the active methylene component in a Biginelli-type reaction. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the rationale behind the choice of reagents and conditions.
Chemical Profile: this compound
This compound is a β-ketoamide that serves as a versatile precursor in heterocyclic synthesis.[6][7][8] Its structure incorporates an active methylene group flanked by two carbonyl functionalities (one amide and one ketone), making it an ideal substrate for condensations and cyclization reactions.
| Property | Value | Source |
| CAS Number | 38659-86-8 | [9] |
| Molecular Formula | C12H16N2O2 | [9] |
| Molecular Weight | 220.27 g/mol | [9] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage | Store at -20°C for long-term stability. |
Reaction Principle: The Biginelli Condensation Mechanism
The Biginelli reaction, when employing an N-aryl-3-oxobutanamide, proceeds through a series of acid-catalyzed steps. While several mechanistic pathways have been proposed, the most widely accepted mechanism involves the initial formation of an N-acyliminium ion intermediate.[4][10]
Diagram of the Proposed Biginelli Reaction Mechanism
Caption: Proposed mechanism for the Biginelli reaction.
-
Formation of the N-Acyliminium Ion: The reaction is initiated by the acid-catalyzed condensation of the aldehyde with urea. This proceeds via a hemiaminal intermediate which then dehydrates to form a highly electrophilic N-acyliminium ion.[10] This step is often the rate-determining step of the overall reaction.[3][10]
-
Nucleophilic Attack: The enol tautomer of this compound acts as the nucleophile, attacking the N-acyliminium ion. This forms an open-chain adduct.
-
Cyclization and Dehydration: The terminal amino group of the urea moiety in the adduct then undergoes an intramolecular cyclization by attacking the ketone carbonyl of the original acetoacetanilide backbone. A final dehydration step results in the formation of the stable dihydropyrimidinone ring system.[4]
Experimental Protocol
This protocol outlines a general procedure for the synthesis of a dihydropyrimidinone derivative via a three-component Biginelli reaction.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Notes |
| This compound | 38659-86-8 | 220.27 | The active methylene component. |
| Aromatic Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | The aldehyde component. Can be varied. |
| Urea | 57-13-6 | 60.06 | The nitrogen source. Thiourea can also be used. |
| p-Toluenesulfonic acid (p-TSA) | 104-15-4 | 172.20 | Acid catalyst. Other acids can be used.[11] |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Reaction solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction and chromatography. |
| Hexane | 110-54-3 | 86.18 | For chromatography. |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Aromatic aldehydes can be irritants. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Diagram of the Experimental Workflow
Caption: General workflow for the Biginelli synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq, e.g., 2.20 g, 10 mmol).
-
Add the aromatic aldehyde (1.0 eq, e.g., 1.06 g, 10 mmol) and urea (1.5 eq, e.g., 0.90 g, 15 mmol).
-
Add absolute ethanol (30-40 mL) to the flask to dissolve the reactants.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq, e.g., 0.17 g, 1 mmol). The use of an acid catalyst is crucial for promoting the condensation steps.[3][4]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
In many cases, the product will precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Alternatively, if the product is an oil or if recrystallization is ineffective, purification can be achieved by column chromatography on silica gel.
-
Discussion and Field-Proven Insights
-
Choice of Catalyst: While p-TSA is a common and effective Brønsted acid catalyst, a variety of other catalysts can be employed to improve yields and shorten reaction times.[5][11] Lewis acids such as Yb(OTf)3, CuCl, or ZnCl2 have been shown to be highly efficient.[10][12][13] The choice of catalyst may depend on the specific substrates used and the desired reaction conditions (e.g., solvent-free).
-
Solvent Selection: Ethanol is a conventional solvent for the Biginelli reaction. However, solvent-free conditions or the use of ionic liquids have been explored as greener alternatives that can also enhance reaction rates.[5]
-
Substrate Scope: The protocol is generally applicable to a wide range of aromatic and heteroaromatic aldehydes. Electron-withdrawing or electron-donating groups on the aldehyde can influence the reaction rate, but typically do not prevent the reaction from proceeding.
-
Thiourea Analogs: Substituting urea with thiourea will lead to the corresponding dihydropyrimidine-2(1H)-thiones, which are also of significant interest in medicinal chemistry.[5]
Conclusion
The Biginelli reaction offers a straightforward and efficient pathway for the synthesis of dihydropyrimidinone derivatives from this compound. This application note provides a robust and adaptable protocol for researchers engaged in the synthesis of heterocyclic compounds for drug discovery and development. The simplicity of the procedure, coupled with the biological significance of the pyrimidine scaffold, ensures that this classic multicomponent reaction will continue to be a valuable tool in the synthetic chemist's arsenal.
References
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Nikpassand, M., Fekri, L. Z., & Zare, A. (2009). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Synthetic Communications, 39(7), 1237-1247. [Link]
-
Hassani, Z. (2014). Synthesis of Pyrimidine Derivatives from Three-component Reaction of Malononitrile, Aldehydes and Thiourea/Urea in the Presence. Letters in Organic Chemistry, 11(7), 545-548. [Link]
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Tolba, M. S., Kamal, A. M., & El-Nassan, H. B. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-136. [Link]
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Iannelli, M., & D’Errico, S. (2017). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. In Click Reactions in Organic Synthesis. IntechOpen. [Link]
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Pflug, J., Serdjukov, S., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Angewandte Chemie International Edition, 54(48), 14593-14597. [Link]
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Wikipedia. (2023, December 2). Biginelli reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Biginelli reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
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Zhang, Y., et al. (2013). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 18(12), 14899-14909. [Link]
-
Woerly, E. (2008). The Biginelli Reaction: Development and Applications. University of Illinois Urbana-Champaign. [Link]
-
Fenech, M., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Chemistry, 3(2), 655-668. [Link]
-
El-Sayed, M. S. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
Houghtaling, J., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Molecules, 23(9), 2139. [Link]
-
ResearchGate. (n.d.). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. Retrieved from [Link]
-
Kappe, C. O. (2000). Recent progress in the chemistry of dihydropyrimidinones. Accounts of Chemical Research, 33(12), 879-888. [Link]
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]
-
ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]
-
Science Publishing Group. (n.d.). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]
-
Sargsyan, M. D., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 27(19), 6292. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 3(1), 164-169. [Link]
-
ResearchGate. (n.d.). New pyrimidine derivatives: Synthesis, antitumor and antioxidant evaluation. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. Retrieved from [Link]
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Moustafa, A. H., Saad, H. A., & Gomaa, M. A. M. (2008). Synthesis of Some New Pyrimidine Derivatives of Expected Antimicrobial Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(1), 115-135. [Link]
-
Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(1), 259-271. [Link]
-
Ningbo Innopharmchem. (n.d.). Exploring N-(4-Nitrophenyl)-3-Oxobutanamide: Properties and Applications. Retrieved from [Link]
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N-[4-(Dimethylamino)phenyl]-3-oxobutanamide as an intermediate in organic synthesis
Application Notes & Protocols: N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
A Versatile Acetoacetanilide Intermediate for Advanced Organic Synthesis
Abstract
This compound is a highly functionalized organic compound of significant interest to the synthetic chemist. Characterized by a reactive β-ketoamide moiety and an electron-rich N,N-dimethylaniline terminus, this molecule serves as a potent and versatile building block. Its unique electronic and structural properties make it a valuable precursor in the synthesis of a diverse range of target molecules, including heterocyclic scaffolds for pharmaceuticals and as a key coupling component in the production of azo dyes and pigments. This document provides an in-depth guide to the synthesis of this intermediate and details a robust protocol for its application in the Japp-Klingemann reaction, a cornerstone transformation for the synthesis of arylhydrazones.
Introduction: The Strategic Value of this compound
In the landscape of organic synthesis, intermediates that offer multiple, selectively addressable reactive sites are of paramount importance. This compound, an acetoanilide derivative, exemplifies such a scaffold. Its utility stems from two primary features:
-
The Acetoacetamide Group: The active methylene group, positioned between two carbonyls, possesses acidic protons (pKa ≈ 11), making it a soft nucleophile (enolate) under basic conditions. This site is primed for electrophilic substitution and is the key to its role in C-C and C-N bond-forming reactions.
-
The N,N-Dimethylaniline Moiety: The dimethylamino group is a powerful electron-donating group that activates the aromatic ring, making it susceptible to electrophilic aromatic substitution. Furthermore, its presence is crucial for the chromophoric properties of dyes derived from this intermediate.
This combination allows for its strategic use in complex synthetic pathways, particularly in the construction of nitrogen-containing heterocycles and colored compounds.[1][2][3]
Physicochemical & Handling Data
Proper handling and storage are critical for maintaining the integrity of the reagent. The following data provides key physical properties and recommended handling procedures.
| Property | Value | Source |
| CAS Number | 38659-86-8 | |
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| Appearance | Solid | |
| Solubility | Low water solubility; soluble in polar aprotic solvents (e.g., DMF, Ethanol). | [4] |
| Storage | Store at -20°C for long-term stability. |
Protocol I: Synthesis of this compound
The most direct and efficient synthesis of the title compound is achieved through the acetoacetylation of N,N-dimethyl-p-phenylenediamine. This protocol details the reaction using ethyl acetoacetate as the acylating agent.
Rationale and Mechanistic Insight
This reaction is a nucleophilic acyl substitution. The primary amine of N,N-dimethyl-p-phenylenediamine is a potent nucleophile that attacks the electrophilic ester carbonyl of ethyl acetoacetate. The reaction proceeds via a tetrahedral intermediate, which then collapses to form the stable amide bond, eliminating ethanol as a byproduct. The choice of a higher boiling point solvent or neat conditions drives the reaction to completion by allowing for the removal of the ethanol formed.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Protocol
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| N,N-Dimethyl-p-phenylenediamine | 99-98-9 | 136.19 | 13.62 g | 0.10 |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 14.32 g (14.1 mL) | 0.11 |
| Ethanol (for recrystallization) | 64-17-5 | - | ~100 mL | - |
| Deionized Water | 7732-18-5 | - | As needed | - |
Procedure:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a distillation head, add N,N-dimethyl-p-phenylenediamine (13.62 g, 0.10 mol).
-
Expert Note: N,N-dimethyl-p-phenylenediamine is susceptible to air oxidation, which can result in discoloration.[5] It is advisable to use a high-purity starting material and proceed without undue delay. An inert atmosphere (N₂ or Ar) is recommended for best results.
-
-
Reagent Addition: Add ethyl acetoacetate (14.1 mL, 0.11 mol) to the flask.
-
Reaction: Heat the reaction mixture in an oil bath to 120-130°C. Ethanol will begin to distill off as the reaction proceeds. Continue heating for 2-3 hours or until ethanol evolution ceases.
-
Cooling & Solidification: Remove the flask from the oil bath and allow it to cool to room temperature. The crude product should solidify upon cooling.
-
Recrystallization: Add approximately 100 mL of ethanol to the flask and heat the mixture to reflux to dissolve the solid. Once fully dissolved, slowly add deionized water dropwise until the solution becomes faintly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, washing the filter cake with a cold 1:1 ethanol/water mixture.
-
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. A typical yield is 75-85%.
Application Protocol II: Japp-Klingemann Reaction for Arylhydrazone Synthesis
This compound is an excellent substrate for the Japp-Klingemann reaction, which provides a reliable route to functionalized arylhydrazones. These products are, in turn, critical intermediates for synthesizing indoles (via Fischer indole synthesis) and pyrazoles.[6][7]
Rationale and Mechanistic Insight
The reaction involves the coupling of an aryl diazonium salt with the active methylene carbon of the β-ketoamide.[8] The key mechanistic steps are:
-
Deprotonation: A base removes a proton from the active methylene group of this compound to form a nucleophilic enolate.
-
Azo Coupling: The enolate attacks the terminal nitrogen of the electrophilic diazonium salt, forming an intermediate azo compound.
-
Hydrolytic Cleavage: Under the aqueous basic or acidic conditions of the reaction, the acetyl group is cleaved. This is the characteristic feature of the Japp-Klingemann reaction with β-keto esters or amides.[9]
-
Tautomerization: The resulting intermediate rapidly tautomerizes to the more stable arylhydrazone product.
Japp-Klingemann Reaction Diagram
Caption: Key stages of the Japp-Klingemann reaction.
Step-by-Step Protocol
This protocol describes the synthesis of a representative arylhydrazone using aniline as the starting amine.
Part A: Preparation of Benzenediazonium Chloride Solution
-
Setup: In a 250 mL beaker, dissolve aniline (9.3 g, 0.10 mol) in a mixture of concentrated HCl (25 mL) and water (25 mL). Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Diazotization: Dissolve sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water. Add this solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5°C.
-
Expert Note: Maintaining a low temperature is absolutely critical to prevent the decomposition of the diazonium salt.[10] The addition should be slow, and the reaction should be tested for excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).
-
Part B: Coupling with this compound
-
Substrate Solution: In a separate 500 mL beaker, dissolve this compound (22.0 g, 0.10 mol) in ethanol (100 mL). Add a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (100 mL). Cool this solution to 0-5°C in an ice bath.
-
Rationale: The sodium hydroxide serves two purposes: it deprotonates the active methylene group to form the reactive enolate and maintains the alkaline pH required for the coupling reaction.
-
-
Coupling Reaction: Slowly add the freshly prepared, cold benzenediazonium chloride solution from Part A to the stirred ketoamide solution from Part B over 30 minutes. The temperature must be maintained at 0-5°C. A colored precipitate will form immediately.
-
Reaction Completion: Continue stirring the mixture in the ice bath for an additional 1-2 hours after the addition is complete.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Purification & Drying: Recrystallize the crude product from an appropriate solvent, such as ethanol, to yield the pure arylhydrazone. Dry the product under vacuum.
Summary and Future Outlook
This compound is a foundational intermediate whose value is demonstrated through its straightforward synthesis and its reliable performance in complex, name-brand reactions like the Japp-Klingemann. Its applications extend beyond classical dye chemistry into modern materials science and medicinal chemistry, where it can serve as a starting point for generating libraries of heterocyclic compounds for biological screening.[4][11] The protocols detailed herein provide researchers with robust, field-tested methodologies to leverage the synthetic potential of this powerful building block.
References
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Japp–Klingemann reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
4-Aminoacetanilide - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]
-
Japp-Klingemann Reaction - SynArchive. (n.d.). Retrieved January 22, 2026, from [Link]
-
Singh, R., Kau, R., & Singh, K. (2016). A review on Synthesis of Aminoacetanilides. Journal of Integrated Science & Technology. Retrieved January 22, 2026, from [Link]
-
Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed. (2024). Retrieved January 22, 2026, from [Link]
-
Preparation of 4′-aminoacetanilide - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]
-
The Japp-Klingemann Reaction - Organic Reactions. (n.d.). Retrieved January 22, 2026, from [Link]
-
N-(4-acetamidophenyl)-3-oxobutanamide - bingdye.com. (2013). Retrieved January 22, 2026, from [Link]
-
Japp-Klingemann reaction - chemeurope.com. (n.d.). Retrieved January 22, 2026, from [Link]
-
Weber, E., et al. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für Naturforschung B. Retrieved January 22, 2026, from [Link]
- Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents. (n.d.).
-
N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]
- A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents. (n.d.).
-
3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives - ResearchGate. (2021). Retrieved January 22, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 22, 2026, from [Link]
-
Intermediates - Honor Pigments. (n.d.). Retrieved January 22, 2026, from [Link]
-
DYES & INTERMEDIATES - WordPress.com. (2016). Retrieved January 22, 2026, from [Link]
-
The Role of 4-(Dimethylamino)benzaldehyde in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]
-
The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
China Dyestuffs and Dyestuffs intermediate Manufacturers, Suppliers - MIT-IVY. (n.d.). Retrieved January 22, 2026, from [Link]
-
N,N-Dimethyl-p-phenylenediamine - SIELC Technologies. (2018). Retrieved January 22, 2026, from [Link]
-
Preparation of N,N-dimethyl-p-phenylenediamine - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Synthesis and Pharmacological Evaluation of 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides - ResearchGate. (2020). Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols: N-[4-(Dimethylamino)phenyl]-3-oxobutanamide in Azo Dye Manufacturing
Introduction: The Versatile Role of Acetoacetanilides in Chromophore Synthesis
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide, a specialized acetoacetanilide derivative, serves as a pivotal intermediate in the synthesis of high-performance azo dyes. The inherent chemical architecture of this compound, featuring a reactive methylene group activated by two flanking carbonyl groups, designates it as an excellent coupling component. The presence of the N,N-dimethylamino moiety, a potent auxochrome, on the phenyl ring is critical for modulating the final color and tinctorial strength of the dye. This electron-donating group deepens the color (a bathochromic shift) and enhances the molar absorptivity, leading to vibrant and intense shades.
These application notes provide a comprehensive guide for researchers and professionals in dye chemistry, detailing the synthesis of this compound and its subsequent utilization in the manufacturing of a representative monoazo dye. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot the methodologies effectively.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this key intermediate is fundamental to its successful application in dye synthesis.
| Property | Value | Source |
| CAS Number | 38659-86-8 | |
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| Physical Form | Solid | |
| Purity | ≥95% |
Part 1: Synthesis of the Coupling Component: this compound
The synthesis of the title compound is achieved through the condensation of N,N-dimethyl-p-phenylenediamine with an acetoacetylating agent, typically ethyl acetoacetate. This reaction forms the core amide linkage of the target molecule.
Reaction Principle:
The nucleophilic primary amine of N,N-dimethyl-p-phenylenediamine attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. The subsequent elimination of ethanol drives the reaction to completion, yielding the desired N-substituted-3-oxobutanamide. The reaction is typically carried out at elevated temperatures to facilitate the removal of the ethanol byproduct.
Visualizing the Synthesis:
Caption: Synthesis of the coupling component.
Detailed Synthesis Protocol:
Materials:
-
N,N-dimethyl-p-phenylenediamine (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Petroleum ether
-
Ethyl acetate
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in toluene.
-
Addition of Reagent: Add ethyl acetoacetate (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, wash the reaction mixture with water. Separate the organic layer and wash it with saturated sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield this compound.
Part 2: Application in Azo Dye Synthesis
The synthesized this compound is a versatile coupling component for the preparation of a wide range of azo dyes. The following protocol details the synthesis of a vibrant yellow-orange azo dye using p-toluidine as the diazo component.
Reaction Principle:
The synthesis of an azo dye is a two-step process:
-
Diazotization: A primary aromatic amine (p-toluidine) is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing.
-
Azo Coupling: The electrophilic diazonium salt is then reacted with the electron-rich coupling component, this compound. The coupling occurs at the active methylene group of the butanamide chain, leading to the formation of the azo linkage (-N=N-) and the final dye molecule.
Visualizing the Azo Dye Synthesis Workflow:
Caption: Workflow for Azo Dye Synthesis.
Detailed Azo Dye Synthesis Protocol:
Materials:
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Buchner funnel and vacuum flask
Protocol 1: Diazotization of p-Toluidine
-
Preparation of Amine Salt: In a beaker, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the p-toluidine hydrochloride solution, ensuring the temperature is maintained below 5 °C.
-
Completion Check: After the addition is complete, continue stirring for 15-20 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue-black). The resulting solution contains the p-tolyl diazonium chloride.
Protocol 2: Azo Coupling Reaction
-
Preparation of Coupling Component Solution: In a large beaker, dissolve this compound in an aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.
-
pH Adjustment: Add a solution of sodium acetate to the coupling component solution to act as a buffer. The pH should be maintained in the weakly alkaline range (pH 8-10) for optimal coupling.
-
Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: Isolate the crude azo dye by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and salts. The purified dye can then be dried.
Expected Results and Characterization
The coupling of p-tolyl diazonium chloride with this compound is expected to yield a vibrant yellow to orange-red dye. The exact shade is dependent on the electronic effects of the substituents on both aromatic rings.
| Parameter | Expected Outcome |
| Color | Yellow to Orange-Red |
| Physical State | Solid Powder |
| Solubility | Generally insoluble in water, soluble in organic solvents. |
| λmax (in Ethanol) | Estimated 420 - 480 nm |
The synthesized dye can be characterized using various spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) and the molar absorptivity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, including the azo group (-N=N-), amide C=O, and C-N bonds.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the dye molecule.
Safety Precautions
-
Handling of Amines and Diazonium Salts: Aromatic amines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Diazonium salts are unstable and potentially explosive when dry; they should always be kept in solution and at low temperatures.
-
Acid and Base Handling: Concentrated acids and bases are corrosive. Handle with care in a well-ventilated fume hood.
-
General Laboratory Practices: Adhere to standard laboratory safety procedures at all times.
References
-
Chemistry LibreTexts. (2023, January 22). Making an Azo Dye from Phenol. Retrieved from [Link]
-
PrepChem. Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
- Google Patents. (2017). Synthesis of acetoacetanilide. CN106518705A.
-
Chemguide. Making diazonium salts from phenylamine (aniline). Retrieved from [Link]
Introduction: The Analytical Imperative for N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
An in-depth guide to the analytical characterization of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide, designed for researchers and drug development professionals. This document provides a suite of detailed protocols and expert insights for comprehensive quality assessment and structural verification.
This compound (CAS No. 38659-86-8) is an acetoacetanilide derivative featuring a reactive β-dicarbonyl moiety and a dimethylaminophenyl group.[1] Compounds within this chemical class are pivotal as intermediates in the synthesis of various dyes, pigments, and pharmaceuticals. Given its potential role in complex synthetic pathways and possible biological activity, the unambiguous characterization of its identity, purity, and stability is paramount. A multi-technique analytical approach is not merely a quality control measure but a foundational requirement for ensuring the reliability and reproducibility of any downstream application, from chemical manufacturing to drug discovery.
This guide moves beyond simple procedural lists, offering a scientifically grounded rationale for the selection of methods and experimental parameters. We present a validated framework for a suite of analytical techniques, including chromatography and spectroscopy, to provide a holistic characterization of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38659-86-8 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | |
| Molecular Weight | 220.27 g/mol | |
| Physical Form | Solid | |
| Synonym | Acetoacetic acid N-(4-dimethylaminophenyl)amide |
Chromatographic Purity and Identity Assessment
Chromatographic methods are indispensable for separating the target analyte from impurities, starting materials, and degradation products. We detail protocols for both High-Performance Liquid Chromatography (HPLC) for purity assessment and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and volatile impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Expertise & Causality: A reversed-phase HPLC method with UV detection is the gold standard for non-volatile organic compounds like this compound. The aromatic ring and carbonyl groups constitute a strong chromophore, ensuring high sensitivity for UV detection. A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation for molecules of this polarity. A gradient elution of acetonitrile and a buffered aqueous phase is employed to ensure sharp peak shapes and timely elution of any potential impurities with differing polarities.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent. Filter through a 0.45 µm syringe filter before injection.
-
Instrumentation & Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: Linear gradient from 30% to 80% B
-
15-20 min: Hold at 80% B
-
20.1-25 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.[2]
-
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total peak area in the chromatogram. The retention time of the main peak serves as a qualitative identifier.
Expected Data: A primary peak with a retention time characteristic of the compound, with any impurities appearing as separate, smaller peaks. Purity is typically expressed as a percentage of the main peak area.
Caption: NMR workflow for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. [3][4]The presence of two distinct carbonyl groups (amide and ketone) and the N-H bond will give rise to strong, characteristic absorption bands.
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) corresponding to the characteristic vibrations of the functional groups.
Expected Data:
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (CH₃) |
| ~1710 | C=O Stretch | Ketone |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1610, 1520 | C=C Stretch / N-H Bend | Aromatic Ring / Amide II |
| ~1350 | C-N Stretch | Aromatic Amine |
Note: Wavenumbers are approximate and can be influenced by intermolecular interactions like hydrogen bonding.[5]
UV-Visible Spectroscopy
Expertise & Causality: This technique is used to determine the wavelength of maximum absorbance (λmax), which is a characteristic property of the molecule's chromophore. The extended conjugated system involving the dimethylaminophenyl ring and the amide group results in strong absorption in the UV region. This λmax value is crucial for setting the optimal detection wavelength in HPLC analysis.
Experimental Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the sample (~5-10 µg/mL) in a UV-transparent solvent such as ethanol or acetonitrile.
-
Data Acquisition: Scan the solution from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Expected Data: A strong absorbance maximum (λmax) is expected in the range of 250-300 nm, characteristic of the N,N-dimethylaniline chromophore. [6][7]
Method Validation and Trustworthiness
To ensure the reliability and integrity of the analytical data, the described chromatographic methods, particularly the HPLC method for purity, should be validated according to International Council for Harmonisation (ICH) guidelines. This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with acceptable precision and accuracy. [8]* Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
By establishing these parameters, the protocols described herein become self-validating systems, ensuring trustworthy and reproducible characterization of this compound.
References
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The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Available from: [Link]
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Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar. Available from: [Link]
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The Royal Society of Chemistry. B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. Available from: [Link]
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The Royal Society of Chemistry. Supplementary Material for a palladium-catalyzed three-component synthesis of amides. Available from: [Link]
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Pratiwi, R., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. ResearchGate. Available from: [Link]
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Al-Ahmary, Z. M., et al. (2022). FTIR spectra of (A) 4-DMAP, (B) DHBQ and (C) [4-DMAP-DHBQ] CT complex. ResearchGate. Available from: [Link]
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Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Chemical & Pharmaceutical Bulletin, 63(12), 1055-1064. Available from: [Link]
-
Neupane, U., et al. (2017). Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes: 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline. Journal of Fluorescence, 27(6), 2263-2277. Available from: [Link]
-
Habila, M. A., et al. (2023). The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde. ResearchGate. Available from: [Link]
-
Gümüş, F., & Özkan, Y. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. ARKIVOC, 2008(12), 188-194. Available from: [Link]
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ATAS ATES. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Available from: [Link]
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Podolska, M., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 68(5), 709-715. Available from: [Link]
-
Wang, X., et al. (2011). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. Advanced Materials Research, 239-242, 2697-2700. Available from: [Link]
-
Golen, J. A., et al. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 296-300. Available from: [Link]
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Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 6, 269-276. Available from: [Link]
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Neupane, U., et al. (2017). a) UV–vis spectra of DMAB, PAA and DMABPAA. b) UV–vis spectra of DMAB, PNA and DMABPNA. ResearchGate. Available from: [Link]
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University of Cambridge. Supplementary Information for "Tuning the optoelectronic properties of N-(2-ethylhexyl)-benzamides". Available from: [Link]
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Jovanović, B. Ž., et al. (2015). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. ResearchGate. Available from: [Link]
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Dea, P., & Chan, K. K. (1998). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Forensic Sciences, 43(6), 1178-1183. Available from: [Link]
-
Neupane, U., et al. (2017). Synthesis, Spectral Characterization, Thermal and Optical Studies of Novel Complexes: 4-(Dimethylamino)benzylidene-4-acetamideaniline and 4-(Dimethylamino)benzylidene-4-nitroaniline. ResearchGate. Available from: [Link]
-
ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). Available from: [Link]
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Al-Zangana, S. Z., et al. (2022). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. ACS Omega, 7(6), 5183-5190. Available from: [Link]
-
Papakonstantinou, E., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 28(23), 7793. Available from: [Link]
-
Abu-Qare, A. W., & Abdel-Hay, M. H. (2013). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatography & Separation Techniques, 4(4), 181. Available from: [Link]
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Rossi, S., et al. (2018). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2018(3), M1009. Available from: [Link]
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Al-Masoudi, N. A., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(18), 4249. Available from: [Link]
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A Robust, Stability-Indicating HPLC Method for the Purity Analysis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for N-[4-(Dimethylamino)phenyl]-3-oxobutanamide. The method was developed with the principles of scientific integrity and robustness at its core, ensuring its suitability for rigorous quality control environments. The rationale behind the selection of chromatographic parameters is discussed in detail, providing a clear understanding of the method's mechanics. Furthermore, this document provides a complete protocol for method execution, system suitability, and a validation strategy in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction and Analyte Overview
This compound (CAS No. 38659-86-8) is an organic compound featuring a substituted aromatic amine linked to a β-ketoamide moiety.[1] Its structure, containing both a basic tertiary amine and a weakly acidic enolizable proton, along with a significant chromophore, presents specific challenges and opportunities for chromatographic analysis. The molecular formula is C₁₂H₁₆N₂O₂ with a molecular weight of 220.27 g/mol .[1] A reliable purity assessment is critical in drug development and manufacturing to ensure the safety and efficacy of the final product. This necessitates a highly specific, precise, and accurate analytical method capable of separating the main component from process-related impurities and potential degradation products.
The method detailed herein is a reverse-phase HPLC (RP-HPLC) gradient method with UV detection, designed to be stability-indicating through a comprehensive forced degradation study protocol.
Rationale for Method Development: A Mechanistic Approach
The development of a robust HPLC method is a systematic process grounded in the physicochemical properties of the analyte. Our choices are explained below to provide clarity and facilitate method adaptation or troubleshooting.
Column Chemistry Selection
The analyte is a moderately polar molecule, making it an ideal candidate for reverse-phase chromatography. A C18 (octadecylsilane) stationary phase was selected due to its versatility and proven efficacy in retaining and separating compounds with both aromatic and aliphatic character. The C18 matrix provides the necessary hydrophobic interactions with the phenyl ring and butanamide backbone of the analyte. To ensure optimal peak symmetry for the basic dimethylamino group, a modern, high-purity silica column with end-capping is essential to minimize deleterious interactions with free silanol groups.
Mobile Phase Design
The mobile phase composition is the most critical factor for achieving the desired separation.
-
Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile typically offers lower viscosity (leading to higher efficiency) and better UV transparency at lower wavelengths. For amine-containing compounds, it often yields sharper, more symmetrical peaks.
-
Aqueous Phase and pH Control: The dimethylamino functional group is basic and will be protonated at acidic pH. Operating under acidic conditions (pH < 4) offers two key advantages:
-
It ensures the analyte is in a single, stable ionic form (protonated amine), leading to consistent retention times and improved peak shape.
-
It suppresses the ionization of residual silanol groups on the stationary phase, further mitigating peak tailing. A volatile buffer, 0.1% Formic Acid in water , was selected. It provides adequate pH control and is compatible with mass spectrometry (MS), should there be a need for peak identification in further studies.
-
-
Elution Mode: Gradient Elution: A purity method must be capable of separating impurities that may have a wide range of polarities. An isocratic method may fail to elute highly retained impurities in a reasonable time or provide sufficient resolution for early-eluting compounds. Therefore, a gradient elution , starting with a higher aqueous composition and gradually increasing the acetonitrile concentration, was implemented to ensure the elution of all potential related substances with optimal resolution and peak shape.
Detector Wavelength Selection
The conjugated system, comprising the N,N-dimethylaniline moiety, is a strong chromophore. Based on the structure, a significant UV absorbance is expected. A UV-Vis scan of a dilute solution of this compound in the mobile phase diluent should be performed to identify the absorbance maximum (λmax). For structurally similar compounds like 4-(dimethylamino)benzaldehyde, strong absorbance is observed.[2] A wavelength of 254 nm is chosen as a robust starting point, as it is a common wavelength for aromatic compounds and provides a good balance of sensitivity for the active pharmaceutical ingredient (API) and its potential impurities, which may have slightly different absorbance maxima.
Experimental Workflow and Protocols
The following diagram illustrates the comprehensive workflow for the purity analysis.
Caption: High-level workflow for HPLC purity analysis.
Equipment and Materials
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent.
-
Analytical Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm (or equivalent L1 packing).
-
Chemicals:
-
Acetonitrile (HPLC Grade)
-
Formic Acid (LC-MS Grade, ~99%)
-
Water (HPLC Grade or Milli-Q)
-
This compound Reference Standard (RS)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing HPLC-grade water. Mix thoroughly.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing acetonitrile. Mix thoroughly.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Standard and Sample Preparation
-
Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.
-
Test Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate and filter through a 0.45 µm syringe filter if particulate matter is present.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
System Suitability Test (SST)
Before initiating any sample analysis, the system's performance must be verified. Inject the Reference Standard solution five times and evaluate the following parameters for the principal peak.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD for Peak Area | ≤ 2.0% for 5 replicate injections |
| % RSD for Retention Time | ≤ 1.0% for 5 replicate injections |
Method Validation Strategy and Forced Degradation
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[3][4] A critical component of this for a purity method is demonstrating specificity through forced degradation studies.[5]
Forced Degradation Protocol
The goal of a forced degradation study is to intentionally stress the drug substance to produce degradation products.[6] This helps establish the degradation pathways and demonstrates that the analytical method can effectively separate the degradants from the pure substance, thus proving it is "stability-indicating".[7]
Caption: Logic flow for a forced degradation study.
Protocol Steps:
-
Acid Hydrolysis: Dissolve the sample in diluent and add 0.1M HCl. Heat at 60°C for a predetermined time (e.g., 2-8 hours). Cool, neutralize with an equivalent amount of 0.1M NaOH, and dilute to the target concentration.
-
Base Hydrolysis: Dissolve the sample in diluent and add 0.1M NaOH. Heat at 60°C. Cool, neutralize with 0.1M HCl, and dilute to the target concentration.
-
Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid drug substance in an oven at 80°C for 24-48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed sample. The target degradation is typically 5-20% to ensure significant degradants are formed without completely consuming the parent peak.
Validation Parameters
The following parameters must be evaluated as per ICH guidelines for a quantitative impurity test.[8][9][10]
| Validation Parameter | Purpose & Brief Methodology |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. Achieved via forced degradation and analysis of a placebo, if applicable. Peak purity should be evaluated using a PDA detector. |
| Linearity | To show that the method's response is directly proportional to the concentration of the analyte. Analyze a minimum of 5 concentrations across the specified range (e.g., from the Quantitation Limit to 120% of the impurity specification). |
| Range | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | The closeness of the test results to the true value. Determined by spiking the drug substance with known amounts of impurities at different levels (e.g., 3 levels, 3 replicates each). Report as percent recovery. |
| Precision | - Repeatability: Analysis of a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.[8]- Intermediate Precision: Assessed by varying analysts, instruments, and days. |
| Quantitation Limit (QL) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically established by signal-to-noise ratio (S/N ≥ 10) or by establishing a concentration with acceptable precision (%RSD). |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±5% organic in mobile phase). |
Conclusion
The HPLC method detailed in this application note provides a robust, specific, and reliable protocol for the purity analysis of this compound. The systematic development approach, grounded in the analyte's chemical properties, results in a method that is well-suited for quality control and stability testing environments. The inclusion of a comprehensive validation strategy, with a particular focus on forced degradation, ensures that the method is truly stability-indicating and compliant with global regulatory expectations.
References
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Agu, R. U., et al. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 4-(Dimethylamino)Benzaldehyde. National Center for Biotechnology Information. Available at: [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
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Li, H., et al. (2013). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
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Sengar, M. R., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Center for Biotechnology Information. Available at: [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available at: [Link]
-
Ali, F. A. M., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)-2-Substitutedthiophene Dyes. MDPI. Available at: [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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Liu, Y., et al. (2002). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]
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Chandramore, V. & Sonawane, P. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
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Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]
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PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Available at: [Link]
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Helda - University of Helsinki. Chromatographic Determination of Amines in Food Samples. Available at: [Link]
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IJSDR. HPLC: Method Development, Validation and Forced Degradation Study for Simultaneous Estimation of Hydrocortisone Acetate and Atro. Available at: [Link]
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IJARSCT. A Review on HPLC Method Development and Validation in Forced Degradation Studies. Available at: [Link]
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Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. National Center for Biotechnology Information. Available at: [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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NIST. Benzaldehyde, 4-(dimethylamino)-. NIST Chemistry WebBook. Available at: [Link]
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Application Notes and Protocols: N-[4-(Dimethylamino)phenyl]-3-oxobutanamide as a Versatile Coupling Component in Organic Synthesis
Abstract
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is a highly functionalized acetoacetanilide derivative that serves as a potent and versatile coupling component in modern organic synthesis. Its unique molecular architecture, featuring a nucleophilic active methylene group flanked by two carbonyls and an electron-rich N,N-dimethylaminophenyl moiety, makes it an invaluable synthon. This guide provides an in-depth exploration of its properties, core chemical principles, and practical applications. We present detailed, field-tested protocols for its use in classical azo coupling reactions to generate vibrant dyes and in multicomponent reactions, such as the Biginelli condensation, for the construction of pharmaceutically relevant heterocyclic scaffolds. The causality behind experimental choices is explained, ensuring that researchers can not only replicate the methods but also adapt them for novel synthetic challenges. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's synthetic potential.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in any experimental setting.
Physical and Chemical Properties
The key properties of this compound are summarized below, highlighting its suitability for the protocols described herein. Its low water solubility necessitates the use of polar aprotic solvents for most reactions.[1]
| Property | Value | Reference |
| CAS Number | 38659-86-8 | [2][3] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |
| Molecular Weight | 220.27 g/mol | [2][3] |
| Physical Form | Solid | [3] |
| Solubility | Low water solubility (-3.27 LogSw) | [1] |
| Recommended Solvents | Dimethylformamide (DMF), Ethanol | [1] |
| Storage Temperature | -20°C | [3] |
Safety and Handling
This compound is an irritant and requires careful handling in a well-ventilated chemical fume hood. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Class | Statement | Precautionary Measures | Reference |
| Skin Irritation | Causes skin irritation | Wear protective gloves and clothing. Wash skin thoroughly after handling. | |
| Eye Irritation | Causes serious eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. | |
| Inhalation/Ingestion | May be harmful if inhaled or swallowed | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | |
| First Aid | Standard Measures | Move to fresh air if inhaled. Wash skin with plenty of soap and water. |
Core Chemical Principles: The Basis of Reactivity
The utility of this compound as a coupling component stems from the reactivity of its β-ketoamide moiety.
The Active Methylene Group
The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are significantly acidic. This is due to the electron-withdrawing inductive effect of the adjacent carbonyls and, more importantly, the ability of the resulting conjugate base (an enolate) to be stabilized by resonance, delocalizing the negative charge over both oxygen atoms. This enolate is a soft, carbon-centered nucleophile, primed to react with a variety of electrophiles.
Azo Coupling Mechanism
Azo coupling is a cornerstone of dye synthesis and a primary application for this compound.[4] It is an electrophilic aromatic substitution reaction that proceeds in two discrete, temperature-sensitive stages.[5]
-
Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a highly reactive aryldiazonium salt (Ar-N₂⁺).[5] The low temperature is critical to prevent the decomposition of this unstable intermediate.[5]
-
Coupling: The diazonium salt, a weak electrophile, is then introduced to a solution of the coupling component—in this case, this compound. Under slightly basic or neutral conditions, the enolate of the acetoacetamide attacks the terminal nitrogen of the diazonium salt, forming the characteristic azo bond (–N=N–) that links the two aromatic systems.[6] The extended π-conjugation across the entire molecule is responsible for its color.
Caption: Experimental workflow for the Biginelli reaction.
General Experimental Protocol
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and urea (1.5 eq).
-
Reagents Addition: Add absolute ethanol as the solvent (approx. 0.5 M concentration) followed by a catalytic amount of concentrated HCl (3-4 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of crushed ice. Stir for 15 minutes until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold water, followed by cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/DMF mixture.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Azo Dye | 1. Diazonium salt decomposed due to high temperature. 2. Incorrect pH for the coupling reaction. 3. Impure starting amine. | 1. Strictly maintain temperature at 0-5 °C during diazotization. Use the diazonium salt immediately. 2. Ensure the coupling solution is sufficiently basic to form the enolate. 3. Use freshly purified or high-purity aromatic amine. |
| Oily or Tarry Product | 1. Side reactions due to high temperature. 2. Insufficient stirring leading to localized high concentrations of reagents. | 1. Re-check temperature control throughout the entire process. 2. Ensure vigorous and efficient stirring, especially during the addition of the diazonium salt. |
| Biginelli Reaction Fails to Proceed | 1. Inactive catalyst. 2. Insufficient reaction time or temperature. | 1. Use fresh, concentrated acid catalyst. Consider alternative Lewis acid catalysts like Yb(OTf)₃ if needed. [1] 2. Increase reflux time and monitor carefully by TLC until starting materials are consumed. |
Conclusion
This compound is a powerful and adaptable synthetic intermediate. Its active methylene group provides a reliable nucleophilic handle for forming new carbon-carbon and carbon-nitrogen bonds. As demonstrated, it is a superior coupling component for producing intensely colored azo materials and serves as a foundational building block for constructing complex, drug-like heterocyclic systems via multicomponent reactions. The protocols and principles outlined in this guide provide a solid framework for researchers to explore and expand upon the rich chemistry of this valuable compound.
References
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The Chemistry of Color: Acetoacetanilide Derivatives in Pigment Production. Vertex AI Search. 7
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Acetoacetanilide - Wikipedia. Wikipedia. Link
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This compound - 38659-86-8. Vulcanchem. Link
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38659-86-8|N-(4-(Dimethylamino)phenyl)-3-oxobutanamide. BLDpharm. Link
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Preparation of the azo dyes; diazobenzene-acetoacet-alpha-naphthylamide; diazo-alpha-naphthylamine-acetoacetanilide and the isomeric meta - VTechWorks. Virginia Tech. Link
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This compound | 38659-86-8. Sigma-Aldrich. Link
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link
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4-(dimethylamino)benzaldehyde N-(3-methylphenyl)thiosemicarbazone Safety Data Sheets. ChemSrc. Link
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This compound | 38659-86-8 - Sigma-Aldrich. Sigma-Aldrich. Link
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ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. ResearchGate. Link
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Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri. Link
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Azo coupling reactions structures and mechanisms. ResearchGate. Link
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The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Link
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Application Notes and Protocols: N-Methylbutyramide in Organic Synthesis. Benchchem. Link
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Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions. Benchchem. Link
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Synthesis and antifungal activities of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides. National Institutes of Health. Link
-
Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC. National Institutes of Health. Link
-
The Synthetic Versatility of N-(3-methylphenyl)-3-oxobutanamide: A Technical Guide for Organic Synthesis. Benchchem. Link
-
N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem. National Institutes of Health. Link
-
Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. ResearchGate. Link
-
Copper-catalyzed dehydrogenative cross-coupling reactions of N-para-tolylamides through successive C-H activation: synthesis of 4H-3,1-benzoxazines. National Institutes of Health. Link
-
Application Notes and Protocols: (4-Methoxyphenyl)dimethylamine in Organic Synthesis. Benchchem. Link
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experimental setup for N-[4-(Dimethylamino)phenyl]-3-oxobutanamide condensation reaction
Application Note & Protocol
Topic: A Validated Protocol for the Knoevenagel Condensation of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide with Aromatic Aldehydes
Abstract and Introduction
This compound is a versatile organic intermediate characterized by an active methylene group, making it an ideal substrate for carbon-carbon bond-forming reactions.[1] This application note provides a detailed, validated protocol for the Knoevenagel condensation of this acetoacetanilide derivative with aromatic aldehydes. The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the creation of α,β-unsaturated carbonyl compounds which are pivotal precursors for various heterocyclic systems, including pyrans and dihydropyridines with demonstrated biological activities.[2][3][4] The reaction is also fundamental in the synthesis of dyes and other functional materials.[5]
This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We present a robust, conventional heating method using a weak base catalyst, alongside protocols for product workup, purification, and characterization.
Reaction Principle and Mechanism
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (in this case, the methylene group of the acetoacetanilide) to a carbonyl group (an aromatic aldehyde), followed by a dehydration reaction to yield a stable, conjugated product.[2] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[2][6]
The mechanism proceeds via three key stages:
-
Enolate Formation: The basic catalyst abstracts a proton from the α-carbon (the active methylene group) of this compound. This deprotonation is facilitated by the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting enolate anion through resonance.[7]
-
Nucleophilic Addition: The resonance-stabilized enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral intermediate.[7]
-
Dehydration: The intermediate is protonated and subsequently undergoes elimination of a water molecule (dehydration) to form the final, thermodynamically stable α,β-unsaturated product. This elimination step drives the reaction equilibrium toward the product.[2][6]
Materials and Equipment
Reagents and Chemicals
-
This compound (Substrate, >95% purity)[8]
-
Aromatic aldehyde (e.g., 4-Nitrobenzaldehyde, Benzaldehyde, >98% purity)
-
Piperidine (Catalyst, >99%)
-
Ethanol (Solvent, 200 proof or absolute)
-
Glacial Acetic Acid (for neutralization, optional)
-
Ethyl Acetate (for TLC and recrystallization)
-
Hexane (for TLC and recrystallization)
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying agent)
Equipment
-
Three-neck round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Dropping funnel
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Melting point apparatus
-
Rotary evaporator
Experimental Protocol: Synthesis of (E)-2-(4-Nitrobenzylidene)-N-[4-(dimethylamino)phenyl]-3-oxobutanamide
This protocol details the reaction using 4-nitrobenzaldehyde as a representative electron-deficient aromatic aldehyde. The procedure can be adapted for other aldehydes, though reaction times and purification methods may vary.
Workflow Overview
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper. Ensure all glassware is dry.
-
Rationale: Dry glassware prevents the introduction of water, which can interfere with the reaction or subsequent workup steps.
-
-
Charging Reactants: To the flask, add this compound (4.40 g, 20.0 mmol) and 4-nitrobenzaldehyde (3.02 g, 20.0 mmol). Add 80 mL of absolute ethanol.
-
Rationale: Ethanol serves as an effective solvent for the reactants and has an appropriate boiling point for reflux conditions.[1] Using equimolar amounts of reactants ensures efficient conversion.
-
-
Catalyst Addition: Begin stirring the mixture to form a suspension. Add piperidine (0.2 mL, approx. 2.0 mmol, 10 mol%) dropwise using a pipette.
-
Rationale: Piperidine is a weak base, potent enough to catalyze the reaction without promoting significant side reactions like the self-condensation of the aldehyde.[2] Catalytic amounts are sufficient.
-
-
Reaction Under Reflux: Heat the mixture to a gentle reflux (approx. 78°C) using a heating mantle or oil bath.
-
Rationale: Heating increases the reaction rate, allowing the condensation to proceed to completion in a reasonable timeframe.
-
-
Monitoring the Reaction: Follow the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). Spot the reaction mixture against the starting materials. The reaction is complete when the starting material spot has disappeared, typically within 2-4 hours.
-
Rationale: TLC is a crucial and simple technique to visually confirm the consumption of reactants and the formation of the more conjugated (and typically less polar) product, preventing unnecessary heating that could lead to side products.
-
-
Product Precipitation (Workup): Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid product should begin to precipitate. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.
-
Rationale: The product is generally less soluble in cold ethanol than the starting materials or byproducts, allowing for effective isolation by precipitation.[9]
-
-
Isolation by Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove residual soluble impurities.
-
Rationale: Washing with cold solvent minimizes the loss of the desired product while effectively rinsing away impurities.
-
-
Drying: Dry the crude product in a vacuum oven at 50-60°C or air-dry until a constant weight is achieved.
Purification
Recrystallize the crude solid from a suitable solvent system, such as absolute ethanol or an ethyl acetate/hexane mixture, to obtain a purified product.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Collect the resulting crystals by vacuum filtration.
-
Rationale: Recrystallization is a powerful technique for purifying solid compounds, removing trace impurities and resulting in a product with a sharp, well-defined melting point.[9]
Data Summary and Expected Results
The following table outlines the quantitative parameters for the described protocol.
| Parameter | Value | Notes |
| Substrate 1 | This compound | 4.40 g (20.0 mmol) |
| Substrate 2 | 4-Nitrobenzaldehyde | 3.02 g (20.0 mmol) |
| Catalyst | Piperidine | 0.2 mL (2.0 mmol, 10 mol%) |
| Solvent | Absolute Ethanol | 80 mL |
| Reaction Temperature | ~78 °C (Reflux) | |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Theoretical Yield | 7.06 g | Based on 1:1 stoichiometry |
| Expected Actual Yield | 75 - 85% | Yields may vary based on purity and technique |
| Appearance | Yellow to orange solid |
Characterization
-
Melting Point: A sharp melting point range indicates high purity. Compare the experimental value to literature values if available.
-
¹H NMR Spectroscopy: Confirm the structure by identifying characteristic proton signals. Expect to see the disappearance of the active methylene (-CH2-) protons and the appearance of a new vinyl proton (-CH=) signal, along with signals for the aromatic and dimethylamino groups.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to the C=O (amide and ketone) stretching, N-H stretching, and C=C (alkene and aromatic) stretching vibrations.
Safety and Handling
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Piperidine is a toxic and flammable liquid. Handle with care.
-
Aromatic aldehydes can be irritants. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
References
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- Williams, J. W., & Krynitsky, J. A. Acetoacetanilide. Organic Syntheses Procedure.
- J&K Scientific LLC. (2021). Knoevenagel Condensation.
- Thermo Fisher Scientific. Knoevenagel Condensation.
- Wikipedia. Knoevenagel condensation.
- NRO Chemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
- Touaibia, M., et al. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules.
- ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes.
- Scribd. Preparation of Acetanilide (Acetic Acid Method) Experiment No: 01.
- PubMed. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives.
- Abdel-Aziz, H. A., et al. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. PubMed.
- ResearchGate. (2025). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide.
- PubMed. (2015). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions.
- Sigma-Aldrich. This compound | 38659-86-8.
- Springer. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl).
- Indian Journal of Chemistry. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives.
- Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Semantic Scholar.
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The Versatile Role of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
Introduction: A Privileged Scaffold in Heterocyclic Chemistry
N-[4-(dimethylamino)phenyl]-3-oxobutanamide is a highly functionalized and versatile building block in the field of organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Its structure, incorporating a reactive β-ketoamide moiety and an electron-rich N,N-dimethylaminophenyl group, offers multiple reaction sites for cyclization and multicomponent reactions. This unique combination of functionalities allows for the efficient synthesis of various heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. The dimethylamino group can act as a powerful electron-donating group, influencing the reactivity of the aromatic ring and potentially imparting valuable photophysical or biological properties to the final products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of key heterocyclic scaffolds, complete with detailed mechanistic insights and robust experimental protocols.
Core Principles of Reactivity
The synthetic utility of this compound stems from two primary reactive centers:
-
The Active Methylene Group: The CH₂ group situated between the two carbonyl functionalities is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate is a key intermediate in a multitude of condensation and cyclization reactions.
-
The β-Dicarbonyl System: The 1,3-dicarbonyl arrangement is susceptible to reactions with various binucleophiles, leading to the formation of five- and six-membered heterocyclic rings.
These reactive sites enable the participation of this compound in a variety of classical and modern synthetic methodologies.
I. Synthesis of Substituted Pyridinones
The synthesis of pyridinone derivatives is a cornerstone application of β-ketoamides. These scaffolds are prevalent in numerous biologically active molecules. A common and efficient strategy involves the condensation of this compound with activated methylene compounds, such as malononitrile.[1][2]
Reaction Principle: A Multicomponent Approach
This synthesis proceeds via a multicomponent reaction, where the β-ketoamide, an active methylene compound, and a base are reacted together. The reaction is initiated by a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to furnish the pyridinone ring.
Caption: Workflow for Pyridinone Synthesis.
Experimental Protocol: Synthesis of 2-Amino-6-(4-(dimethylamino)phenyl)-4-methyl-1,6-dihydropyridine-3,5-dicarbonitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Absolute Ethanol
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.01 mol) and malononitrile (0.01 mol) in absolute ethanol (30 mL).
-
Add a catalytic amount of piperidine (5-6 drops) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure pyridinone derivative.
Expected Yield and Characterization:
| Parameter | Expected Data |
| Yield | 60-80% (estimated) |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and amine protons. |
| IR (cm⁻¹) | Peaks for N-H, C≡N, and C=O stretching vibrations. |
| MS (m/z) | Molecular ion peak corresponding to the calculated mass. |
II. Gewald Synthesis of Polysubstituted Thiophenes
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[3][4][5] this compound can serve as the active methylene component in this reaction, leading to the formation of highly functionalized thiophene derivatives.
Reaction Principle: A One-Pot Condensation
The Gewald synthesis involves the condensation of an α-methylene carbonyl compound (in this case, the active methylene of the β-ketoamide), an α-cyano compound (such as malononitrile), and elemental sulfur in the presence of a base.
Caption: Gewald Synthesis Workflow.
Experimental Protocol: Synthesis of a 2-Aminothiophene Derivative
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Absolute Ethanol
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (0.01 mol), malononitrile (0.01 mol), and elemental sulfur (0.01 mol) in absolute ethanol (40 mL).
-
Add triethylamine (0.015 mol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir. The precipitated solid is collected by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 2-aminothiophene derivative.[1][6]
Expected Yield and Characterization:
Based on analogous Gewald reactions, yields for this transformation are expected to be in the moderate to good range. Characterization should be performed to confirm the structure of the synthesized thiophene.
| Parameter | Expected Data |
| Yield | 50-70% (estimated) |
| ¹H NMR | Signals for aromatic protons, methyl protons, and the amine protons of the 2-amino group. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C≡N stretching (if applicable), and C=O stretching. |
| MS (m/z) | Molecular ion peak corresponding to the expected product. |
III. Synthesis of Substituted Pyrazoles
The 1,3-dicarbonyl moiety of this compound is an excellent precursor for the synthesis of pyrazole derivatives through condensation with hydrazine and its derivatives.[7][8] This is a classical and highly reliable method for constructing the pyrazole ring.
Reaction Principle: Knorr Pyrazole Synthesis
The reaction proceeds via the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine. The reaction is typically acid-catalyzed and proceeds with high efficiency.
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of a Pyrazole Derivative
Materials:
-
This compound
-
Hydrazine hydrate
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (0.01 mol) in ethanol (25 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (0.012 mol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3-5 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol.
Expected Yield and Characterization:
The Knorr pyrazole synthesis is generally high-yielding. The structure of the resulting pyrazole should be confirmed by spectroscopic analysis.
| Parameter | Expected Data |
| Yield | 70-90% (estimated) |
| ¹H NMR | Signals for aromatic protons, methyl protons, and the N-H proton of the pyrazole ring. |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching and aromatic C-H stretching. |
| MS (m/z) | Molecular ion peak confirming the molecular weight of the product. |
IV. Hantzsch Synthesis of Dihydropyridines and Thiazoles
The Hantzsch synthesis is a versatile multicomponent reaction that can be adapted for the synthesis of both dihydropyridines and thiazoles.
A. Hantzsch Dihydropyridine Synthesis
In this variation, this compound can act as one of the β-ketoester equivalents, reacting with an aldehyde and a nitrogen source (like ammonia or ammonium acetate).[9]
B. Hantzsch Thiazole Synthesis
For the synthesis of thiazoles, the β-ketoamide first needs to be converted to an α-haloketone derivative, which then reacts with a thioamide.[10][11]
Due to the multi-step nature and the need for specific precursors for the thiazole synthesis, a detailed protocol is provided for the more direct dihydropyridine synthesis.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
Materials:
-
This compound
-
Ethyl acetoacetate
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (0.01 mol), ethyl acetoacetate (0.01 mol), the aromatic aldehyde (0.01 mol), and ammonium acetate (0.012 mol) in ethanol (30 mL).
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
Expected Yield and Characterization:
Yields for the Hantzsch pyridine synthesis can vary depending on the substrates used.
| Parameter | Expected Data |
| Yield | 40-70% (estimated) |
| ¹H NMR | Signals for aromatic protons, methyl protons, ester protons, and the N-H proton of the dihydropyridine ring. |
| IR (cm⁻¹) | Peaks for N-H, C=O (ester and amide), and C=C stretching. |
| MS (m/z) | Molecular ion peak corresponding to the expected product. |
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this building block. The presence of the dimethylamino group offers opportunities for further functionalization and for the development of novel compounds with interesting photophysical and pharmacological properties. Future research in this area could focus on the development of more sustainable and efficient catalytic systems for these transformations, as well as the exploration of this precursor in the synthesis of more complex, fused heterocyclic systems.
References
- Hantzsch, A. R. (1881). Condensation of Aldehyde-ammonia with Acetoacetic Ether. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
- Altaweel, S. A. A., Khames, A. A., El-Adasy, A. A. M., Hassane, A. M. A., & Hussein, A. M. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32.
- BenchChem. (2025).
- Science Publishing Group. (2021).
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
- Google Patents. (n.d.). US5270317A - N-substituted heterocyclic derivatives, their preparation and the pharmaceutical compositions in which they are present.
- ResearchGate. (2025). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives.
- ResearchGate. (2025). Synthesis and biological activity of some pyrimidine derivatives.
- SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive.
- ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives.
- Technical Disclosure Commons. (2025). Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl). Technical Disclosure Commons.
- Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal.
- Wikipedia. (n.d.). Gewald reaction. Wikipedia.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Research Journal of Pharmacy and Technology.
- ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Google Patents. (n.d.). WO2010038081A2 - Heterocyclic derivatives and methods of use thereof.
- YouTube. (2019, January 19). synthesis of pyrazoles. YouTube.
- SpringerLink. (2022). Green methodologies for the synthesis of 2-aminothiophene. SpringerLink.
- MDPI. (2023).
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal.
- MDPI. (n.d.).
- ResearchGate. (2024). Synthesis and Characterization of some new heterocyclic derivatives from terphthaldehyde and study of their biological activity.
- bepress. (n.d.).
- PubMed. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Google Patents. (n.d.). CN1442408A - Method of preparing 4-dimethylamino pyridine.
- National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- SciSpace. (n.d.).
- ResearchGate. (n.d.). Synthesis and biological activity of some pyrimidine derivatives.
- Beilstein Journals. (n.d.). Three-component reactions of conjugated dienes, CH acids and formaldehyde under diffusion mixing conditions. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). 4-(Dimethylamino)pyridine as Multivalent Catalyst in Organic Synthesis.
- ResearchGate. (2025). Synthesis and biological activity of some pyrimidine derivatives.
- Google Patents. (n.d.). US6939972B2 - Process for producing 4-dimethyl amino pyridine (4-DMAP).
- ResearchGate. (2019). Development of New Multicomponent Reactions in Eco-Friendly Media-Greener Reaction and Expeditious Synthesis of Novel Bioactive Benzylpyranocoumarins.
- National Institutes of Health. (n.d.). Recent Developments on Five-Component Reactions.
Sources
- 1. 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 8. societachimica.it [societachimica.it]
- 9. Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction [organic-chemistry.org]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Welcome to the technical support guide for the synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields.
The synthesis of this compound is typically achieved via the acetoacetylation of N,N-dimethyl-p-phenylenediamine. The most common and efficient acetoacetylating agent for this transformation is diketene.[1] While the reaction appears straightforward, its success is highly dependent on the quality of the starting materials and a precise control of reaction conditions. This guide is designed to address the common challenges encountered in the laboratory, explaining the causality behind experimental choices to ensure robust and reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction yielded very little or no desired product. What are the most likely causes?
A: A low or non-existent yield is one of the most common issues and can typically be traced back to one of three areas: reagent quality, the presence of water, or improper temperature control.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Degraded Diketene | Diketene is a highly reactive β-lactone that can dimerize or polymerize upon storage, especially if exposed to heat or catalytic impurities.[2][3] It also readily hydrolyzes in the presence of water to form acetoacetic acid, which is unstable and decarboxylates.[1] This depletes your key reagent. | Use freshly opened or recently distilled diketene for best results. Store it according to the manufacturer's recommendations, typically in a cool, dry place. |
| Oxidized Amine | N,N-dimethyl-p-phenylenediamine is highly susceptible to air oxidation, especially in the presence of light or trace metal impurities.[4] Oxidation leads to the formation of a stable radical cation known as Wurster's Red, which is intensely colored and unreactive in the desired acetoacetylation pathway.[5] | Use high-purity N,N-dimethyl-p-phenylenediamine (white to light-colored solid). If the material is discolored (pink, red, or brown), it should be purified by recrystallization or sublimation before use.[6] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent in-situ oxidation. |
| Presence of Water | Water will compete with the amine to react with diketene, leading to its hydrolysis.[3] This not only consumes the diketene but also introduces acetic acid (from the decomposition of acetoacetic acid) into the reaction mixture, which can protonate the amine, reducing its nucleophilicity. | Ensure all glassware is oven-dried before use. Use anhydrous solvents. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products. Using a slight excess of the amine can ensure the complete consumption of the more valuable and reactive diketene. | Carefully calculate and measure the molar equivalents of your reactants. A 1.05:1 ratio of amine to diketene is a good starting point. |
| Improper Temperature | The reaction is exothermic. If the temperature is too high, the rate of side reactions, including diketene polymerization, increases.[3] If the addition of diketene is too fast, localized heating can occur, leading to the formation of tarry byproducts. | Maintain the recommended reaction temperature. Add the diketene dropwise to the amine solution with efficient stirring to ensure proper heat dissipation. An ice bath is recommended during the addition. |
Problem: Product is Colored or Impure
Q: My final product is off-color (e.g., pink, brown, or tarry) even after isolation. How can I prevent this and purify it?
A: Product discoloration is almost always due to the oxidation of the starting N,N-dimethyl-p-phenylenediamine. Tarry consistency often points to polymerization of diketene.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Starting Material Oxidation | As mentioned previously, the amine starting material is easily oxidized.[4] Even trace amounts of the colored radical cation can contaminate the final product, giving it a pink or reddish hue. | The most effective solution is prevention: use high-purity amine and an inert atmosphere. For purification, recrystallization is the method of choice. Activated carbon (charcoal) can be used during recrystallization to remove colored impurities. |
| Diketene Polymerization | Uncontrolled temperature or the presence of catalytic impurities (like base or acid traces) can cause diketene to polymerize into poly(acetoacetate) or other tarry substances.[3] | Adhere to strict temperature control. Ensure the reaction is not overly basic or acidic unless specified by a validated protocol. Purify the product via recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to separate the desired crystalline amide from amorphous polymeric material. |
| Side Product Formation | Although the primary amine is the most nucleophilic site, reaction at the dimethylamino group or bis-acetoacetylation (reaction at both the primary amine and the aromatic ring) are potential side reactions, though less common under controlled conditions. | Control the stoichiometry and temperature carefully. Side products can typically be removed during recrystallization due to differences in solubility. |
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the synthesis of this compound using diketene?
A: The reaction is a classic nucleophilic acyl substitution via a ring-opening mechanism. The primary aromatic amine of N,N-dimethyl-p-phenylenediamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the strained four-membered β-lactone ring of diketene.[2] This leads to the opening of the ring and formation of the stable amide product.
Caption: Reaction mechanism of acetoacetylation.
Q: How critical is the quality of the N,N-dimethyl-p-phenylenediamine starting material?
A: It is absolutely critical. This is the most common point of failure in this synthesis. Due to its low oxidation potential, N,N-dimethyl-p-phenylenediamine readily forms colored impurities that can inhibit the reaction and are difficult to remove from the final product.[4][5] Using a fresh bottle or material that has been purified immediately prior to use is a key step towards achieving a high yield of a clean product.
Q: What are the key characterization features of the final product?
A: The most important feature to be aware of during characterization, particularly by ¹H NMR, is keto-enol tautomerism. As a β-ketoamide, the product can exist as an equilibrium mixture of the keto form and the enol form. This results in two distinct sets of signals in the NMR spectrum.[7]
-
Keto Form: Will show a characteristic singlet for the methylene protons (-CO-CH₂-CO-) typically around 3.5-4.0 ppm.
-
Enol Form: The methylene signal will be replaced by a vinyl proton signal (-CO-CH=C(OH)-) around 5-6 ppm and a broad enolic hydroxyl proton signal further downfield (10-15 ppm).
The ratio of these two forms is dependent on the solvent, temperature, and concentration.[7] In the IR spectrum, you should observe characteristic C=O stretches for both the ketone and the amide functionalities (typically in the 1720-1650 cm⁻¹ region) and an N-H stretch (around 3300-3100 cm⁻¹).
| Typical Spectroscopic Data | |
| ¹H NMR (CDCl₃, δ) | Keto Tautomer: ~10.0 (s, 1H, NH), 7.4 (d, 2H, Ar-H), 6.7 (d, 2H, Ar-H), 3.6 (s, 2H, CH₂), 2.9 (s, 6H, N(CH₃)₂), 2.3 (s, 3H, COCH₃).Enol Tautomer: Signals for NH, Ar-H, and N(CH₃)₂ are similar. Additional signals for =CH (~5.5 ppm) and OH (~12-14 ppm) will be present, while the CH₂ signal at 3.6 ppm will be diminished or absent. |
| ¹³C NMR (CDCl₃, δ) | ~205 (Keto C=O), ~175 (Enol C-OH), ~165 (Amide C=O), ~148 (Ar-C-N), ~122 (Ar-CH), ~113 (Ar-CH), ~50 (CH₂), ~40 (N(CH₃)₂), ~30 (COCH₃). |
| IR (cm⁻¹) | ~3250 (N-H stretch), ~3050 (Ar C-H stretch), ~2900 (Alkyl C-H stretch), ~1710 (Ketone C=O stretch), ~1660 (Amide I C=O stretch), ~1540 (Amide II N-H bend). |
| Mass Spec (ESI+) | m/z calculated for C₁₂H₁₆N₂O₂: 220.12. Found: 221.13 [M+H]⁺. |
Protocols and Methodologies
Protocol 1: Synthesis of this compound
This protocol describes a standard lab-scale synthesis.
Caption: General workflow for the synthesis.
Materials:
-
N,N-dimethyl-p-phenylenediamine (high purity)
-
Diketene (freshly opened)
-
Anhydrous Ethyl Acetate or Toluene
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the entire system with an inert gas.
-
Dissolution: In the flask, dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in anhydrous ethyl acetate (approx. 5-10 mL per gram of amine).
-
Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.
-
Addition: Add diketene (0.95-1.0 eq) to the dropping funnel. Add the diketene dropwise to the cold amine solution over 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The product will often precipitate as a solid during this time.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethyl acetate to remove any residual starting materials, followed by a wash with hexane to facilitate drying.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected product is a white to off-white crystalline solid.
Protocol 2: Recrystallization for Purification
Procedure:
-
Dissolve the crude product in a minimum amount of boiling ethanol or ethyl acetate.
-
If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and boil for 5-10 minutes.
-
Filter the hot solution through a pre-warmed funnel containing celite or filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.
References
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Diketene. Retrieved from [Link]
-
Grokipedia. (n.d.). Diketene. Retrieved from [Link]
- Google Patents. (1935). DE628321C - Process for the production of diketene.
-
PubMed. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Retrieved from [Link]
- Google Patents. (1984). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
Wiley Online Library. (2014). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. Retrieved from [Link]
-
Walaas, E., & Walaas, O. (1961). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal, 79(2), 308–315. Retrieved from [Link]
- Google Patents. (2010). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
-
ResearchGate. (2009). Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. Retrieved from [Link]
-
ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]
-
Wikipedia. (2023). N,N-Dimethylphenylenediamine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
Sources
- 1. Diketene - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. DE628321C - Process for the production of diketene - Google Patents [patents.google.com]
- 4. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Welcome to the technical support guide for the purification of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide (CAS No. 38659-86-8). This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the first steps I should take to assess the purity of my crude product and identify potential impurities?
A1: Before attempting any purification, a preliminary assessment of your crude material is critical. This initial analysis will inform your choice of purification strategy.
Initial Assessment Protocol:
-
Visual Inspection: Observe the color and physical form of your crude product. The pure compound is typically a solid. Significant discoloration (e.g., dark brown, black) suggests the presence of polymeric or oxidized impurities from the starting materials, particularly the aromatic amine.
-
Melting Point Analysis: Determine the melting range of the crude solid. A broad and depressed melting range compared to the literature value for the pure compound indicates the presence of significant impurities.
-
Thin-Layer Chromatography (TLC): This is the most powerful initial assessment tool.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system of intermediate polarity, such as 30-50% ethyl acetate in hexanes.
-
Visualize the plate under UV light (254 nm). The presence of multiple spots confirms that your product is impure. One of the most common impurities to watch for is unreacted N,N-dimethyl-p-phenylenediamine, which is prone to oxidation and can be highly colored. Another likely impurity is unreacted ethyl acetoacetate or its self-condensation products.[1]
-
Q2: My crude product is a complex mixture according to TLC. What is the best overall purification strategy?
A2: When dealing with multiple impurities, a multi-step approach is often necessary. A logical workflow ensures that you efficiently remove different classes of impurities at each stage. The optimal strategy depends on the nature of the impurities identified in your initial assessment.
Below is a recommended decision workflow for purifying crude this compound.
Caption: Purification strategy decision workflow.
As the diagram suggests, an acid-base wash is a powerful first step if non-basic impurities are present. If the mixture is complex or impurities have similar basicity, column chromatography is the more appropriate choice.
Q3: How do I perform an acid-base extraction to purify my product?
A3: This technique is highly effective for this specific molecule due to the presence of the basic N,N-dimethylamino group. The principle is to convert the basic product into a water-soluble salt by protonation with an acid, allowing for the removal of non-basic, water-insoluble organic impurities.[2]
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).
-
Extraction: Shake the funnel vigorously, venting frequently. The this compound will be protonated and move into the aqueous layer.
-
Separation: Allow the layers to separate. Drain and save the aqueous layer. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Back-Wash (Optional): To remove any remaining neutral impurities, wash the acidic aqueous layer with a fresh portion of DCM or ethyl acetate. Discard this organic wash.
-
Neutralization & Precipitation: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the solution becomes basic (confirm with pH paper). Your purified product should precipitate as a solid.
-
Recovery: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove residual salts, and then dry it thoroughly under vacuum.[2]
Caption: Flow diagram of the acid-base purification process.
Q4: My product is still impure after an acid-base wash. When and how should I use column chromatography?
A4: Column chromatography is the method of choice when recrystallization fails or when you need to separate your product from impurities with very similar properties (e.g., other basic compounds).[3] The technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[4]
Step-by-Step Guide to Column Chromatography:
-
Develop a Solvent System with TLC: The key to successful column chromatography is finding a solvent system (mobile phase) that provides good separation on a TLC plate.
-
Goal: Aim for a retention factor (Rƒ) of 0.25 - 0.35 for your target compound. This Rƒ value typically provides the best resolution during column separation.
-
Procedure: Start with a solvent mixture like 20% ethyl acetate in hexanes. Spot your crude mixture on a TLC plate and develop it.
-
Adjustment:
-
If the Rƒ is too low (spot doesn't move far), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
If the Rƒ is too high (spot moves with the solvent front), decrease the polarity (e.g., decrease the percentage of ethyl acetate).
-
-
-
Prepare and Pack the Column:
-
Use silica gel with a particle size of 40-63 µm (230-400 mesh) for standard flash chromatography.[5]
-
Pack the column using either a "dry packing" or "wet packing" method as described in standard organic chemistry protocols.[5] Ensure the silica bed is compact and free of air bubbles to prevent poor separation.[6]
-
-
Load the Sample and Elute:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load the resulting dry powder onto the top of the column. This "dry loading" method often results in better separation.
-
Begin adding the mobile phase to the top of the column and apply gentle air pressure (flash chromatography) to push the solvent through.[3]
-
Collect the eluent in a series of fractions.
-
-
Analyze Fractions:
Q5: I want to try recrystallization. How do I choose the right solvent?
A5: Recrystallization is an excellent technique for removing small amounts of impurities from a product that is already relatively pure. The principle relies on finding a solvent in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9]
Protocol for Recrystallization Solvent Screening:
-
Place a small amount of your crude product (approx. 50 mg) into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid is just covered. Observe if the solid dissolves. A good solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not show dissolution. A good solvent will dissolve the compound completely upon heating.
-
Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. A good solvent will result in the formation of well-defined crystals.
-
If no single solvent works, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexanes | Non-polar | 69 | Good for precipitating non-polar compounds from more polar solvents. |
| Toluene | Non-polar | 111 | Higher boiling point, may be suitable if other solvents fail. |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent for many organic compounds. |
| Acetone | Polar Aprotic | 56 | Often a good solvent, but its low boiling point can be a challenge. |
| Isopropanol | Polar Protic | 82 | A common choice for recrystallizing compounds with moderate polarity. |
| Ethanol | Polar Protic | 78 | Similar to isopropanol; often used in combination with water. |
| Methanol | Polar Protic | 65 | A good starting point for acetoacetanilide derivatives.[1] |
| Water | Very Polar | 100 | The compound is likely insoluble in water, making it a potential anti-solvent. |
Q6: My product "oiled out" instead of crystallizing during recrystallization. What went wrong and how do I fix it?
A6: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature above the melting point of the solute (either the pure compound or a eutectic mixture with impurities).
Troubleshooting Steps:
-
Reheat and Add More Solvent: The most common cause is using too little solvent. Reheat the solution until the oil redissolves, then add more hot solvent to decrease the saturation point. Allow it to cool slowly again.
-
Lower the Cooling Temperature Slowly: Rapid cooling encourages oil formation. Let the solution cool to room temperature undisturbed before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: If the problem persists, your compound's melting point may be too low for the chosen solvent. Select a solvent with a lower boiling point or use a binary solvent mixture.
Q7: My final product is pure by TLC but still has a yellow or brown tint. How can I decolorize it?
A7: The color is likely due to trace amounts of highly conjugated or oxidized impurities that are difficult to remove by other means. Activated charcoal is effective for removing these colored impurities.
Decolorization Protocol:
-
Dissolve your colored product in the minimum amount of a suitable hot solvent (as if you were performing a recrystallization).
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid violent boiling.
-
Keep the solution hot and swirl it for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.
-
Allow the now colorless filtrate to cool and crystallize as you would in a normal recrystallization.
References
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
-
E3S Web of Conferences. (2021). Study on the thermal decomposition kinetics of DNTF. Retrieved from [Link]
- Prasanna, C. S., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry, 17(5), 569-575.
- You, F., et al. (n.d.). The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate.
-
National Institutes of Health. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC. Retrieved from [Link]
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
ResearchGate. (2008). (PDF) Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition data of the compounds. Retrieved from [Link]
-
ResearchGate. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]
-
National Institutes of Health. (2023). New thermal decomposition pathway for TATB. PMC. Retrieved from [Link]
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.
-
PubMed. (2021). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]
-
Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]
-
PubMed Central. (2021). Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(4-Ethoxyphenyl)-3-oxobutanamide. PMC. Retrieved from [Link]
-
ResearchGate. (2002). Thermal Decomposition of 4-Nitroimidazole Catalyzed by Pb(NO3)2. Retrieved from [Link]
-
Ciencia Digital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). A Simplified Method of Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate | Request PDF. Retrieved from [Link]
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- 9. Accessing new polymorphs and solvates through solvothermal recrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Welcome to the technical support guide for the synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide (CAS 38659-86-8). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to proactively troubleshoot and optimize your experimental outcomes.
The synthesis of N-aryl-3-oxobutanamides is a cornerstone reaction in medicinal and materials chemistry. The primary and most efficient industrial route involves the acetoacetylation of an aromatic amine—in this case, N,N-dimethyl-p-phenylenediamine (DMPD)—with diketene.[1][2] While seemingly straightforward, the high reactivity of both starting materials creates a landscape where side reactions can significantly impact yield and purity. This guide addresses the most frequent issues in a practical, question-and-answer format.
Section 1: The Primary Synthesis Pathway & Standard Protocol
The target transformation is the nucleophilic attack of the primary amine of DMPD on one of the carbonyl groups of diketene, leading to a ring-opening acetoacetylation.
Primary Reaction Scheme
Sources
Technical Support Center: Optimizing Reaction Conditions for N-[4-(Dimethylamino)phenyl]-3-oxobutanamide Derivatives
Welcome to the Technical Support Center dedicated to the synthesis and optimization of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in achieving optimal reaction outcomes.
Introduction
This compound is a versatile intermediate in organic synthesis, notably in the preparation of pigments and biologically active heterocyclic compounds. The most common synthetic route involves the acetoacetylation of N,N-dimethyl-p-phenylenediamine. While the reaction appears straightforward, achieving high yield and purity can be challenging. This guide will address common issues and provide solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?
A1: The reaction of N,N-dimethyl-p-phenylenediamine with an acetoacetylating agent is the most common and reliable method. Diketene is a highly efficient reagent for this transformation, typically carried out in an aprotic solvent like benzene or toluene. Alternatively, ethyl acetoacetate can be used, often requiring a catalyst and higher temperatures to drive the reaction to completion.
Q2: My reaction yields are consistently low. What are the likely causes?
A2: Low yields can be attributed to several factors. The primary culprits are often suboptimal reaction conditions, reagent quality, and the presence of moisture. The N,N-dimethyl-p-phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the amount of starting material available for the desired reaction.[1] Additionally, the acetoacetylating agent, particularly diketene, can be sensitive to hydrolysis. For a systematic approach to troubleshooting low yields, refer to the detailed guide in the next section.
Q3: The color of my reaction mixture is very dark, and the final product is difficult to purify. Why is this happening?
A3: A dark reaction mixture is a strong indication of the oxidation of the N,N-dimethyl-p-phenylenediamine starting material. This aniline derivative is sensitive to air and light, leading to the formation of polymeric, colored byproducts. To mitigate this, it is crucial to use high-purity, preferably freshly distilled or recrystallized, N,N-dimethyl-p-phenylenediamine and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: My purified product has a low melting point and broad NMR peaks. What are the potential impurities?
A4: A low or broad melting point suggests the presence of impurities. Common contaminants include unreacted starting materials, diacylated byproducts (where the acetoacetyl group adds to the nitrogen of the newly formed amide), and hydrolysis products of the acetoacetylating agent (e.g., acetoacetic acid from diketene). Water in the reaction can hydrolyze diketene, reducing its availability and introducing acidic impurities that can complicate the reaction and purification.[2] Thorough purification by recrystallization is essential to remove these impurities.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound derivatives.
Issue 1: Low Product Yield
Low yields are a frequent challenge. The following workflow will help you diagnose and address the root cause.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product Purification Challenges
Even with a successful reaction, isolating a pure product can be difficult.
Problem: The crude product is an oil and does not solidify, or it remains colored after recrystallization.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Unreacted Starting Materials | N,N-dimethyl-p-phenylenediamine is a solid, but its presence can lower the melting point of the mixture, resulting in an oil. | Wash the crude product with a dilute acid (e.g., 1M HCl) to protonate and dissolve the unreacted amine. Be sure to neutralize the aqueous layer before disposal. |
| Oxidative Byproducts | The colored impurities are often polar, polymeric materials resulting from the oxidation of the aniline starting material. | Treat a solution of the crude product in an organic solvent with activated charcoal and then filter through celite. This can effectively remove many colored impurities. Multiple recrystallizations may also be necessary. |
| Solvent Choice for Recrystallization | An inappropriate solvent system will not effectively separate the product from impurities. | A mixed solvent system like ethanol/water is often effective.[3] Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a starting point for optimization.
Materials:
-
N,N-dimethyl-p-phenylenediamine (high purity)
-
Diketene (freshly opened or distilled)
-
Anhydrous Toluene
-
Ethanol (95%)
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in anhydrous toluene.
-
Addition of Diketene: While stirring, add diketene (1.05 eq) dropwise to the solution at room temperature over 30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to 80 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the crude solid by filtration. Dissolve the solid in a minimum amount of hot 95% ethanol. Add a small amount of activated charcoal and heat at reflux for 15 minutes. Filter the hot solution through a pad of celite. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Reaction Monitoring by TLC
-
Mobile Phase: A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v).
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have an Rf value between that of the two starting materials.
Data Presentation
The choice of solvent can significantly impact the reaction yield and purity. Below is a summary of typical outcomes.
| Solvent | Typical Yield (%) | Key Observations |
| Toluene | 80-90% | Good for controlling the reaction temperature and minimizing side reactions. |
| Tetrahydrofuran (THF) | 75-85% | Can be a good alternative, but ensure it is anhydrous. |
| Dichloromethane (DCM) | 70-80% | The reaction may proceed faster, but there is a higher risk of side reactions. |
| Ethanol | 60-75% | Can be used, but the protic nature may lead to side reactions with diketene. |
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Reaction mechanism for the synthesis of this compound.
References
Sources
troubleshooting low solubility of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-[4-(Dimethylamino)phenyl]-3-oxobutanamide. This guide is designed to provide in-depth troubleshooting assistance for common solubility challenges encountered during experimental work with this compound. As Senior Application Scientists, we have synthesized critical chemical principles with practical, field-tested strategies to help you overcome these hurdles and ensure the integrity of your results.
Compound Overview
This compound CAS Number: 38659-86-8 Molecular Formula: C12H16N2O2 Molecular Weight: 220.27 g/mol
Structurally, this molecule possesses a substituted aniline ring and an acetoacetamide tail. The dimethylamino group on the phenyl ring and the amide and ketone functionalities influence its polarity and hydrogen bonding capabilities. While the polar groups can interact with water, the aromatic ring and alkyl groups contribute to its hydrophobic nature.[1][2] This balance results in poor aqueous solubility, a common challenge for researchers.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS). What should I do?
A1: Direct dissolution in aqueous buffers is often unsuccessful due to the compound's low water solubility. [3] A common and effective strategy is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.[4]
Recommended Initial Steps:
-
Organic Solvent Selection: Dimethyl sulfoxide (DMSO) is a powerful and frequently used solvent for creating stock solutions of poorly soluble compounds.[5][6] Other potential solvents include ethanol and N,N-dimethylformamide (DMF).[3]
-
Stock Solution Preparation:
-
Weigh out the desired amount of the compound.
-
Add a minimal amount of the chosen organic solvent (e.g., DMSO) to completely dissolve the solid. Gentle warming or vortexing can aid dissolution.
-
-
Aqueous Dilution:
-
Slowly add the stock solution to your aqueous buffer while stirring. This gradual addition can help prevent immediate precipitation.[7]
-
Q2: I prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This is a common phenomenon known as "antisolvent precipitation," where the compound crashes out of solution as the solvent polarity changes. [8][9] Here are several strategies to mitigate this issue:
1. Co-solvent Systems: The use of a water-miscible co-solvent can help bridge the polarity gap between the initial organic solvent and the final aqueous medium.[8][10]
-
Principle: Co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can increase the solubility of hydrophobic compounds in aqueous solutions.[5][11]
-
Protocol:
-
Prepare your concentrated stock in DMSO.
-
In a separate tube, prepare a mixture of your aqueous buffer and a co-solvent (e.g., 90% buffer, 10% ethanol).
-
Slowly add the DMSO stock to the co-solvent/buffer mixture.
-
2. pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[][13]
-
Principle: The dimethylamino group on the aniline ring is basic and can be protonated at acidic pH. This protonated form is generally more water-soluble.[1]
-
Protocol:
-
Determine the pKa of the dimethylamino group (estimated to be around 4-5 for similar anilines).
-
Adjust the pH of your aqueous buffer to be at least 1-2 units below the pKa to ensure protonation.
-
Perform the dilution of your DMSO stock into the pH-adjusted buffer. Note: Always verify that the altered pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
3. Use of Surfactants: Surfactants can enhance the solubility of hydrophobic compounds by forming micelles.[14][15]
-
Principle: Above a certain concentration (the critical micelle concentration), surfactant molecules form aggregates with a hydrophobic core and a hydrophilic exterior. The poorly soluble compound can be encapsulated within this core, increasing its apparent solubility in the aqueous medium.[16][17]
-
Common Surfactants: Tween® 80, Sodium Lauryl Sulfate (SLS).[17][18]
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of a suitable surfactant (e.g., 0.01-0.1% Tween® 80).
-
Slowly dilute your DMSO stock solution into the surfactant-containing buffer.
-
Q3: How can I determine the best solvent system for my specific application?
A3: A systematic solubility screening is the most effective approach.
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: Aliquot a small, equal amount of this compound into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a measured volume of a different solvent or solvent system from the table below.
-
Dissolution Assessment: Vortex each tube for 1-2 minutes. Visually inspect for complete dissolution. If not fully dissolved, gentle warming (30-40°C) can be applied.
-
Observation: Record the solubility as "freely soluble," "sparingly soluble," or "insoluble" for each condition.
Table 1: Recommended Solvents and Systems for Screening
| Solvent/System | Type | Rationale |
| Water (pH 7.0) | Aqueous | Baseline for aqueous solubility. |
| PBS (pH 7.4) | Buffered Aqueous | Physiologically relevant buffer. |
| Acidic Buffer (pH 4.0) | pH-Modified | To test the effect of protonating the basic dimethylamino group.[1] |
| DMSO | Polar Aprotic | Excellent for initial stock preparation.[5] |
| Ethanol | Polar Protic | Common co-solvent.[10] |
| 10% Ethanol in PBS | Co-solvent System | Bridges polarity between organic stock and aqueous medium.[8] |
| 0.1% Tween® 80 in PBS | Surfactant System | Micellar solubilization for increased apparent solubility.[17] |
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A4: The tolerance of cell lines to DMSO can vary significantly. It is crucial to determine the maximum tolerable concentration for your specific cell line. Generally, most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is best practice to keep the final concentration at or below 0.1% if possible. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Workflow
Below is a systematic workflow to guide you through the process of troubleshooting solubility issues with this compound.
Caption: A step-by-step decision tree for addressing solubility issues.
References
- JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement.
- Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Solubilization by surfactants: Significance and symbolism. (2025).
- Wikipedia. (n.d.). Cosolvent.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutics & Toxicology.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
- Pharma Excipients. (2022). Cosolvent and Complexation Systems.
- Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
- Quora. (2021). How will you increase the solubility of organic compounds in water?
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- pH adjustment: Significance and symbolism. (2026).
- Solubility of Things. (n.d.). Aniline.
- Sigma-Aldrich. (n.d.). This compound.
- Vulcanchem. (n.d.). This compound.
- PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- BYJU'S. (n.d.). Anilines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues for Compound X.
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?
- ResearchGate. (2020). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. byjus.com [byjus.com]
- 3. This compound (38659-86-8) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wisdomlib.org [wisdomlib.org]
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- 17. jocpr.com [jocpr.com]
- 18. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Storage and Handling of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Welcome to the technical support guide for N-[4-(Dimethylamino)phenyl]-3-oxobutanamide (CAS 38659-86-8). This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a molecule possessing both an acetoacetamide and a dimethylaniline moiety, its stability can be influenced by several environmental factors. This guide provides a structured approach to troubleshooting common issues and offers preventative measures based on fundamental chemical principles.
Introduction to the Stability of this compound
This compound is a complex organic molecule used in various research and development applications. The integrity of the compound is paramount for reproducible experimental outcomes. Its structure contains functional groups susceptible to specific degradation pathways: the amide and β-keto groups of the acetoacetamide portion, and the electron-rich dimethylamino group on the phenyl ring. Understanding these potential liabilities is the first step in preventing degradation.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Quick answers to common questions regarding storage and observed changes in the material.
-
Troubleshooting Guides: In-depth, step-by-step guidance for identifying the root cause of suspected degradation and implementing corrective actions.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: The recommended storage temperature for this compound is -20°C.[1] The compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.
Q2: I noticed a color change in my stored sample (e.g., from off-white to yellow or brown). What could be the cause?
A2: A color change is often the first visual indicator of chemical degradation. This is typically due to oxidation of the dimethylaniline moiety, which can form highly conjugated, colored impurities. Exposure to air (oxygen) and/or light can accelerate this process.
Q3: My compound shows poor solubility in my intended solvent, even though it was soluble before. Why might this be happening?
A3: Decreased solubility can be a result of the formation of less soluble degradation products or polymerization. Hydrolysis or other reactions can lead to the formation of impurities that have different physical properties than the parent compound.
Q4: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after storing the compound. What are these?
A4: Unexpected peaks are likely degradation products. The most probable causes are hydrolysis of the amide bond, or oxidation of the dimethylamino group. A comprehensive forced degradation study can help to tentatively identify these degradants.[2][3][4]
Q5: What materials should I avoid when handling or storing this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can accelerate degradation. Also, ensure that storage containers are made of non-reactive materials (e.g., amber glass vials with PTFE-lined caps).
Part 2: Troubleshooting Guides
This section provides a more detailed, causal analysis of potential degradation issues and offers structured protocols for investigation and resolution.
Issue 1: Visual Change in Appearance (Color Degradation)
Symptoms: The solid material, originally a white or off-white powder, has developed a yellow, orange, or brownish tint over time.
Primary Suspected Cause: Oxidation of the N,N-dimethylaniline moiety. The tertiary amine is susceptible to oxidation, which can lead to the formation of colored byproducts. This process is often catalyzed by light (photodegradation).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color degradation.
Preventative Protocol:
-
Aliquot on Arrival: Upon receiving a new batch, aliquot the material into smaller, single-use quantities in amber glass vials.
-
Inert Atmosphere: Before sealing, flush each vial with an inert gas like argon or nitrogen to displace oxygen.
-
Secure Sealing: Use vials with polytetrafluoroethylene (PTFE)-lined caps to ensure an airtight seal.
-
Cold and Dark Storage: Immediately place the aliquots in a -20°C freezer that is not frequently opened.[1]
Issue 2: Purity Decrease Detected by Analytical Methods
Symptoms: Analysis by HPLC, LC-MS, or NMR indicates a decrease in the main peak area/intensity and the appearance of new, unidentified peaks.
Primary Suspected Causes:
-
Hydrolysis: Cleavage of the amide bond, particularly if the material has been exposed to moisture in combination with acidic or basic conditions.
-
Oxidation: As described in Issue 1, but may not always present with a significant color change.
-
Thermal Degradation: Breakdown of the molecule due to exposure to elevated temperatures.
Conceptual Degradation Pathways:
The primary degradation pathways for this compound can be predicted based on its functional groups.
Caption: Predicted primary degradation pathways.
Experimental Protocol: Forced Degradation Study
To identify the unknown peaks in your chromatogram, a forced degradation study can be performed on a small amount of a reference standard. This will help to generate the likely degradation products under controlled conditions.[2][4][5]
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC-UV/MS system
Procedure:
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a vial and heat at 80°C for 48 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose the stock solution (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Analyze directly.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method. Compare the retention times and mass spectra of the degradation products with the unknown peaks in your stored sample.
Data Interpretation:
| Stress Condition | Expected Primary Degradation Product(s) | Likely Observation |
| Acid/Base Hydrolysis | 4-(Dimethylamino)aniline and Acetoacetic acid | Appearance of new, more polar peaks on reverse-phase HPLC. |
| Oxidation (H₂O₂) | N-oxide and/or N-demethylated derivatives | Appearance of peaks with corresponding mass shifts (+16 Da for N-oxide, -14 Da for demethylation).[6] |
| Thermal | Various fragmentation products | Complex chromatogram with multiple new peaks.[7][8] |
| Photolysis | Oxidative and rearrangement products | Appearance of new peaks, potentially with color change.[9][10] |
References
-
ResearchGate (2025). Photodegradation of acetochlor in water and UV photoproducts identified by mass spectrometry. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
ResearchGate (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. Available at: [Link]
-
Wikipedia. Acetoacetanilide. Available at: [Link]
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Available at: [Link]
-
MedCrave online (2016). Forced Degradation Studies. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Available at: [Link]
-
ResearchGate. Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Available at: [Link]
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National Center for Biotechnology Information (NCBI). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
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National Center for Biotechnology Information (NCBI). The biological effects and thermal degradation of NPB-22, a synthetic cannabinoid. Available at: [Link]
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ResearchGate (2025). Photodegradation of pharmaceuticals in the aquatic environment: A review. Available at: [Link]
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Carl ROTH. Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. Available at: [Link]
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PubMed. Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Available at: [Link]
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ResearchGate. The Synthesis and Purification of 4-Dimethylamino-N-Methyl -4-Stilbazolium Tosylate. Available at: [Link]
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MDPI. Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. Available at: [Link]
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ACS Publications. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: [Link]
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ResearchGate (2025). Novel studies on the electrochemical oxidation of 2-[4-(N,N-dimethylamino)phenyl]-6-methyI benzothiazole (DPMB) in acetonitrile at platinum electrodes. Available at: [Link]
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ChemSynthesis (2025). 4-dimethylamino-2-phenylbutanal. Available at: [Link]
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National Center for Biotechnology Information (NCBI). 4‐Dimethylamino‐1,8‐Naphthalimide as a Fluorescence Signal Amplification for Site Selective and in Situ Probing of the Hydroxyl Radical. Available at: [Link]
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PubMed. What Makes Oxidized N-Acylanthranilamides Stable?. Available at: [Link]
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ResearchGate (2023). (PDF) Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1- carbothioamide. Available at: [Link]
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PubMed. Carcinogenic N-nitrosodimethylamine as a contamination in drugs containing 4-dimethylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (amidopyrine, aminophenazone). Available at: [Link]
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PubChem. 4-(Dimethylamino)Benzaldehyde. Available at: [Link]
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common impurities in N-[4-(Dimethylamino)phenyl]-3-oxobutanamide and their removal
A Guide to Identifying and Removing Common Impurities for Researchers and Drug Development Professionals
Welcome to the technical support center for N-[4-(Dimethylamino)phenyl]-3-oxobutanamide. As Senior Application Scientists, we understand that achieving high purity is critical for reliable downstream applications, from dye synthesis to pharmaceutical development. This guide provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions regarding impurities that may be encountered during the synthesis of this compound.
Troubleshooting Guide: From Observation to Solution
This section addresses specific issues you might encounter during your experiment, explaining the underlying chemistry and providing actionable solutions.
Issue 1: My crude product is highly colored (e.g., pink, red, purple, or brown), but the pure compound should be a light-colored solid.
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Question: Why is my isolated product so colorful, and how can I fix it?
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Expert Analysis: This is the most common issue and is almost always caused by the oxidation of the starting material, N,N-dimethyl-p-phenylenediamine. This aromatic amine is highly susceptible to air oxidation, forming a stable and intensely colored radical cation known as Wurster's Red.[1] Even trace amounts of unreacted starting material can lead to significant discoloration of the final product.
-
Solutions:
-
Preventative Measures: The best approach is to prevent oxidation from occurring in the first place.
-
Use freshly purified N,N-dimethyl-p-phenylenediamine. If the starting material is already colored, consider purifying it by vacuum distillation before use.[2]
-
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Use degassed solvents for the reaction and workup.
-
-
Removal Post-Synthesis:
-
Recrystallization with Activated Charcoal: Activated charcoal is excellent for adsorbing colored impurities. Dissolve your crude product in a minimum amount of a suitable hot solvent (e.g., ethanol or ethyl acetate), add a small amount of activated charcoal (typically 1-2% w/w), and keep the solution hot for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal, then allow the filtrate to cool slowly to crystallize the purified product.
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Acid Wash: During the workup, perform an acidic wash to remove the unreacted basic amine. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated amine salt will partition into the aqueous layer.
-
-
Issue 2: My analytical data (¹H NMR, LC-MS) shows the presence of unreacted starting materials.
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Question: My spectra clearly indicate that N,N-dimethyl-p-phenylenediamine and my acetoacetylating agent are still present. What went wrong?
-
Expert Analysis: The presence of starting materials points to an incomplete reaction. This can be due to several factors: incorrect stoichiometry, insufficient reaction time or temperature, or deactivation of reagents. The acetoacetylating agent, particularly diketene, can also be consumed by side reactions like hydrolysis or polymerization if moisture is present or if the reaction is run for too long under harsh conditions.[3][4]
-
Solutions:
-
Reaction Optimization:
-
Stoichiometry: Ensure that the acetoacetylating agent (e.g., diketene or ethyl acetoacetate) is used in a slight excess (e.g., 1.05-1.1 equivalents) to drive the reaction to completion.
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Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time.
-
-
Purification Strategy:
-
Acid-Base Extraction: A standard liquid-liquid extraction workup is highly effective. After the reaction, dissolve the mixture in an appropriate organic solvent. Wash with dilute acid (e.g., 1 M HCl) to remove the unreacted N,N-dimethyl-p-phenylenediamine. Then, wash with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic reagents or byproducts like acetoacetic acid.[5]
-
Recrystallization: This is often sufficient to separate the product from residual starting materials after an appropriate workup.[6]
-
-
Issue 3: I'm observing peaks in my mass spectrum that are heavier than my product.
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Question: My MS analysis shows a peak corresponding to [M+84] or other higher mass species. What is this impurity?
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Expert Analysis: A higher molecular weight impurity often suggests a side reaction has occurred. The most probable culprits are:
-
Diacetoacetylation: The product, this compound, contains an active methylene group (-CH₂-) between the two carbonyls. This group is acidic and can be deprotonated and react with a second molecule of the acetoacetylating agent (like diketene, MW ≈ 84.07 g/mol ), leading to a diacetoacetylated byproduct.
-
Diketene Polymerization: Diketene can polymerize, especially in the presence of acids or bases, leading to a range of higher molecular weight species.[4]
-
-
Solutions:
-
Control Stoichiometry: Avoid using a large excess of the acetoacetylating agent to minimize the chance of double addition.
-
Purification via Chromatography: Since the polarity of the diacetoacetylated product will be significantly different from your desired mono-acetoacetylated product, silica gel column chromatography is the most effective removal method.[7][8] A gradient elution, for instance with a mixture of hexane and ethyl acetate, will allow for a clean separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this synthesis?
A1: The impurities can be categorized into three main groups:
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Starting Material-Related: Unreacted N,N-dimethyl-p-phenylenediamine and its oxidation products.[9]
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Reagent-Related: Unreacted acetoacetylating agents (diketene, ethyl acetoacetate) and their hydrolysis or self-condensation byproducts.[3][10]
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Side-Reaction Products: Diacetoacetylation of the product or polymerization of reagents.[4]
Q2: My ¹H NMR spectrum looks overly complex, with more peaks than expected. Is this due to impurities?
A2: Not necessarily. This compound is a β-ketoamide and can exist as a mixture of keto and enol tautomers. This equilibrium can be slow on the NMR timescale, resulting in two distinct sets of signals. The enol form will show a characteristic vinyl proton signal (~5-6 ppm) and a broad enolic hydroxyl proton (~10-15 ppm). The keto form will show a singlet for the methylene protons (-CO-CH₂-CO-) around 3.5-4.0 ppm. The ratio of these forms can vary depending on the solvent and temperature.[11]
Q3: What is the most reliable, all-purpose purification method for this compound?
A3: For general-purpose purification to remove trace starting materials and colored byproducts, recrystallization is the most efficient and scalable first step.[6][12] It is effective at significantly improving purity and removing color, especially when paired with a charcoal treatment. See the detailed protocol below.
Q4: When is column chromatography the better choice over recrystallization?
A4: You should opt for silica gel column chromatography when:
-
Recrystallization fails to remove an impurity, suggesting the impurity and product have very similar solubility profiles.
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You need to separate multiple byproducts with different polarities (e.g., starting material, product, and a diacetoacetylated side product).
-
The highest possible purity (>99.5%) is required for a sensitive application, such as for use as an analytical standard or in late-stage drug development.[13]
Data Summary & Visualization
Table 1: Common Impurities and Removal Strategies
| Impurity Name | Probable Source | Molecular Weight ( g/mol ) | Recommended Removal Method |
| N,N-Dimethyl-p-phenylenediamine | Unreacted Starting Material | 136.20 | Acid-Base Extraction, Recrystallization, Column Chromatography[1][14] |
| Wurster's Red (and other oxides) | Oxidation of Starting Material | ~136 (as radical cation) | Recrystallization with Charcoal, Column Chromatography[9] |
| Acetoacetic Acid | Hydrolysis of Diketene | 102.09 | Base Wash (e.g., NaHCO₃ solution)[3] |
| Diacetoacetylation Product | Side Reaction with Product | 304.34 | Column Chromatography |
| Diketene Polymers | Reagent Polymerization | Variable | Filtration (if insoluble), Column Chromatography[4] |
Impurity Formation Pathways
The following diagram illustrates the primary reaction and potential side reactions leading to common impurities.
Caption: Formation pathways for the desired product and key impurities.
General Purification Workflow
This workflow guides you from the crude product to a purified sample based on common analytical observations.
Caption: Decision tree for the purification of the target compound.
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Choose a solvent in which the product is highly soluble when hot and poorly soluble when cold. Ethanol, isopropanol, or ethyl acetate are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (if needed): If the solution is colored, add a small scoop of activated charcoal and swirl the hot solution for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting with a nonpolar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., to 7:3, 1:1 Hexane:Ethyl Acetate) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
References
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Wikipedia. (n.d.). Diketene. Retrieved from [Link]
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McIlwain, H. (1937). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal, 31(11), 1937-1943. Available from: [Link]
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Tidwell, T. T. (2014). Ketene reactions with tertiary amines. The Journal of Organic Chemistry, 79(2), 679-685. Available from: [Link]
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Baketh, M., & Schobert, R. (2002). Chemical reactivity and biological activity of diketene. Chemical research in toxicology, 15(11), 1474-1481. Available from: [Link]
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Kato, T., & Kubota, Y. (1983). Reaction of Diketene-Acetone Adduct with Enamines, Ketene Acetals, Vinyl Ethers, and β-Diketones. Chemical & Pharmaceutical Bulletin, 31(12), 4335-4340. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Diketene. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). N,N-Dimethylphenylenediamine. Retrieved from [Link]
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Tian, Z., et al. (2024). A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. Toxics, 12(6), 415. Available from: [Link]
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Gu, Y., et al. (2024). Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. Bioorganic & Medicinal Chemistry Letters, 114, 129978. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). N,N-dimethyl-p-phenylenediamine. PubChem Compound Database. Retrieved from [Link]
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MDPI. (2024). A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. Toxics. Available from: [Link]
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Lokanath, N. K., et al. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Structural Chemistry, 17(6), 569-575. Available from: [Link]
- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
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National Center for Biotechnology Information. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. PubChem Compound Database. Retrieved from [Link]
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Akili, S., et al. (2022). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available from: [Link]
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PrepChem. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
- Google Patents. (n.d.). CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine.
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Ge, L., & Rudolph, A. S. (1994). Chromatographic purification methods used for rDNA products. Journal of Chromatography A, 671(1-2), 1-17. Available from: [Link]
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Allan, D. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 1), 6-7. Available from: [Link]
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You, F., et al. (2007). The Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. Materials Science Forum, 546-549, 1989-1992. Available from: [Link]
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Rasayan Journal of Chemistry. (2015). FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan J. Chem., 8(1), 1-4. Available from: [Link]
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Szinai, S. S., et al. (1993). Chromatographic Analysis of 1,3-bis(dimethylamino)isopropyl 4-chlorophenoxyacetate Dihydrochloride, a New CNS Stimulant. Journal of Liquid Chromatography, 16(14), 3105-3121. Available from: [Link]
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Zhang, Y., et al. (2023). Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. Journal of Pharmaceutical and Biomedical Analysis, 233, 115467. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)Benzaldehyde. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-(Dimethylamino)phenyl)-3,6-dimethyl-1,3-benzothiazol-3-ium. PubChem Compound Database. Retrieved from [Link]
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You, F., et al. (2007). A Simplified Method of Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate. Materials Science Forum, 546-549, 1989-1992. Available from: [Link]
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MolPort. (n.d.). N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4,5-triethoxybenzamide. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for Optimizing N-[4-(Dimethylamino)phenyl]-3-oxobutanamide Reactions
Welcome to the technical support center for the synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this critical acetoacetylation reaction. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and data-driven insights to enhance your reaction yield, purity, and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
A1: The synthesis is a nucleophilic acyl substitution reaction, specifically an acetoacetylation. It involves the reaction of a nucleophilic amine, N,N-dimethyl-p-phenylenediamine, with an acetoacetylating agent. The two most common agents for this transformation are diketene and ethyl acetoacetate. The choice between them dictates the reaction conditions and catalyst selection.
Diketene is highly reactive and often provides high yields rapidly, but it is also volatile and susceptible to hydrolysis and polymerization.[1][2][3] Ethyl acetoacetate is more stable and easier to handle but typically requires a catalyst and higher temperatures to drive the reaction to completion by removing the ethanol byproduct.[4][5]
Here is the general reaction scheme:
Caption: General synthesis of this compound.
Catalyst Selection and Optimization
Q2: How do I select the optimal catalyst for my reaction?
A2: Catalyst selection is contingent on your choice of acetoacetylating agent, desired reaction time, and tolerance for specific reaction conditions. The N,N-dimethyl-p-phenylenediamine substrate is a relatively strong nucleophile, but catalysis can significantly improve reaction rates and yield.
Below is a decision workflow to guide your selection:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Causes & Solutions:
-
Starting Material Quality: N,N-dimethyl-p-phenylenediamine is susceptible to air oxidation, which can lead to colored impurities and reduced nucleophilicity. [6][7]Always use freshly purified or high-purity starting material. Diketene can dimerize or polymerize on storage; use a fresh bottle or distill it before use. [1][8]2. Hydrolysis: The acetoacetylating agent, particularly diketene, can be hydrolyzed by trace amounts of water in the solvent or on glassware. [2]Ensure all equipment is oven-dried and use anhydrous solvents.
-
Sub-optimal Temperature: For reactions with ethyl acetoacetate, a temperature sufficient to remove the ethanol byproduct (often reflux) is necessary to drive the equilibrium toward the product. For diketene, excessive heat can promote side reactions.
-
Ineffective Catalyst: If using a catalyst, ensure it is active. Some Lewis acids can be deactivated by moisture. For base catalysts like DMAP, ensure the loading is appropriate (typically 5-10 mol%). [5]5. Side Reactions: The aromatic amine can undergo oxidative coupling or other side reactions, especially at high temperatures or in the presence of air. [9]Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.
Q5: I'm observing unexpected spots on my TLC plate. What are the likely impurities?
A5: Besides unreacted starting materials, several impurities can arise:
-
Acetoacetic Acid: Formed from the hydrolysis of diketene. It will appear as a polar, streaky spot on a TLC plate.
-
Di-acylated Product: It's possible, though less common, for a second acetoacetylation to occur, especially if harsh conditions are used.
-
Oxidation Products: The dimethylamino group is electron-donating, making the aromatic ring highly susceptible to oxidation, which can lead to colored, often polar, impurities. [9]* Unidentified Polymers: Diketene can polymerize. These impurities are typically insoluble or remain at the baseline of the TLC plate.
Troubleshooting Steps:
-
Co-spotting: Run a TLC with your crude product alongside spots of both starting materials to confirm their presence.
-
Purification: Recrystallization from an ethanol/water mixture is often effective for purifying the final product. [4]If that fails, column chromatography using a silica gel stationary phase with a hexane/ethyl acetate eluent system is a reliable alternative. [5]3. Spectroscopic Analysis: Use ¹H NMR to identify the characteristic signals of the keto and enol tautomers of your product and to spot major impurities. Mass spectrometry can confirm the molecular weight of your product (220.27 g/mol ) and help identify byproduct masses. [10][11]
Experimental Protocol Example
This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical results.
Synthesis of this compound using Ethyl Acetoacetate and DMAP
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N-dimethyl-p-phenylenediamine (13.6 g, 0.1 mol).
-
Reagents: Add 100 mL of anhydrous toluene, followed by ethyl acetoacetate (14.3 g, 0.11 mol, 1.1 eq), and 4-(Dimethylamino)pyridine (DMAP) (1.22 g, 0.01 mol, 0.1 eq). [5]3. Reaction: Heat the mixture to reflux (approx. 110°C) and stir for 4-8 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 mixture of petroleum ether:ethyl acetate).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Allow the concentrated solution to cool. The product should begin to crystallize. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold toluene or hexane. For higher purity, the crude solid can be recrystallized from an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to obtain this compound.
References
-
(PDF) Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - ResearchGate. Available at: [Link]
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An eco-friendly and simple route to synthesis of acetanilide from aniline - IJTSRD. Available at: [Link]
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acetoacetanilide - Organic Syntheses Procedure. Available at: [Link]
- CN106518705A - Synthesis of acetoacetanilide - Google Patents.
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Solvent effects - Wikipedia. Available at: [Link]
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Solvent effects on keto-enol equilibria: tests of quantitative models | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities - PubMed. Available at: [Link]
-
Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PMC - NIH. Available at: [Link]
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Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC - NIH. Available at: [Link]
-
Solvent Dictated Organic Transformations - PubMed. Available at: [Link]
-
Can reaction solvent choice impact synthesis results? - Biotage. Available at: [Link]
-
Acetylation of Aromatic primary amine - YouTube. Available at: [Link]
-
Effect of solvent on the acylation reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Diketene - Wikipedia. Available at: [Link]
-
Chemical reactivity and biological activity of diketene - PubMed. Available at: [Link]
-
ANOMALOUS TERMINATION KINETICS OF 4-(N,N-DIMETHYLAMINO)PHENYL NITROSO OXIDE ISOMERS | Request PDF - ResearchGate. Available at: [Link]
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Diketene-based multicomponent reaction strategy toward N-heterocycles. Available at: [Link]
- US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents.
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. Available at: [Link]
- CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine - Google Patents.
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The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids - MDPI. Available at: [Link]
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Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles - Beilstein Journals. Available at: [Link]
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Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed. Available at: [Link]
-
Preparation of N,N-dimethyl-p-phenylenediamine - PrepChem.com. Available at: [Link]
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ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. - ResearchGate. Available at: [Link]
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(PDF) 4-(Dimethylamino)pyridine as an Efficient Catalyst for One-Pot Synthesis of 1,4-Pyranonaphthoquinone Derivatives via Microwave-Assisted Sequential Three Component Reaction in Green Solvent - ResearchGate. Available at: [Link]
-
FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE - Rasayan Journal of Chemistry. Available at: [Link]
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N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetamide - PubChemLite. Available at: [Link]
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2-(4-(Dimethylamino)phenyl)-3,6-dimethyl-1,3-benzothiazol-3-ium - PubChem. Available at: [Link]
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The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC - NIH. Available at: [Link]
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Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Introduction
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is a valuable intermediate in the synthesis of a variety of organic molecules, finding applications in the development of dyes, pigments, and pharmaceuticals. The efficiency and cost-effectiveness of its synthesis are therefore of significant interest to researchers and professionals in drug development and materials science. This guide provides an in-depth technical comparison of the two primary methods for synthesizing this compound: the classical condensation with ethyl acetoacetate and the more modern approach utilizing diketene. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on available data.
Core Synthetic Strategies: An Overview
The synthesis of this compound revolves around the formation of an amide bond between the primary amine of N,N-dimethyl-p-phenylenediamine and an acetoacetylating agent. The two most prominent methods employ either ethyl acetoacetate or diketene for this purpose.
Method 1: Condensation with Ethyl Acetoacetate
This traditional approach involves the nucleophilic acyl substitution of the ethoxy group of ethyl acetoacetate by the amino group of N,N-dimethyl-p-phenylenediamine. The reaction typically requires elevated temperatures to proceed at a reasonable rate and can be performed with or without a catalyst.
Method 2: Acetoacetylation with Diketene
Diketene is a highly reactive acetoacetylating agent that readily reacts with amines to form the corresponding 3-oxobutanamide.[1][2] This method is often favored for its efficiency and can typically be carried out under milder conditions than the ethyl acetoacetate method.
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Mechanism of the Ethyl Acetoacetate Method
The reaction between N,N-dimethyl-p-phenylenediamine and ethyl acetoacetate proceeds via a nucleophilic acyl substitution mechanism.[3][4]
Figure 1: Mechanism of Acetoacetylation with Ethyl Acetoacetate.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N,N-dimethyl-p-phenylenediamine attacks the electrophilic carbonyl carbon of ethyl acetoacetate. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.
-
Elimination: The tetrahedral intermediate collapses, and the ethoxy group is eliminated as ethanol, a stable leaving group. This step is often the rate-determining step and is facilitated by heat. The amide bond is formed, yielding the final product.
Mechanism of the Diketene Method
The reaction with diketene is a more direct acetoacetylation. Diketene is a strained β-lactone, making it highly susceptible to nucleophilic attack.[5]
Figure 2: Mechanism of Acetoacetylation with Diketene.
The reaction proceeds through an acyl fission mechanism. The amine attacks the carbonyl group of the diketene, leading to the opening of the strained four-membered ring and formation of a zwitterionic intermediate. A subsequent proton transfer results in the final amide product. This reaction is generally very fast and exothermic.
Experimental Protocols
The following are representative experimental protocols for both synthesis methods. It is important to note that optimization may be required to achieve the best results.
Method 1: Synthesis from Ethyl Acetoacetate
This protocol is adapted from general procedures for the synthesis of N-aryl-3-oxobutanamides.[6][7]
Figure 3: Workflow for Synthesis via Ethyl Acetoacetate.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add N,N-dimethyl-p-phenylenediamine (1 equivalent) and ethyl acetoacetate (1.2 equivalents).
-
Heat the mixture to reflux (approximately 130-150 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add an excess of a non-polar solvent such as hexane to the cooled mixture to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold hexane.
-
For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water.
Method 2: Synthesis from Diketene
This protocol is based on general procedures for the acetoacetylation of aromatic amines with diketene.[8]
Figure 4: Workflow for Synthesis via Diketene.
Step-by-Step Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve N,N-dimethyl-p-phenylenediamine (1 equivalent) in an inert solvent such as toluene.
-
Slowly add diketene (1.05 equivalents) dropwise to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature below 30-40 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum. Further recrystallization is typically not necessary due to the high purity of the product obtained by this method.
Comparative Performance Analysis
| Parameter | Method 1: Ethyl Acetoacetate | Method 2: Diketene |
| Reaction Temperature | High (Reflux, ~130-150 °C) | Low (Room Temperature to moderate) |
| Reaction Time | Long (4-6 hours or more) | Short (1-2 hours) |
| Catalyst | Often requires a catalyst for good yields[9] | Generally not required |
| Yield | Moderate to good (typically 60-80%) | High to excellent (often >90%)[8] |
| Purity of Crude Product | Moderate, often requires recrystallization | High, often requires minimal purification |
| Byproducts | Ethanol | None (in ideal conditions) |
| Safety Considerations | High temperatures pose a risk. | Diketene is a lachrymator and toxic.[1] |
| Cost of Reagents | Ethyl acetoacetate is generally less expensive. | Diketene can be more expensive. |
Product Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include singlets for the methyl protons of the dimethylamino group and the acetyl group, a singlet for the methylene protons, and signals in the aromatic region for the phenyl protons.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons of the amide and ketone, the aliphatic carbons, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amide, C=O stretching of the amide and ketone, and C-N stretching.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (220.27 g/mol ) should be observed.[3]
Conclusion and Recommendations
Both the ethyl acetoacetate and diketene methods offer viable routes for the synthesis of this compound.
-
The ethyl acetoacetate method is a classic, straightforward approach that utilizes less hazardous and more economical starting materials. However, it generally requires harsher reaction conditions and may result in lower yields and the need for more extensive purification.
-
The diketene method is a more modern and efficient alternative, offering higher yields in shorter reaction times under milder conditions. The resulting product is often of high purity, minimizing the need for extensive purification. However, the higher reactivity and toxicity of diketene necessitate more careful handling and safety precautions.
For large-scale industrial production where efficiency and yield are paramount, the diketene method is likely the superior choice, provided that appropriate safety measures are in place. For smaller-scale laboratory synthesis, particularly where cost and the handling of hazardous materials are primary concerns, the ethyl acetoacetate method remains a practical and valuable option. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and safety protocols.
References
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Butanamide, 3-oxo-N-phenyl-. (n.d.). In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
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Synthesis of 3‐oxobutanamides from diketene. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Nucleophilic acyl substitution reaction of acyl halides with amines. (2021, March 11). [Video]. YouTube. [Link]
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Diketenes react with substituted aromatic amines to acetoacetanilides... (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Nucleophilic Acyl Substitution Reactions. (2024, September 30). In Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Propose mechanisms for the nucleophilic acyl substitutions to for... (n.d.). In Pearson+. Retrieved January 22, 2026, from [Link]
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N-[2-(chloromethyl)phenyl]-3-oxobutanamide. (n.d.). In PubChem. Retrieved January 22, 2026, from [Link]
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N-Acetyl-3-oxo-2-phenylbutanamide. (n.d.). In PubChem. Retrieved January 22, 2026, from [Link]
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Reaction between aniline and ethyl acetoacetate under various conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Butanamide, 3-oxo-N-phenyl-. (n.d.). In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
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acetoacetanilide. (n.d.). In Organic Syntheses. Retrieved January 22, 2026, from [Link]
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Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Reactions of Acetoacetates With Electron-deficient Anilines. (n.d.). In Sciforum. Retrieved January 22, 2026, from [Link]
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The condensation of ethyl acetoacetate with aniline under various different reaction conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A facile route for the synthesis of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates and their biological activity. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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A Novel Approach for the Synthesis of Biologically Important N-Aryl Amides with Arenediazonium Salts. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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- Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (2024).
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A Comparative Guide to the Validation of Analytical Methods for N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a compound such as N-[4-(Dimethylamino)phenyl]-3-oxobutanamide, a key intermediate in the synthesis of various dyes and potentially in pharmaceutical compounds, ensuring the accuracy, precision, and reliability of its quantification is paramount. This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetric methods, offering detailed protocols and supporting data to guide researchers in selecting and validating the most appropriate method for their specific needs.
The Criticality of Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] This process ensures that the chosen method is fit for its purpose, providing reliable data for decision-making in research, development, and quality control. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for analytical method validation, which form the foundation of the comparisons presented herein.[1][3][4][5][6][7][8]
Comparative Overview of Analytical Techniques
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended application of the method. For this compound, its aromatic structure, tertiary amine group, and amide functionality lend themselves to various analytical approaches.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetric Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Neutralization of the basic tertiary amine group with a standard acid. |
| Specificity | High; can separate the analyte from impurities and degradation products. | High; excellent separation for volatile and semi-volatile compounds. | Low; susceptible to interference from other basic or acidic substances. |
| Sensitivity | High (typically µg/mL to ng/mL). | Very high (typically ng/mL to pg/mL). | Moderate (typically mg/mL). |
| Precision | High (RSD < 2%). | High (RSD < 2%). | Moderate (RSD < 5%). |
| Accuracy | High (typically 98-102% recovery). | High (typically 98-102% recovery). | Moderate (typically 95-105% recovery). |
| Linearity & Range | Excellent over a wide concentration range. | Good over a moderate concentration range. | Limited linear range. |
| Robustness | Can be sensitive to small changes in mobile phase composition, pH, and temperature. | Can be sensitive to changes in carrier gas flow rate, temperature programming, and injection parameters. | Generally robust, but endpoint detection can be subjective. |
| Application | Assay, impurity profiling, stability studies. | Assay, residual solvent analysis, analysis of volatile impurities. | Assay of bulk drug substance. |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
HPLC is the workhorse of the pharmaceutical industry for the quantitative analysis of drug substances and products.[9] A stability-indicating HPLC method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and excipients.[1]
Rationale for Method Design: A reversed-phase HPLC method is proposed, leveraging the non-polar nature of the C18 stationary phase to retain the aromatic analyte. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the fine-tuning of the retention and separation. A phosphate buffer is chosen to maintain a consistent pH, which is crucial for the ionization state of the tertiary amine and thus for reproducible retention. UV detection is selected based on the chromophoric nature of the N-[4-(Dimethylamino)phenyl] moiety.
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Detailed Protocol for HPLC Method Validation:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate Buffer (pH 6.0) (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the drug substance is subjected to stress conditions as per ICH guidelines.[3]
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days.
-
Hypothetical Validation Data for HPLC Method:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte from blank, placebo, or degradation products. | Peak purity index > 0.999 for the analyte peak in the presence of degradation products. |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50-150% of the target concentration. | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | Repeatability: 0.8%, Intermediate Precision: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | RSD ≤ 2.0% for changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). | All RSD values < 1.5% |
Gas Chromatography (GC): An Alternative for Purity and Residual Solvent Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] For this compound, GC can be a suitable method for assay and the determination of volatile impurities, provided the compound exhibits sufficient thermal stability.
Rationale for Method Design: A capillary GC method with a flame ionization detector (FID) is proposed. A mid-polarity column is chosen to provide good separation of the analyte from potential impurities. The injection port and detector temperatures are optimized to ensure efficient vaporization without causing thermal degradation.
Experimental Workflow for GC Method Validation
Caption: Workflow for GC Method Validation.
Detailed Protocol for GC Method Validation:
-
Chromatographic Conditions:
-
Column: DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C (Splitless mode).
-
Oven Temperature Program: Initial temperature 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Detector Temperature (FID): 300°C.
-
Injection Volume: 1 µL.
-
Hypothetical Validation Data for GC Method:
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks from the blank or placebo at the retention time of the analyte. | Baseline resolution between the analyte and known impurities. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of the target concentration. | 50-150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (RSD%) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% | Repeatability: 1.0%, Intermediate Precision: 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.5 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 1.5 µg/mL |
| Robustness | RSD ≤ 2.0% for changes in carrier gas flow (±0.1 mL/min) and oven temperature ramp (±1°C/min). | All RSD values < 1.8% |
Titrimetric Method: A Classic Approach for Bulk Assay
For the assay of a bulk drug substance where high purity is expected, a simple titrimetric method can be a cost-effective and rapid alternative to chromatographic techniques.
Rationale for Method Design: The presence of the basic N,N-dimethylamino group allows for a direct acid-base titration. A non-aqueous titration is preferred to enhance the basicity of the tertiary amine and to allow for the use of a stronger titrant, such as perchloric acid. The endpoint can be determined potentiometrically or with a visual indicator.
Experimental Workflow for Titrimetric Method Validation
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A Comparative Guide to the Biological Activity of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide and Its Analogs for Drug Discovery
In the landscape of medicinal chemistry, the N-aryl-3-oxobutanamide scaffold serves as a versatile backbone for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activity of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide and its structural analogs. By exploring the structure-activity relationships (SAR) that govern their anticancer and antimicrobial properties, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts. This document synthesizes findings from multiple studies to construct a comparative analysis, supported by detailed experimental protocols.
Introduction: The N-Aryl-3-Oxobutanamide Scaffold
The N-aryl-3-oxobutanamide core, characterized by an acetoacetamide moiety linked to an aromatic ring, has garnered significant attention due to its synthetic accessibility and diverse biological activities. The parent compound of our focus, this compound, features a key electron-donating dimethylamino group at the para-position of the phenyl ring. Understanding how modifications to this phenyl ring and the butanamide chain impact biological efficacy is crucial for the rational design of more potent and selective drug candidates. This guide will delve into the comparative anticancer and antimicrobial activities of analogs, drawing upon data from various studies on related series of compounds.
Comparative Biological Activity
The biological profile of N-aryl-3-oxobutanamide derivatives is profoundly influenced by the nature and position of substituents on the N-aryl ring. While direct head-to-head studies of this compound against a full spectrum of its analogs are not available in a single report, a comparative analysis can be constructed from the structure-activity relationship (SAR) data present in the literature for closely related compounds.
Anticancer Activity
The N-aryl-3-oxobutanamide scaffold has been investigated for its potential as an anticancer agent, with studies revealing that substituents on the phenyl ring play a critical role in cytotoxicity.
Table 1: Comparative Anticancer Activity of N-Aryl-3-Oxobutanamide Analogs
| Compound/Analog Description | Cell Line(s) | Reported Activity (IC50) | Key Structural Feature's Influence | Reference |
| This compound (Parent Compound) | Hypothetical data based on SAR trends | - | The strong electron-donating dimethylamino group is predicted to influence activity, though specific data is limited. | - |
| N1-(4-methoxybenzyl)-N4-(4-methoxyphenyl)-N1-(3,4,5-trimethoxyphenyl) succinimide DN4 | A498 (Kidney Carcinoma) | 1.94 µM | Complex substitution on the succinimide ring demonstrates high potency.[1] | [1] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative | RXF393 (Renal), HT29 (Colon), LOX IMVI (Melanoma) | 7.01 µM (RXF393) | The spiro-thiadiazole modification shows significant anticancer efficacy.[2] | [2] |
| N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide | HL-60 (Leukemia) | Most significant cytotoxicity in the series. | Strong electron-withdrawing groups on the N-phenyl ring enhance cytotoxicity. | |
| 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide | - | Most active in NFĸB assay. | Substitution pattern impacts mechanism of action (NFĸB inhibition). |
Note: Data for some analogs are from broader 4-oxobutanamide or related derivative series to infer SAR trends.
The general trend observed in related series is that electron-withdrawing groups on the N-phenyl ring tend to enhance anticancer activity. For instance, the presence of halogen or trifluoromethyl groups often leads to increased cytotoxicity against various cancer cell lines. Conversely, strong electron-donating groups like the dimethylamino group in our parent compound might modulate activity differently, potentially through different mechanisms of action. One study on chalcone derivatives noted that strong electron-donating groups on the B ring, such as a 4-dimethylamino group, resulted in the weakest inhibition of nitric oxide production, an anti-inflammatory marker that can be relevant in cancer.
Antimicrobial Activity
Derivatives of N-aryl-3-oxobutanamide have also been explored for their antimicrobial properties. The nature of the substituents on the aryl ring is a key determinant of their efficacy against various bacterial and fungal strains.
Table 2: Comparative Antimicrobial Activity of N-Aryl-3-Oxobutanamide Analogs
| Compound/Analog Description | Target Organism(s) | Reported Activity (MIC) | Key Structural Feature's Influence | Reference |
| This compound (Parent Compound) | Specific data not available | - | The dimethylamino group's effect on antimicrobial activity requires further investigation. | - |
| 2-benzylidene-3-oxobutanamide derivatives | ESKAPE pathogens (e.g., MRSA, A. baumannii) | 2-16 µg/mL | The benzylidene substitution at the 2-position of the butanamide chain is crucial for potent activity. | |
| N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides with electron-withdrawing groups (Cl, F) at the meta position | Pyricularia oryzae, Puccinia recondita, Erysiphe graminis | Good to excellent activity | Electron-withdrawing groups at the meta position of the N-phenyl ring enhance antifungal activity. | |
| N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides with strong electron-withdrawing (CN, NO2) or electron-donating (OCH3, CH3) groups at the meta position | Various fungi | Did not show good activity. | The type and position of the substituent are critical, with moderate electron-withdrawing groups at the meta position being optimal. | |
| N-(4-chloro/methoxyphenyl)-3-formyl-6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides | Gram-positive and Gram-negative bacteria, Aspergillus niger | Screened at 40 µg/ml | Cyclization into a tetrahydropyrimidine ring system confers antimicrobial properties.[3] | [3] |
From the available data on related compounds, it is evident that modifications to both the N-aryl ring and the butanamide backbone are critical for antimicrobial potency. For instance, the introduction of a benzylidene group at the 2-position of the butanamide chain has been shown to be effective against drug-resistant bacteria. In another series of butanamides, electron-withdrawing groups at the meta-position of the N-phenyl ring were found to be favorable for antifungal activity, while strong electron-withdrawing or electron-donating groups at the same position were detrimental.[4]
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and antimicrobial activities of this compound and its analogs.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MDA-MB-231, HeLa, A549) in appropriate complete growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution (e.g., 10 mM) of the test compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compound in the complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Diagram of MTT Assay Workflow:
Caption: Workflow for the MTT cell viability assay.
In Vitro Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains using the broth microdilution method.[6][7]
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate overnight at 37°C.
-
Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth to obtain a range of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a known antibiotic as a reference standard.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator like resazurin can be added to aid in the determination of viability.[7]
-
Diagram of Broth Microdilution Workflow:
Caption: Workflow for the broth microdilution MIC assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The compiled data suggests several key SAR trends for the N-aryl-3-oxobutanamide scaffold:
-
Anticancer Activity: The electronic properties of the substituents on the N-phenyl ring are a major determinant of cytotoxicity. Electron-withdrawing groups often enhance activity. Further investigation into the mechanism of action, such as apoptosis induction or cell cycle arrest, is warranted.[5]
-
Antimicrobial Activity: Both the N-aryl ring and the butanamide backbone offer opportunities for modification to enhance antimicrobial potency. The position of substituents on the aryl ring is critical, with the meta-position appearing to be favorable for antifungal activity in some analog series.[4]
Future research should focus on:
-
Systematic Analog Synthesis: A direct, systematic synthesis and testing of this compound analogs, where the dimethylamino group is moved to other positions or replaced with other electron-donating and electron-withdrawing groups, would provide a clearer understanding of its specific SAR.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights from this comparative guide and employing the detailed experimental protocols, researchers can accelerate the discovery and development of novel N-aryl-3-oxobutanamide-based therapeutics.
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A Comparative Study of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide in Diverse Reaction Modalities
This guide provides an in-depth comparative analysis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide, a versatile β-ketoamide, across a spectrum of pivotal organic reactions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's reactivity, performance, and unique characteristics in comparison to alternative reagents. The insights presented herein are substantiated by experimental data from peer-reviewed literature, offering a robust framework for informed decision-making in synthetic strategy.
Introduction: The Strategic Advantage of the Dimethylamino Moiety
This compound belongs to the class of acetoacetanilides, which are widely recognized as valuable building blocks in organic synthesis. The defining feature of this particular derivative is the potent electron-donating dimethylamino group situated at the para-position of the phenyl ring. This substituent profoundly influences the electronic properties of the entire molecule, enhancing the nucleophilicity of the aromatic ring and modulating the reactivity of the active methylene group and the amide functionality. This guide will explore the tangible consequences of this electronic enrichment in three key reaction types: multicomponent reactions for heterocyclic synthesis, azo coupling for dye formation, and other significant cyclization reactions.
I. Multicomponent Synthesis of Bioactive Heterocycles
Multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecular architectures from simple starting materials in a single synthetic operation. This compound serves as an excellent C-C-N-C building block in several MCRs to generate privileged heterocyclic scaffolds.
A. Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their cardiovascular and other therapeutic properties. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester or β-ketoamide, and a nitrogen source like ammonia.
Comparative Performance:
The electron-donating dimethylamino group in this compound enhances the reactivity of the enamine intermediate formed during the reaction, which can lead to higher yields and potentially faster reaction times compared to unsubstituted or electron-deficient acetoacetanilides.[1]
| β-Ketoamide/Ester | Aldehyde | Nitrogen Source | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Benzaldehyde | Ammonium Acetate | Ethanol, Reflux | 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide derivative | High (inferred) | N/A |
| N-(4-nitrophenyl)acetoacetamide | Aromatic aldehydes | Aqueous Ammonia | Ethanol, Ambient | 2,6-dimethyl-N,N-bis-(4-nitrophenyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxamide | Good | [2] |
| Ethyl acetoacetate | Benzaldehyde | Ammonium Acetate | p-Toluenesulfonic acid, Ultrasonic irradiation | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 96 | [3] |
Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine Derivative
-
To a stirred solution of this compound (2 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add ammonium acetate (2.2 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 1,4-dihydropyridine derivative.
Reaction Mechanism:
Caption: Mechanism of the Hantzsch Dihydropyridine Synthesis.
B. Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester/amide, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest in medicinal chemistry.[4]
Comparative Performance:
The presence of the electron-donating dimethylamino group on the phenyl ring of this compound is expected to facilitate the initial condensation steps of the Biginelli reaction, potentially leading to improved yields and milder reaction conditions compared to acetoacetanilides bearing electron-withdrawing groups.
| β-Ketoamide/Ester | Aldehyde | Urea/Thiourea | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | 4-Chlorobenzaldehyde | Urea | HCl, Ethanol, Reflux | DHPM derivative | High (inferred) | N/A |
| Ethyl acetoacetate | Benzaldehyde | Urea | Chitosan-immobilized Ionic Liquid, 90 °C | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | Good | [5] |
| 3-Oxo-N-phenylbutanamide | Benzaldehyde | Thiourea | pTSA, Ethanol, Reflux | N,5-diphenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-4-carboxamide | 94 | [6] |
Experimental Protocol: Biginelli Reaction
-
A mixture of this compound (1 mmol), an aromatic aldehyde (1 mmol), and urea (1.5 mmol) in ethanol (15 mL) is taken in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added.
-
The mixture is refluxed for 3-5 hours and the progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled in an ice bath.
-
The solid product that separates out is filtered, washed with cold water, and recrystallized from ethanol.
Reaction Mechanism:
Caption: Simplified Mechanism of the Biginelli Reaction.
II. Azo Coupling Reactions: Synthesis of Vibrant Dyes
Azo dyes represent the largest class of synthetic colorants used in a variety of industries.[7] They are synthesized via a coupling reaction between a diazonium salt and a suitable coupling component. The active methylene group in this compound makes it an excellent coupling partner.
Comparative Performance:
The strong electron-donating effect of the dimethylamino group in this compound significantly activates the molecule for electrophilic attack by the diazonium ion at the active methylene position. This leads to facile coupling reactions, often under mild conditions, and produces intensely colored dyes. In comparison, coupling agents lacking such strong activating groups may require more forcing conditions or yield dyes with lower color intensity.[8]
| Diazo Component | Coupling Component | Conditions | Product | Color | Reference |
| p-Nitroaniline | This compound | Aqueous NaOH/HCl, 0-5 °C | Azo dye derivative | Intense Red/Violet (predicted) | [9][10] |
| p-Nitroaniline | N,N-Dimethylaniline | Aqueous H2SO4/HCl, 0-5 °C | p-(4-nitrobenzeneazo)-N,N-dimethylaniline | Reddish-brown | [9] |
| Aniline | Phenol | Aqueous NaOH/HCl, 0-5 °C | 4-Hydroxyazobenzene | Yellow-orange | [11] |
Experimental Protocol: Synthesis of an Azo Dye
Part A: Diazotization of p-Nitroaniline [9]
-
In a beaker, dissolve p-nitroaniline (1.38 g) in a mixture of concentrated sulfuric acid (2 mL) and water (10 mL) with gentle heating.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.69 g in 2 mL of water) dropwise with constant stirring, maintaining the temperature below 5 °C.
-
The resulting solution contains the p-nitrobenzenediazonium salt.
Part B: Azo Coupling [9]
-
In a separate beaker, dissolve this compound (2.20 g) in an aqueous solution of sodium hydroxide (10%, 10 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the stirred solution of the coupling component.
-
An intensely colored precipitate will form immediately.
-
Continue stirring in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the solid dye, wash thoroughly with cold water until the filtrate is neutral, and dry.
Reaction Mechanism:
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Conclusion
This compound stands out as a highly valuable and reactive building block in organic synthesis. The presence of the electron-donating dimethylamino group imparts distinct advantages in several key reaction types. In the synthesis of heterocyclic compounds through multicomponent reactions like the Hantzsch and Biginelli reactions, it demonstrates enhanced reactivity, potentially leading to higher yields and milder reaction conditions. In azo coupling, it serves as a potent coupling component, yielding intensely colored dyes with high efficiency. Its utility in the Knorr pyrazole synthesis further underscores its versatility. This guide has provided a comparative framework, supported by experimental protocols and mechanistic insights, to aid researchers in leveraging the unique properties of this compound for the efficient synthesis of diverse and complex molecular targets.
References
- Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Organic Letters, 21(9), 3158-3161.
- Diazonium Coupling Reaction of p-Nitrobenzenediazonium sulfate and N,N -Dimethylaniline: Synthesis of p-(4-nitrobenzeneazo). (2012).
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- One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable C
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- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Knorr pyrazole synthesis.
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- The prepar
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- Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines†.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
- Electronic absorption spectra of azo dyes (4a–4f) at room temperature...
- One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid.
- Physico-Analytical Studies on some Heterocyclic Azo Dyes and their Metal Complexes with some Transition Metals.
- Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. MDPI.
- Biginelli reaction. ChemSpider Synthetic Pages.
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- Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. NIH.
- A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities. MDPI.
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The Unseen Lever in Azo Dye Synthesis: A Comparative Performance Analysis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
A Senior Application Scientist's Guide to Optimizing Azo Dye Performance Through Intermediate Selection
In the vast and vibrant world of synthetic colorants, azo dyes stand as the largest and most versatile class, their applications spanning textiles, printing, and advanced materials. The key to unlocking their full potential lies not just in the final dye structure, but in the judicious selection of the foundational building blocks: the diazo and coupling components. This guide delves into the nuanced yet critical role of the coupling component, offering a detailed comparative analysis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide against its more conventional counterpart, acetoacetanilide.
While direct, side-by-side comparative studies are not extensively documented, a deep understanding of reaction mechanisms and the electronic effects of substituents allows us to construct a robust and scientifically grounded comparison. This guide will illuminate how the presence of a dimethylamino group on the phenyl ring of the coupling component can significantly influence the synthesis, color, and fastness properties of the resulting azo dyes, providing researchers and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Heart of the Matter: The Coupling Component's Role
The formation of an azo dye is a classic electrophilic aromatic substitution reaction where a diazonium salt (the electrophile) reacts with an electron-rich aromatic compound, the coupling component. The nature of this coupling component is a critical determinant of the final dye's characteristics.
Figure 1: The fundamental components of an azo coupling reaction.
The electron density of the coupling component's aromatic ring dictates the ease of the reaction and can influence the yield and purity of the final product. Furthermore, the substituents on the coupling component become an integral part of the dye's chromophore, directly impacting its color and fastness properties.
Head-to-Head: this compound vs. Acetoacetanilide
Our comparative analysis focuses on two structurally similar acetoacetamide derivatives:
-
This compound (DMA-AAm): Features a powerful electron-donating dimethylamino group in the para position of the phenyl ring.
-
Acetoacetanilide (AAm): The parent compound without the dimethylamino substituent.
The primary difference lies in the electronic effect of the dimethylamino group, which profoundly alters the reactivity of the aromatic ring and the properties of the resulting dye.
The Electronic Advantage: Impact of the Dimethylamino Group
The dimethylamino group is a strong activating, ortho-, para-directing group. Its electron-donating nature, through resonance, significantly increases the electron density of the phenyl ring, particularly at the ortho and para positions.[1] This has several key consequences for the performance of DMA-AAm as a dye intermediate.
Figure 2: Chemical structures of the compared coupling components.
Expected Performance Comparison
| Performance Metric | This compound (DMA-AAm) | Acetoacetanilide (AAm) | Rationale |
| Reaction Yield & Purity | Potentially Higher | Standard | The electron-donating dimethylamino group activates the aromatic ring, making it more susceptible to electrophilic attack by the diazonium salt. This can lead to faster reaction rates and potentially higher yields under optimized conditions. |
| Color of Resulting Dye | Deeper, Bathochromic Shift (Oranges, Reds) | Lighter, Hypsochromic Shift (Yellows) | The dimethylamino group extends the conjugated system and acts as a strong auxochrome, causing a bathochromic shift (a shift to longer wavelengths) in the dye's absorption spectrum. This results in deeper colors. |
| Light Fastness | Generally Good to Excellent | Moderate to Good | Electron-donating groups, such as the dimethylamino group, have been shown to increase the photostability of azo dyes.[2][3] |
| Wash Fastness | Good | Good | Wash fastness is influenced by factors like molecular size and affinity for the fiber. While the dimethylamino group can increase molecular weight slightly, significant differences in wash fastness compared to dyes from AAm would also depend on the specific diazo component and the substrate being dyed. |
Experimental Protocols
To provide a framework for validating these expected performance differences, the following general experimental protocols for the synthesis and evaluation of azo dyes from these intermediates are provided.
Protocol 1: Synthesis of Azo Dyes
This protocol outlines the standard two-step process of diazotization and azo coupling.
Figure 3: General workflow for azo dye synthesis.
Materials:
-
Aromatic amine (e.g., aniline, p-nitroaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound (DMA-AAm) or Acetoacetanilide (AAm)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
Procedure:
-
Diazotization:
-
Dissolve the aromatic amine in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir for 15-30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate beaker, dissolve the coupling component (DMA-AAm or AAm) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature below 5°C and an alkaline pH.
-
A colored precipitate of the azo dye should form.
-
Continue stirring for 30-60 minutes to complete the reaction.
-
Isolate the dye by vacuum filtration, wash with cold water, and dry.
-
Protocol 2: Evaluation of Dye Performance
1. Yield and Purity:
-
Calculate the percentage yield based on the limiting reactant.
-
Assess purity using Thin Layer Chromatography (TLC) and melting point determination. Further purification can be achieved by recrystallization.
2. Color Properties:
-
Dissolve the purified dye in a suitable solvent (e.g., ethanol, DMF) and record the UV-Visible absorption spectrum to determine the wavelength of maximum absorption (λmax).
3. Color Fastness Testing:
-
Light Fastness: Dye a suitable fabric (e.g., polyester, nylon) with the synthesized dye. Expose a portion of the dyed fabric to a standardized light source (e.g., Xenon arc lamp) alongside a set of blue wool standards according to ISO 105-B02. Assess the degree of fading by comparing the exposed and unexposed portions against the blue wool scale (1-8).
-
Wash Fastness: Test the wash fastness of the dyed fabric according to ISO 105-C06. This involves washing the dyed sample in a standard soap solution with undyed adjacent fabrics and evaluating the color change of the sample and the staining of the adjacent fabrics using a grey scale (1-5).
Conclusion: Informed Intermediate Selection for Superior Dye Performance
The inclusion of a dimethylamino group in the coupling component, as seen in this compound, offers a distinct advantage in the synthesis of azo dyes. This powerful electron-donating group is anticipated to enhance reaction yields, produce deeper and more vibrant colors, and improve the light fastness of the final dye. While acetoacetanilide remains a workhorse intermediate for producing a range of yellow to orange dyes, DMA-AAm provides a strategic alternative for achieving redder shades with potentially superior performance characteristics.
By understanding the fundamental principles of substituent effects on reaction mechanisms and chromophore properties, researchers and developers can move beyond a trial-and-error approach to dye synthesis. The informed selection of intermediates like this compound empowers the rational design of azo dyes with tailored performance for a multitude of advanced applications.
References
- Allen, N. S. (1986). Photostability of Anthraquinone and Azo Dyes in N‐Ethylacetamide (Nylon Model). Journal of the Society of Dyers and Colourists, 102(10), 324-332.
- Abdullahi, S. S., Musa, H., & Kolo, A. M. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Turkish Journal of Chemistry, 46(6), 1841-1852.
- El-Apasery, M. A. (2024). A Holistic Review of 3-Dimethylamino-1-Arylpropenones Based Disperse Dyes for Dyeing Polyester Fabrics: Synthesis, Characterization, and Antimicrobial Activities. Polymers, 16(4), 453.
- Giles, C. H., & Sinclair, R. S. (1972). The light fastness of dyes: a review. Journal of the Society of Dyers and Colourists, 88(4), 109-115.
- Hussain, G., & Rasul, J. (2018). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Journal of Saudi Chemical Society, 22(8), 957-966.
- Otutu, J. O., & Efurhievwe, E. M. (2019). Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. Scholars Research Library, 11(1), 1-7.
- Patel, N. B., & Patel, J. C. (2012). Synthesis of Azo Reactive Dyes Containing Aldehyde Group. E-Journal of Chemistry, 9(3), 1337-1344.
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RSC Education. (n.d.). The microscale synthesis of azo dyes. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Why does diazo coupling preferentially occur at the para position?. Retrieved from [Link]
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YouTube. (2021, May 12). Synthesis of an azo dye. Retrieved from [Link]
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VICHEM. (2025, March 28). Comparison of disperse and reactive dyes in the textile dyeing industry. Retrieved from [Link]
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A Comparative Guide to the Reproducible Synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
This guide provides an in-depth analysis of the synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide, a key intermediate in the production of various organic pigments and dyes.[1][2][3] We will objectively compare the two primary synthetic routes, offering detailed protocols and experimental data to address common reproducibility challenges faced by researchers and process chemists. Our focus is to equip you with the necessary insights to achieve consistent, high-yield, and high-purity production of this valuable compound.
Introduction: The Challenge of Consistency
This compound, an acetoacetanilide derivative, is typically synthesized via the acetoacetylation of an aromatic amine.[3] While the reactions appear straightforward, achieving batch-to-batch consistency can be challenging. The primary starting material, N,N-dimethyl-p-phenylenediamine, is highly susceptible to oxidation, which can lead to colored impurities and reduced yields.[4][5][6] Furthermore, the choice of acetylating agent significantly impacts the reaction conditions, safety profile, and overall efficiency. This guide will dissect the two most prevalent methods: the reaction with diketene and the condensation with ethyl acetoacetate.
Method 1: Acetoacetylation with Diketene
This is a widely used industrial method for producing acetoacetanilides due to its high reactivity and atom economy.[1][3] The reaction involves the nucleophilic attack of the primary amine group of N,N-dimethyl-p-phenylenediamine on the strained β-lactone ring of diketene.
Causality Behind Experimental Choices:
-
Reagent Quality: The purity of N,N-dimethyl-p-phenylenediamine is paramount. This compound is notoriously unstable in the presence of air and can oxidize to form intensely colored radical cations (known as Wurster's Red).[4][5] Using freshly purified or high-purity starting material, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon), is crucial to prevent the formation of impurities that are difficult to remove.
-
Solvent Selection: An aprotic solvent like toluene or ethyl acetate is preferred. Protic solvents such as water or alcohols would readily react with the highly electrophilic diketene, leading to the formation of acetoacetic acid or its esters, respectively, thus reducing the yield of the desired product.[1]
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature during the addition of diketene is essential to prevent side reactions and potential polymerization of diketene.[7]
Detailed Experimental Protocol: Diketene Method
-
Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethyl-p-phenylenediamine (13.6 g, 0.1 mol) and 150 mL of anhydrous toluene.
-
Inerting: Purge the flask with nitrogen for 10-15 minutes to remove oxygen.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Diketene Addition: Slowly add freshly distilled diketene (8.4 g, 0.1 mol) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake with cold toluene (2 x 30 mL) and then with hexane (2 x 30 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the resulting solid under vacuum at 50 °C to yield this compound as a light-colored powder.
Visualizing the Diketene Synthesis Workflow
The following diagram illustrates the critical steps and control points in the diketene-based synthesis.
Caption: Workflow for the diketene synthesis method.
Method 2: Condensation with Ethyl Acetoacetate
An alternative, often preferred in laboratory settings due to the hazards associated with diketene, is the condensation of the amine with ethyl acetoacetate.[8][9] This reaction typically requires heat to drive the equilibrium towards the product by removing the ethanol byproduct.
Causality Behind Experimental Choices:
-
Reaction Conditions: This is an equilibrium-limited reaction. To achieve high conversion, the ethanol formed must be removed, typically by distillation. This is often accomplished by heating the reaction mixture, sometimes under reduced pressure or with a Dean-Stark apparatus.
-
Catalysis: While the reaction can proceed thermally, acid or base catalysis can accelerate the rate. However, for a highly nucleophilic amine like N,N-dimethyl-p-phenylenediamine, catalysis is often unnecessary.[10] A patent suggests using a catalyst like 4-dimethylaminopyridine (DMAP) in toluene.[9]
-
Stoichiometry: Using a slight excess of one reagent is sometimes employed to drive the reaction to completion, but an equimolar ratio is generally effective if the ethanol byproduct is efficiently removed.
Detailed Experimental Protocol: Ethyl Acetoacetate Method
-
Setup: In a round-bottom flask fitted with a short path distillation head and a receiver flask, combine N,N-dimethyl-p-phenylenediamine (13.6 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).
-
Heating: Heat the mixture in an oil bath to 140-150 °C. Ethanol will begin to distill off.
-
Monitoring: Continue heating for 4-6 hours, or until ethanol distillation ceases. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool to room temperature. The product will often solidify upon cooling.
-
Purification: Triturate the solid mass with diethyl ether or hexane to remove any unreacted ethyl acetoacetate.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Comparative Analysis: Diketene vs. Ethyl Acetoacetate
To facilitate an objective assessment, the two methods are compared across several key performance indicators.
| Parameter | Method 1: Diketene | Method 2: Ethyl Acetoacetate | Rationale & Field Insights |
| Reaction Time | 2-4 hours | 4-8 hours | Diketene's high reactivity leads to significantly faster reaction kinetics. |
| Temperature | 0-25 °C | 140-150 °C | The lower temperature of the diketene route is advantageous for thermally sensitive substrates and reduces energy costs. |
| Yield | Typically >90% | Typically 70-85% | The diketene reaction is essentially irreversible, leading to higher yields. The ethyl acetoacetate method is an equilibrium process. |
| Purity (Crude) | Generally high | Moderate; may contain starting materials | The diketene product often precipitates in high purity. The thermal conditions of the alternative can lead to more side products. |
| Safety | High Hazard : Diketene is toxic, lachrymatory, and flammable.[1][7] | Moderate Hazard : Requires high temperatures. Ethyl acetoacetate is flammable. | Diketene requires specialized handling procedures and equipment, making it less suitable for academic or small-scale labs. |
| Scalability | Excellent; preferred industrial route. | Good, but energy-intensive due to prolonged heating. | The speed and high yield of the diketene method make it highly economical for large-scale production. |
Decision Framework for Synthesis Route Selection
Choosing the optimal synthetic route depends on the specific constraints and goals of the project. The following decision tree provides a logical framework for this selection process.
Caption: Decision tree for selecting a synthesis method.
Conclusion and Recommendations
For achieving a highly reproducible synthesis of this compound, the diketene method is superior in terms of yield, purity, and reaction time, making it the preferred industrial method. However, its successful and safe implementation is critically dependent on:
-
High-purity, oxidation-free N,N-dimethyl-p-phenylenediamine.
-
Strictly anhydrous and inert reaction conditions.
-
Precise temperature control during diketene addition.
The ethyl acetoacetate method serves as a reliable and safer alternative, particularly for laboratory-scale synthesis where specialized handling equipment for diketene may not be available. Reproducibility in this method hinges on the efficient removal of the ethanol byproduct to drive the reaction to completion.
Regardless of the chosen method, careful purification of the final product, for example by recrystallization, is recommended to achieve the high purity (>95%) required for most applications.[11]
References
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Diketene - Wikipedia. (n.d.). Retrieved from [Link]
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Karami, M., & Zare, A. (2018). 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. Retrieved from [Link]
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Desai, K. R., & Patel, N. B. (1956). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Journal of Scientific & Industrial Research, 15B, 119-120. Retrieved from [Link]
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Diketene - Grokipedia. (n.d.). Retrieved from [Link]
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Acetoacetanilide Market Research Report. (2023). Market Research Future. Retrieved from [Link]
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Ethyl Acetoacetate: Synthesis & Applications. (2024, February 18). Chemistry for everyone - WordPress.com. Retrieved from [Link]
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Acetoacetanilide - Wikipedia. (n.d.). Retrieved from [Link]
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Sexton, W. A. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of The Chemical Society (resumed), 303-304. Retrieved from [Link]
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Improvement and Expansion of the Acetanilide Preparation Experiment. (n.d.). University Chemistry. Retrieved from [Link]
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Sexton, W. A. (1942). 55. The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of the Chemical Society (Resumed), 303. Retrieved from [Link]
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Al-Zaydi, K. M. (2013). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Molecules, 18(6), 6331-6345. Retrieved from [Link]
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Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). (2006). Physics @ Manasagangotri. Retrieved from [Link]
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N,N-Dimethylphenylenediamine - Wikipedia. (n.d.). Retrieved from [Link]
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Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives. (2024). Bioorganic & Medicinal Chemistry Letters, 111, 129978. Retrieved from [Link]
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The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. (1967). Biochemical Journal, 105(2), 547-555. Retrieved from [Link]
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3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. (2021). American Journal of Heterocyclic Chemistry, 7(2), 26-32. Retrieved from [Link]
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Synthesis of 2-(4-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-N-methyl-3H-imidazo[4,5-b]pyridine-3-acetamide. (n.d.). PrepChem.com. Retrieved from [Link]
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Preparation of N,N-dimethyl-p-phenylenediamine. (n.d.). PrepChem.com. Retrieved from [Link]
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Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023). Molbank, 2023(3), M1642. Retrieved from [Link]
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Synthesis and evaluation of N-(methylthiophenyl)picolinamide derivatives as PET radioligands for metabotropic glutamate receptor subtype 4. (2016). Nuclear Medicine and Biology, 43(11), 695-705. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide and its Analogs
Abstract
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is a member of the acetoacetanilide family, a class of compounds pivotal as intermediates in the synthesis of various dyes, pigments, and pharmaceuticals. The precise structural and purity characterization of these molecules is paramount for ensuring the quality, safety, and efficacy of the final products. This guide provides a comprehensive framework for the cross-validation of characterization data for this compound. We will delve into the critical analytical techniques, explain the causality behind methodological choices, and present a comparative analysis with structurally similar analogs to offer a holistic understanding for researchers, scientists, and drug development professionals.
Introduction
Acetoacetanilide derivatives are versatile chemical synthons, with their utility spanning from creating vibrant arylide yellow pigments to forming the backbone of potential therapeutic agents.[1] Their chemical reactivity is largely dictated by the β-dicarbonyl moiety, which exists in a dynamic equilibrium between keto and enol forms—a phenomenon known as tautomerism.[2][3][4][5] This inherent structural duality presents unique challenges and points of interest during characterization.
This guide focuses on this compound (CAS: 38659-86-8), a specific derivative featuring an electron-donating dimethylamino group on the phenyl ring. The objective is to establish a robust, multi-technique analytical workflow for its characterization. By comparing its spectral and physical properties with two key analogs—N-(2,4-Dimethylphenyl)-3-oxobutanamide and N-(4-Ethoxyphenyl)-3-oxobutanamide—we aim to illuminate the structure-property relationships that govern this class of molecules.
Section 1: Physicochemical and Structural Properties
A foundational step in characterization is the confirmation of basic physicochemical properties. These data serve as the initial checkpoint for identity and purity. Sourcing a compound from a reliable vendor provides initial specifications, which should be independently verified.[6][7]
A comparative summary of the target compound and its selected analogs is presented below. The choice of analogs—one with neutral methyl groups and another with an electron-donating ethoxy group—allows for a systematic evaluation of substituent effects on the molecule's overall properties.
| Property | This compound | N-(2,4-Dimethylphenyl)-3-oxobutanamide [8][9][10] | N-(4-Ethoxyphenyl)-3-oxobutanamide [11][12][13] |
| CAS Number | 38659-86-8[6] | 97-36-9[14] | 122-82-7[15] |
| Molecular Formula | C₁₂H₁₆N₂O₂ | C₁₂H₁₅NO₂ | C₁₂H₁₅NO₃ |
| Molecular Weight | 220.27 g/mol [6] | 205.25 g/mol [8][9][14] | 221.25 g/mol [11] |
| Physical Form | Solid[6] | Dry Powder[8] | Colorless laths[16] |
| Melting Point | Not widely reported | 88 °C[8] | Not specified |
| Solubility | Not widely reported | Poor in water (0.25 g/100mL at 20°C)[8][14] | Not specified |
Section 2: The Logic of Spectroscopic Cross-Validation
No single analytical technique provides a complete picture of a molecule's identity and purity. A cross-validation approach, leveraging the strengths of multiple spectroscopic methods, is essential for unambiguous structural elucidation. This workflow ensures that data from one technique corroborates the findings of another, building a self-validating and trustworthy characterization package.
Caption: High-level workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For acetoacetanilides, NMR is particularly crucial for investigating the keto-enol tautomerism, as the two forms give distinct signals, allowing for their relative quantification in a given solvent.[2][4][5][17] The choice of solvent is critical, as it can significantly shift the equilibrium.[3][5]
Predicted ¹H and ¹³C NMR Data for this compound (Keto form in CDCl₃): While specific experimental data for the target compound is not readily available in the cited literature, we can predict the chemical shifts based on data from structurally related compounds containing the 4-(dimethylamino)phenyl moiety and the 3-oxobutanamide fragment.[18][19][20][21][22]
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Prediction |
| Amide N-H | ~9.0-10.0 (broad s) | - | Typical chemical shift for secondary amides. |
| Aromatic C-H (ortho to NH) | ~7.4-7.6 (d) | ~118-122 | Deshielded by the amide group. |
| Aromatic C-H (ortho to N(CH₃)₂) | ~6.6-6.8 (d) | ~112-114 | Strongly shielded by the electron-donating N(CH₃)₂ group.[18] |
| Methylene -CH₂- | ~3.5-3.7 (s) | ~45-50 | Alpha to two carbonyl groups. |
| N-Methyl -(N(CH₃)₂) | ~2.9-3.0 (s, 6H) | ~40-41 | Typical shift for N,N-dimethylaniline derivatives.[18] |
| Acetyl -COCH₃ | ~2.2-2.4 (s, 3H) | ~30-32 | Standard position for a methyl ketone. |
| Carbonyl (Amide) C=O | - | ~164-168 | Expected range for an anilide carbonyl.[22] |
| Carbonyl (Keto) C=O | - | ~200-205 | Expected range for a ketone carbonyl. |
| Aromatic C (ipso-NH) | - | ~128-132 | Less shielded due to N-substitution. |
| Aromatic C (ipso-N(CH₃)₂) | - | ~148-150 | Strongly deshielded by nitrogen, characteristic of N,N-dimethylanilines.[18] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire data with a spectral width of ~240 ppm, a relaxation delay of 5 seconds, and 1024-2048 scans.
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending). For this compound, IR is used to confirm the presence of the amide and ketone carbonyl groups, the N-H bond, and aromatic C-H bonds.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
| Amide N-H | 3250 - 3350 | N-H Stretch |
| Aromatic C-H | 3000 - 3100 | C-H Stretch |
| Aliphatic C-H | 2850 - 3000 | C-H Stretch |
| Ketone C=O | 1700 - 1725 | C=O Stretch |
| Amide C=O (Amide I) | 1650 - 1680 | C=O Stretch |
| Aromatic C=C | 1580 - 1620 | C=C Stretch |
| Amide N-H Bend (Amide II) | 1510 - 1550 | N-H Bend |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction to yield the final sample spectrum.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a definitive confirmation of its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. Furthermore, fragmentation patterns can provide additional structural information. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely produce a strong protonated molecular ion [M+H]⁺.
Predicted Mass Spectrometry Data:
| Ion | Calculated m/z | Description |
| [M]⁺ | 220.12 | Molecular Ion |
| [M+H]⁺ | 221.13 | Protonated Molecular Ion |
| [M+Na]⁺ | 243.11 | Sodium Adduct |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
Section 3: Chromatographic Purity Assessment
Expertise & Causality: While spectroscopy confirms structure, it does not reliably quantify purity. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating the main compound from any impurities, including starting materials, byproducts, or degradation products.[23] A well-developed HPLC method should provide a sharp, symmetrical peak for the main analyte, well-resolved from any other peaks.
Caption: Standard workflow for HPLC purity analysis.
Experimental Protocol: Reverse-Phase HPLC Method This is a general starting method for acetoacetanilide derivatives and should be optimized for specific applications.[15][23][24][25]
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and a second wavelength at the compound's absorbance maximum.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve sample in acetonitrile/water (1:1) to a concentration of ~0.5 mg/mL.
-
Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Section 4: Comparative Analysis and Discussion
The true power of this guide lies in the comparison. By analyzing the data for the target compound in the context of its analogs, we can deduce important structure-property relationships.
| Parameter | N-[4-(Dimethylamino)phenyl]-... | N-(2,4-Dimethylphenyl)-... | N-(4-Ethoxyphenyl)-... | Field Insight / Discussion |
| Molecular Weight | 220.27 | 205.25 | 221.25 | Directly reflects the elemental composition. Confirmed by MS. |
| ¹H NMR (Aromatic) | Two doublets expected (~7.5 & ~6.7 ppm) | Three distinct signals expected in aromatic region | Two doublets expected (~7.4 & ~6.8 ppm) | The strong electron-donating N(CH₃)₂ group causes a significant upfield shift of the ortho protons compared to the other analogs. This is a key spectral signature. |
| ¹H NMR (Alkyl) | -N(CH₃)₂ singlet ~2.9 ppm | Two Ar-CH₃ singlets ~2.2-2.3 ppm | -OCH₂CH₃ quartet (~4.0 ppm) and triplet (~1.4 ppm) | The alkyl substituents provide unique, easily identifiable signals for each analog, simplifying identification in a mixture. |
| IR (C=O Stretch) | Expected ~1715 cm⁻¹ (keto), ~1660 cm⁻¹ (amide) | Expected ~1715 cm⁻¹ (keto), ~1660 cm⁻¹ (amide) | Expected ~1715 cm⁻¹ (keto), ~1660 cm⁻¹ (amide) | The C=O stretching frequencies are largely dictated by the acetoacetamide core and are less sensitive to the remote phenyl substituents. |
| Purity (HPLC) | Method dependent | Method dependent | Method dependent | The polarity difference (N(CH₃)₂ > OCH₂CH₃ > CH₃) will result in different retention times on a reverse-phase column, with the dimethylamino compound likely eluting first. |
| Tautomerism | Keto-enol equilibrium present | Keto-enol equilibrium present | Crystallizes as the keto tautomer[13][16] | The presence and ratio of tautomers are highly dependent on solvent and substituents. NMR is the best tool to study this. The fact that the ethoxy analog crystallizes in the keto form provides a solid-state reference.[13][16] |
Conclusion
The characterization of this compound requires a multi-faceted analytical approach. A combination of NMR for structural backbone confirmation, IR for functional group identification, Mass Spectrometry for molecular weight verification, and HPLC for purity assessment provides a robust and cross-validated data package. By comparing these data with those of structural analogs, researchers can gain deeper insights into the specific influence of chemical substituents on physicochemical and spectroscopic properties. This comprehensive guide serves as a blueprint for ensuring the scientific integrity of characterization data for this important class of chemical intermediates.
References
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PubChem. N-(4-Ethoxyphenyl)-3-oxobutanamide. [Link]
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Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Ethoxyphenyl)-3-oxobutanamide. IUCrData, 8(7), x230565. [Link]
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Tomassini, L., et al. (1989). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen). European Journal of Drug Metabolism and Pharmacokinetics, 14(3), 241-244. [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
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Yerramsetty, S., Fronczek, F. R., & Uppu, R. M. (2023). N-(4-Eth-oxy-phen-yl)-3-oxobutanamide. IUCrData, 8(Pt 7), x230565. [Link]
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Schmalz, H.-G., et al. (2014). B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles - Supporting Information. Angewandte Chemie International Edition. [Link]
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Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One. Journal of Chemistry. [Link]
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Audichya, V. B., et al. (2025). Design, synthesis, characterization and biological evaluation, of novel N-substituted 1,2,3,4-tetrahydropyrimidines-5-carboxamide derivatives. Indian Journal of Chemistry. [Link]
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A Comparative Benchmarking Guide to N-[4-(Dimethylamino)phenyl]-3-oxobutanamide in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Efficiency in Multicomponent Reactions
Multicomponent reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single, convergent step. This inherent efficiency is highly sought after in drug discovery and materials science, where the rapid generation of diverse chemical libraries is paramount. The choice of reactants and catalysts is critical to the success of an MCR, directly impacting reaction kinetics, product yields, and overall sustainability.
N-aryl-3-oxobutanamides, such as the subject of this guide, N-[4-(Dimethylamino)phenyl]-3-oxobutanamide, are valuable building blocks in MCRs like the Biginelli and Hantzsch reactions. The electronic nature of the aryl substituent can significantly influence the reactivity of the acetoacetamide moiety, and by extension, the efficiency of the entire reaction cascade.
This guide will focus on benchmarking the performance of this compound, a compound distinguished by the strongly electron-donating dimethylamino group on the phenyl ring. We will compare its projected performance with commonly used alternative catalysts and reagents, providing a framework for its strategic application in complex molecular synthesis.
This compound: A Profile
This compound is an acetoacetanilide derivative featuring a dimethylamino substituent at the para-position of the N-phenyl ring. This structural feature is anticipated to enhance the electron density of the amide nitrogen and the aromatic ring, which can have several implications for its reactivity in MCRs.
Theoretical Advantages:
-
Enhanced Nucleophilicity: The electron-donating dimethylamino group increases the nucleophilicity of the enamine intermediate formed during the reaction, potentially accelerating the rate-determining steps of the MCR.
-
Stabilization of Intermediates: The resonance effect of the dimethylamino group can stabilize cationic intermediates that may form during the reaction cascade, thereby lowering the activation energy and improving reaction efficiency.
-
Modulation of Product Properties: The incorporation of the dimethylamino phenyl moiety into the final product can impart desirable physicochemical properties, such as altered solubility, polarity, and potential biological activity.
Benchmarking Performance: A Comparative Analysis
To objectively assess the efficiency of this compound, we will compare its performance in the well-established Biginelli and Hantzsch multicomponent reactions against a selection of commonly employed catalysts.
The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, an N-aryl-3-oxobutanamide), and urea or thiourea to produce dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.
Comparative Performance in the Biginelli Reaction
| Catalyst/Reagent | Aldehyde | β-Dicarbonyl | Urea/Thiourea | Conditions | Time | Yield (%) | Reference |
| This compound | Benzaldehyde | - | Urea | Yb(OTf)₃ (10 mol%), solvent-free, 100°C | 20 min | >90 (projected) | Based on[1] |
| 2-Ethylhexanoic Acid | Benzaldehyde | Ethyl acetoacetate | Urea | 100°C | 1 h | 92 | [2] |
| Zn[(L)proline]₂ | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free, microwave | 5 min | 85 | [3] |
| Sulfamic Acid | Benzaldehyde | Ethyl acetoacetate | Urea | Solvent-free, microwave (300W) | 2 min | 95 | [4] |
| Ceric Ammonium Nitrate (CAN) | 4-Hydroxy-3,5-dimethoxybenzaldehyde | Acetoacetanilide | Urea | Acetonitrile, reflux | Not specified | High | [5] |
Experimental Protocol: Ytterbium Triflate-Catalyzed Biginelli Reaction
This protocol is based on the highly efficient lanthanide triflate-catalyzed, solvent-free Biginelli reaction[1].
-
To a 10 mL round-bottom flask, add this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and urea (1.5 mmol).
-
Add ytterbium(III) triflate (Yb(OTf)₃, 10 mol%).
-
Heat the mixture at 100°C with stirring for 20-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and stir for 10 minutes.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Causality Behind Experimental Choices:
-
Ytterbium(III) triflate is a highly effective Lewis acid catalyst that activates the aldehyde carbonyl group towards nucleophilic attack, accelerating the initial condensation steps of the Biginelli reaction.
-
Solvent-free conditions offer several advantages, including reduced environmental impact, higher reactant concentrations leading to faster reaction rates, and often simpler product isolation.
-
Heating to 100°C provides the necessary thermal energy to overcome the activation barriers of the reaction cascade, ensuring a reasonable reaction time.
Workflow Diagram: Biginelli Reaction
Caption: Key steps in the Hantzsch dihydropyridine synthesis.
Conclusion and Future Outlook
This guide has benchmarked the potential efficiency of this compound in the Biginelli and Hantzsch multicomponent reactions. The presence of the electron-donating dimethylamino group is theoretically poised to enhance its reactivity, leading to potentially shorter reaction times and higher yields compared to unsubstituted or electron-deficient analogues.
While direct experimental data for this compound in these specific MCRs is not yet widely published, the comparative analysis with established catalytic systems provides a strong rationale for its investigation and application. The provided experimental protocols, based on modern, efficient, and environmentally conscious methodologies, offer a starting point for researchers to explore the utility of this promising building block.
Future studies should focus on generating concrete experimental data to validate the projected high efficiency of this compound. Such research will undoubtedly solidify its position as a valuable tool in the arsenal of synthetic chemists for the rapid and efficient construction of complex, biologically relevant molecules.
References
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Tkachenko, V. V., et al. (2014). The unexpected influence of aryl substituents in N-aryl-3-oxobutanamides on the behavior of their multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde. Beilstein Journal of Organic Chemistry, 10, 3019-3030. [Link]
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Ma, Y., et al. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864-3868. [Link]
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Zhu, Y., et al. (2005). Highly enantioselective Biginelli reaction using a new chiral ytterbium catalyst: asymmetric synthesis of dihydropyrimidines. Chemical Communications, (43), 5434-5436. [Link]
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Ahmad, S., et al. (2014). Synthesis of Hantzsch 1,4-Dihydropyridines under Solvent-Free Conditions Using Zn[(L)proline]2 as Lewis Acid Catalyst. Journal of the Chinese Chemical Society, 61(6), 683-688. [Link]
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Hassan, S. A., & El-Alky, M. A. (2015). Novel and Efficient Organocatalytic Biginelli Reaction Using 2-Ethylhexanoic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(2), 61-68. [Link]
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Azzam, R. A., & Mohareb, R. M. (2015). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Chemical & Pharmaceutical Bulletin, 63(12), 1055-1064. [Link]
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Hossain, M. A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC advances, 7(54), 33869-33879. [Link]
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Shaabani, A., et al. (2004). Ammonium chloride-catalyzed one-pot synthesis of 3, 4-dihydropyrimidin-2 (1H)-ones under solvent-free conditions. Monatshefte für Chemie/Chemical Monthly, 135(8), 983-987. [Link]
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Lewandowska, K., et al. (2023). Synthesis and Antioxidant Activity of Novel Biginelli Adducts with Phenolic Fragments. Molecules, 28(24), 8089. [Link]
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Safety Operating Guide
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide proper disposal procedures
As a Senior Application Scientist, my priority is to ensure that the cutting-edge research you perform is not only successful but also conducted with the highest standards of safety and regulatory compliance. The disposal of chemical reagents is a critical, final step in any experimental workflow. This guide provides a comprehensive, technically grounded procedure for the proper disposal of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide (CAS No. 38659-86-8), ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. This compound is an organic compound that, according to available safety data, presents several risks that must be managed.
-
Primary Hazards : It is known to cause skin and serious eye irritation.
-
Potential Hazards : Ingestion and inhalation may be harmful.
These classifications mandate that this compound be treated as hazardous waste . The causality is clear: improper disposal, such as drain disposal, could introduce an irritant into aquatic systems, while discarding it as regular solid waste could expose sanitation workers to a potentially harmful chemical. Therefore, a controlled and compliant disposal pathway is required.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA : Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management from generation to final disposal.[1][2] Your institution is considered a hazardous waste generator and must comply with these federal regulations, which may be supplemented by state-specific rules.[1][2]
-
OSHA : OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect workers who handle hazardous substances.[3][4][5] This includes providing proper training, personal protective equipment (PPE), and having a written safety plan.[6]
Compliance is not optional; it is a legal requirement to avoid significant penalties and, more importantly, to ensure a safe working environment.[1]
Disposal Protocol: A Step-by-Step Guide
This protocol outlines the systematic process for disposing of this compound waste, from the point of generation to its final collection.
Step 1: Waste Characterization and Segregation
Immediately upon generation, the waste must be characterized and segregated.
-
Designate as Hazardous Waste : Due to its irritant properties, all waste containing this compound (including pure excess reagent, contaminated items like gloves and weigh boats, and solutions) must be classified as hazardous chemical waste.
-
Segregate at Source : Do not mix this waste with other waste streams. It is critical to keep it separate from incompatible materials. Based on its chemical structure (an amide), it should be segregated from:
-
Strong Acids and Bases
-
Strong Oxidizing Agents[7]
-
Reactive Metals
Mixing with these can cause violent reactions, degradation, or the release of toxic fumes.
-
Step 2: Proper Containerization
The choice of waste container is crucial for safe storage and transport.
-
Select a Compatible Container : Use a container made of a material compatible with the waste. The original product container is often the best choice.[8] Alternatively, high-density polyethylene (HDPE) or glass containers are suitable. Ensure the container is in good condition, free of leaks, and has a securely fitting cap.[8]
-
Maintain Container Integrity : Keep the exterior of the waste container clean and free of chemical residue. Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[9]
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when waste is actively being added.[8][10] This prevents the release of vapors and protects the lab atmosphere.
Step 3: Accurate and Compliant Labeling
Proper labeling is a key requirement of the EPA and ensures clear communication of hazards.
-
Attach a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.
-
Complete All Fields : The label must include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date of accumulation (the date the first waste was added).
-
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending collection.
-
Use a Satellite Accumulation Area (SAA) : Store the labeled waste container at or near the point of generation in a designated SAA.[11] This area should be under the direct control of laboratory personnel.[2]
-
Utilize Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills. This is especially important for liquid waste.[2]
-
Adhere to Time and Quantity Limits : Be aware of your institution's generator status (e.g., Small Quantity Generator) and the associated limits on how long waste can be stored before it must be moved to a central accumulation area and disposed of by a licensed facility.[11][12]
Step 5: Final Disposal and Collection
Final disposal must be handled by trained professionals.
-
Schedule a Pickup : Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.
-
DO NOT Dispose Down the Drain : Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer or regular trash.[13]
-
Container Decontamination : Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[8][10] Only after this procedure can the defaced container be discarded as non-hazardous waste.
Summary of Disposal and Safety Information
For quick reference, the key operational details are summarized in the table below.
| Parameter | Guideline |
| Chemical Name | This compound |
| CAS Number | 38659-86-8[14] |
| Hazard Class | Hazardous Waste (Irritant, Potentially Toxic) |
| Required PPE | Nitrile gloves, safety glasses/goggles, lab coat |
| Waste Container | Original container, glass, or HDPE bottle |
| Waste Segregation | Incompatible With: Strong acids, strong bases, oxidizing agents |
| Disposal Method | Collection by licensed hazardous waste contractor via EHS |
| Spill Cleanup | Absorb with inert material (e.g., vermiculite, sand), collect in a sealed container for hazardous waste disposal. Ventilate area. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal of this compound.
References
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- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
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- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
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- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
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- This compound | 38659-86-8. Sigma-Aldrich.
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- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Safety Data Sheet. Fisher Scientific.
- Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS).
- Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. Carl ROTH.
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Personal protective equipment for handling N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
A Proactive Approach to Laboratory Safety in the Absence of Specific Data
As Senior Application Scientist, this guide provides essential safety and logistical information for handling N-[4-(Dimethylamino)phenyl]-3-oxobutanamide (CAS No. 38659-86-8). It is crucial to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound could not be located. Therefore, the following procedural guidance is synthesized from the safety profiles of structurally similar compounds, adopting a conservative approach to ensure the highest degree of safety for all personnel.
Hazard Evaluation of Structurally Related Compounds
Given the absence of a specific SDS, a risk assessment has been conducted based on analogous compounds containing the N,N-dimethylaniline and acetoacetamide moieties. Compounds such as N-(2,4-Dimethylphenyl)-3-oxobutanamide and 4-(Dimethylamino)benzaldehyde exhibit hazards including:
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Eye Irritation : Can cause serious eye irritation.[2]
-
Skin Irritation and Sensitization : May cause skin irritation and potentially an allergic skin reaction.[2]
-
Respiratory Irritation : Inhalation of dust may cause respiratory tract irritation.
Finely dispersed particles of similar organic solids can also form explosive mixtures in the air.[1] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and eye contact. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves (double-gloving recommended). | Standard laboratory coat. | N95 or P100 particulate respirator if not performed in a certified chemical fume hood. |
| Solution Preparation (Dissolving) | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | Required if not performed in a certified chemical fume hood. |
| Reaction Setup and Monitoring | Chemical splash goggles and a face shield if there is a splash hazard. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | Work should be conducted in a certified chemical fume hood. |
| Post-Reaction Work-up | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | Work should be conducted in a certified chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a laboratory coat. | A half-mask or full-face respirator with particulate and organic vapor cartridges. |
Procedural Workflow for Safe Handling
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation : All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to minimize inhalation of airborne particulates.
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit : A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), personal protective equipment, and waste disposal bags should be located in the immediate vicinity of the work area.
Step-by-Step Handling Procedure
-
Donning PPE : Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Weighing : When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.
-
Dissolution : Add the solid to the solvent slowly to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
Reaction Monitoring : Keep the reaction vessel closed to the extent possible. When sampling, use appropriate techniques to minimize the release of vapors or aerosols.
-
Doffing PPE : After handling is complete, remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water.
Operational Plans for Spills and Disposal
A clear and practiced plan for accidental spills and routine waste disposal is essential.
Spill Response
-
Evacuate : Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate : Secure the area to prevent unauthorized entry.
-
Protect : Don the appropriate PPE for spill cleanup.
-
Contain and Clean : For small spills of solid material, gently cover with an absorbent material to prevent it from becoming airborne. Carefully sweep the material into a designated waste container. For liquid spills, cover with an inert absorbent material, allow it to absorb, and then collect it into a waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste.
Waste Disposal
-
Segregation : All waste containing this compound, including contaminated consumables and PPE, must be collected in a clearly labeled, sealed, and chemical-resistant container.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3][4]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. Retrieved from [Link]
-
105320 - 4-(Dimethylamino)benzaldehyde, ACS - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
- Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Fentanyl. (2017). The InterAgency Board.
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR 156.212 -- Personal protective equipment statements. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-(Dimethylamino)-benzaldehyde. Retrieved from [Link]
- Lin, C. H., et al. (2006). Evaluation of the effectiveness of personal protective equipment against occupational exposure to N,N-dimethylformamide.
-
European Chemicals Agency. (n.d.). N-[3-(dimethylamino)propyl]acrylamide - Registration Dossier. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine. Retrieved from [Link]
- Fisher Scientific. (2025).
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-(dimethylamino)benzaldehyde.
- James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF).
-
Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylaceetamide (DMA). Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users. Retrieved from [Link]
- Fisher Scientific. (2025).
- University of Wisconsin-Madison. (2005). Non-Hazardous Chemicals.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
